Axl-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11N5 |
|---|---|
Molecular Weight |
213.24 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1H-indazol-6-amine |
InChI |
InChI=1S/C11H11N5/c1-16-6-7(5-13-16)11-9-3-2-8(12)4-10(9)14-15-11/h2-6H,12H2,1H3,(H,14,15) |
InChI Key |
OOVAXGTZPIPYHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC3=C2C=CC(=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Axl-IN-4: A Technical Guide on its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of Axl-IN-4, an inhibitor of the Axl receptor tyrosine kinase. It covers its mechanism of action, quantitative data from preclinical studies, and the experimental protocols used for its characterization, designed to be a valuable resource for professionals in oncology research and drug development.
Core Mechanism of Action
This compound, also identified as Compound 24 in its discovery publication, is a small molecule inhibitor that targets the kinase activity of the Axl receptor. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is a critical driver of cancer progression, metastasis, and therapeutic resistance. Overexpression of Axl is a common feature in a multitude of cancers and is associated with a poor prognosis.
The primary mechanism of action for this compound is competitive inhibition at the ATP-binding site within the catalytic domain of the Axl kinase. By occupying this site, this compound prevents the phosphorylation of the Axl receptor, which is a crucial step in its activation. This inhibition blocks the initiation of downstream signaling cascades that are vital for cancer cell survival, proliferation, migration, and invasion.
The binding of this compound to the Axl kinase domain effectively abrogates the signal transduction through key oncogenic pathways, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways. These pathways, when activated by Axl, contribute to the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasiveness, and promotes resistance to a wide range of cancer therapies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (Compound 24) as reported in the primary literature.
| Compound ID | Target Kinase | IC50 (μM) |
| This compound (Compound 24) | Axl | 28.8 |
Table 1: In vitro kinase inhibitory activity of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Axl signaling pathway targeted by this compound and a typical experimental workflow for characterizing Axl inhibitors.
Caption: Axl Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Axl Inhibitor Characterization.
Detailed Experimental Protocols
The following are representative protocols based on the methodologies described in the discovery of this compound and general practices in the field.
Biochemical Axl Kinase Assay
This assay is designed to determine the in vitro inhibitory activity of a compound against the purified Axl kinase domain.
-
Materials: Recombinant human Axl kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (this compound). A kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT). A detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a series of dilutions of this compound in DMSO.
-
In a 96-well plate, add the Axl kinase, the substrate peptide, and the diluted this compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ATP consumption or substrate phosphorylation.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Axl Phosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit Axl autophosphorylation in a cellular context.
-
Materials: A cancer cell line with high Axl expression, cell culture medium, the test compound (this compound), a suitable lysis buffer, primary antibodies against phospho-Axl and total Axl, and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Procedure:
-
Plate the Axl-expressing cancer cells and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phosphorylated Axl (p-Axl).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total Axl to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of Axl phosphorylation.
-
Cell Proliferation Assay
This assay measures the effect of the compound on the growth of cancer cells.
-
Materials: Cancer cell line, cell culture medium, the test compound (this compound), and a reagent for measuring cell viability (e.g., MTT, CellTiter-Glo®).
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a low density.
-
After allowing the cells to attach, add serial dilutions of this compound to the wells.
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of growth inhibition compared to vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
In Vivo Xenograft Tumor Model
This experiment evaluates the anti-tumor efficacy of the compound in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), a cancer cell line that forms tumors, the test compound (this compound) formulated in a suitable vehicle for administration.
-
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Measure the tumor volume and body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
This technical guide provides a foundational understanding of this compound's mechanism of action and the experimental basis for its characterization. Further research and development will be necessary to fully elucidate its therapeutic potential.
An In-depth Technical Guide to the Axl Inhibitor UNC2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in oncology. Its overexpression is correlated with poor prognosis, metastasis, and the development of resistance to conventional therapies in a variety of malignancies. The discovery of small molecule inhibitors of Axl kinase is a key focus of modern drug development.
This guide provides a detailed overview of a potent Axl inhibitor, UNC2025. While the initially specified "Axl-IN-4" is a documented inhibitor, it exhibits significantly lower potency (IC50 = 28.8 μM). In contrast, UNC2025 demonstrates nanomolar efficacy against Axl and has been extensively characterized, making it a more suitable subject for an in-depth technical review. This document will cover the discovery, chemical properties, biological activity, and methodologies for the evaluation of UNC2025.
Discovery and Chemical Structure of UNC2025
UNC2025 was developed through a medicinal chemistry effort aimed at improving the drug metabolism and pharmacokinetic (DMPK) properties of an earlier series of kinase inhibitors. The research focused on creating a potent, orally bioavailable compound suitable for in vivo studies. UNC2025 emerged as a dual inhibitor of MER and FLT3 kinases with significant activity against Axl.
Chemical Structure:
-
IUPAC Name: 1-(4-((4-(N-(n-butyl)acetamido)pyridin-2-yl)oxy)phenyl)-3-(4-(dimethylamino)phenyl)urea
-
Molecular Formula: C28H40N6O
-
Molecular Weight: 476.66 g/mol
Quantitative Biological Data
The inhibitory activity of UNC2025 has been quantified against a panel of kinases, demonstrating potent inhibition of Axl and other related kinases.
| Target Kinase | IC50 (nM) | Ki (nM) | Notes |
| Axl | 1.65 - 122 | 13.3 | Potent inhibitor. The range in IC50 reflects different assay conditions reported. |
| Mer | 0.46 - 0.74 | 0.16 | High-affinity target. |
| Flt3 | 0.35 - 0.8 | 0.59 | High-affinity target. |
| Tyro3 | 5.83 | 4.67 | Another member of the TAM kinase family. |
| TRKA | 1.67 | - | |
| TRKC | 4.38 | - | |
| KIT | 8.18 | - | |
| Met | 364 | - | Significantly less potent against Met. |
Axl Signaling Pathway
Axl signaling is initiated by its ligand, Gas6 (Growth arrest-specific 6). Upon binding, Axl dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell survival, proliferation, migration, and invasion. Key pathways include PI3K/AKT and MAPK/ERK.
Caption: Axl signaling pathway and the inhibitory action of UNC2025.
Experimental Protocols
Biochemical Kinase Inhibition Assay (Lanthascreen™)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of an inhibitor against Axl kinase.
Materials:
-
Recombinant Axl kinase
-
LanthaScreen™ Certified Kinase Substrate
-
ATP
-
TR-FRET Dilution Buffer
-
Kinase Quench Buffer
-
Tb-labeled anti-phosphopeptide antibody
-
Test compound (UNC2025)
Procedure:
-
Prepare serial dilutions of UNC2025 in DMSO.
-
In a 384-well plate, add the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA-containing Kinase Quench Buffer.
-
Add the Tb-labeled antibody to detect the phosphorylated substrate.
-
Incubate for 30-60 minutes.
-
Read the plate on a fluorescence plate reader, measuring the emission at 495 nm and 520 nm.
-
Calculate the emission ratio and plot the results against inhibitor concentration to determine the IC50.
Cellular Axl Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of UNC2025 to inhibit Axl autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with high Axl expression (e.g., A549)
-
Cell culture medium and supplements
-
UNC2025
-
Gas6 ligand (optional, for stimulated phosphorylation)
-
Lysis buffer
-
Primary antibodies (anti-phospho-Axl, anti-total-Axl)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of UNC2025 for a specified time (e.g., 2 hours).
-
If stimulating, add Gas6 for a short period (e.g., 15 minutes).
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensity to determine the reduction in Axl phosphorylation.
Experimental Workflow for Inhibitor Characterization
The preclinical evaluation of a novel Axl inhibitor like UNC2025 follows a structured workflow from initial screening to in vivo efficacy studies.
Caption: Preclinical workflow for Axl inhibitor characterization.
Conclusion
UNC2025 is a potent, orally bioavailable inhibitor of Axl with significant activity in preclinical models. Its well-documented inhibitory profile and effects on Axl signaling pathways make it a valuable tool for cancer research and a promising scaffold for the development of next-generation Axl-targeted therapies. The experimental protocols and workflows described herein provide a framework for the continued investigation of this and other novel Axl inhibitors.
Axl-IN-4: A Selective AXL Kinase Inhibitor for Research and Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of Axl-IN-4, a selective inhibitor of the AXL receptor tyrosine kinase. AXL kinase is a critical mediator in various cellular processes, including cell survival, proliferation, migration, and invasion. Its overexpression and activation are implicated in the progression of numerous cancers and the development of therapeutic resistance, making it a compelling target for novel anticancer therapies. This document is intended for researchers, scientists, and drug development professionals interested in the characterization and application of AXL inhibitors.
Introduction to this compound
This compound, also identified as compound 24 in its primary publication, is an indazole-based small molecule that demonstrates inhibitory activity against AXL kinase.[1] Developed through a fragment-based lead discovery approach, this compound serves as a valuable tool for investigating the biological functions of AXL and as a foundational scaffold for the development of more potent and selective therapeutic agents.[1]
Biochemical and Cellular Activity
This compound has been characterized for its ability to inhibit the enzymatic activity of AXL kinase in biochemical assays. The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the AXL enzyme by 50%.
Table 1: Biochemical Activity of this compound
| Compound Name | Target Kinase | Assay Type | IC50 (μM) | Reference |
| This compound (Compound 24) | AXL | Biochemical | 28.8 | [1] |
Further studies are required to fully elucidate the cellular activity of this compound, including its effects on AXL phosphorylation in cancer cell lines, its impact on downstream signaling pathways, and its anti-proliferative and anti-migratory properties.
AXL Signaling Pathway
AXL kinase is activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon Gas6 binding, AXL dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation event creates docking sites for various downstream signaling proteins, leading to the activation of multiple pro-survival and pro-proliferative pathways. This compound, as an ATP-competitive inhibitor, is designed to bind to the ATP-binding pocket of the AXL kinase domain, thereby preventing the transfer of phosphate from ATP to its substrates and blocking downstream signaling.
References
The Core of Axl Inhibition: A Technical Guide to the Downstream Signaling Pathways Affected by Axl-IN-4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core downstream signaling pathways affected by Axl-IN-4, a known inhibitor of the Axl receptor tyrosine kinase. This document provides a comprehensive overview of the mechanism of Axl signaling, the role of this compound as an inhibitor, and the subsequent impact on key cellular pathways. Quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate complex signaling cascades and experimental workflows.
Introduction to Axl Receptor Tyrosine Kinase
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3] Its ligand, growth arrest-specific 6 (Gas6), binds to the extracellular domain of Axl, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[4][5] This activation triggers a cascade of downstream signaling events.
Dysregulation of Axl signaling is implicated in the progression of numerous cancers, where it is often associated with poor prognosis, metastasis, and the development of therapeutic resistance.[6][7] Consequently, Axl has emerged as a significant target for anticancer drug development.
This compound: A Kinase Inhibitor Targeting Axl
This compound is a small molecule inhibitor of Axl kinase.[8][9] Its primary mechanism of action is the inhibition of the catalytic activity of the Axl kinase domain, thereby preventing the phosphorylation of downstream substrates.
Quantitative Data
The inhibitory activity of this compound has been quantified, providing a key metric for its potency.
| Compound | Target | IC50 |
| This compound | Axl Kinase | 28.8 µM[8][9] |
Table 1: Inhibitory Concentration of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the Axl kinase by 50%.
Downstream Signaling Pathways Modulated by this compound
Inhibition of Axl kinase activity by this compound is expected to impact several critical downstream signaling pathways that are normally activated by Axl. These pathways are central to the pro-tumorigenic functions of Axl.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major downstream effector of Axl signaling.[4][5] Upon Axl activation, the p85 regulatory subunit of PI3K is recruited to phosphorylated tyrosine residues on Axl, leading to the activation of the p110 catalytic subunit.[2] This results in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt. Activated Akt (phosphorylated Akt, or p-Akt) proceeds to phosphorylate a multitude of downstream targets, promoting cell survival and proliferation.
Inhibition of Axl by compounds like this compound is anticipated to decrease the phosphorylation of Akt, thereby downregulating this pro-survival pathway.[10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL upregulates c‑Myc expression through AKT and ERK signaling pathways in breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anexelekto (AXL) Increases Resistance to EGFR-TKI and Activation of AKT and ERK1/2 in Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound|1176456-11-3|COA [dcchemicals.com]
- 10. researchgate.net [researchgate.net]
Axl-IN-4 and the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The receptor tyrosine kinase Axl is a critical mediator of tumor progression, therapeutic resistance, and immune evasion. Its overexpression in numerous cancers is linked to poor clinical outcomes. Axl signaling within the tumor microenvironment (TME) fosters an immunosuppressive landscape, thereby shielding the tumor from endogenous antitumor immunity and immunotherapies. Axl-IN-4 is an inhibitor of Axl kinase activity with a reported IC50 of 28.8 µM. While specific preclinical data on this compound's effects on the TME are limited in publicly available literature, this guide synthesizes the well-documented impacts of Axl inhibition on the TME, providing a framework for understanding the potential therapeutic utility of this compound and similar molecules. This document details the Axl signaling pathway, the consequences of its inhibition on tumor and immune cells, and relevant experimental protocols to evaluate these effects.
The Axl Signaling Pathway in Cancer
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is activated by its ligand, growth arrest-specific 6 (Gas6). This interaction leads to receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways that are crucial for cancer cell survival, proliferation, migration, and invasion.[1][2] Key signaling axes activated by Axl include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.
-
Ras/MEK/Erk Pathway: Drives cell cycle progression and proliferation.[2]
-
JAK/STAT Pathway: Contributes to cell survival and immune modulation.[2]
-
NF-κB Pathway: Regulates inflammation and cell survival.
Axl signaling is not confined to the cancer cells themselves; it also plays a significant role in modulating the function of various cells within the TME, including immune and stromal cells.[2]
Axl's Role in the Tumor Microenvironment
Axl signaling profoundly shapes the TME to favor tumor growth and immune escape. It achieves this by influencing both the cellular composition and the functional state of the TME.
-
Immune Suppression: Axl signaling promotes an immunosuppressive TME. It can lead to the polarization of tumor-associated macrophages (TAMs) towards an M2-like phenotype, which is associated with tumor promotion and suppression of adaptive immunity.[2] Furthermore, Axl activation can hinder the maturation and function of dendritic cells (DCs), which are critical for initiating antitumor T-cell responses.[3]
-
T-Cell Exclusion: The Axl/Gas6 pathway can contribute to the exclusion of cytotoxic CD8+ T cells from the tumor core, a hallmark of "cold" tumors that are often resistant to immunotherapy.[1]
-
Upregulation of Immune Checkpoints: Axl signaling has been shown to increase the expression of immune checkpoint molecules like PD-L1 on tumor cells, further contributing to T-cell exhaustion and immune evasion.[1]
-
Epithelial-to-Mesenchymal Transition (EMT): Axl is a key driver of EMT, a process that not only enhances cancer cell motility and invasion but also contributes to immunosuppression.[4]
The Impact of Axl Inhibition on the TME
Inhibition of the Axl signaling pathway, for instance by a molecule like this compound, has the potential to reverse the immunosuppressive TME and render tumors more susceptible to immune-mediated killing. Preclinical studies using various Axl inhibitors have demonstrated the following effects:
-
Reprogramming of Myeloid Cells: Axl inhibition can repolarize TAMs from an M2 to a more inflammatory M1-like phenotype, which supports antitumor immunity. It can also enhance the activation and antigen-presenting capacity of dendritic cells.
-
Enhanced T-Cell Infiltration and Function: By remodeling the TME, Axl inhibition can lead to increased infiltration, proliferation, and effector function of tumor-infiltrating CD4+ and CD8+ T cells.[3]
-
Synergy with Immune Checkpoint Blockade: Axl inhibition can sensitize tumors to immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies. By promoting a more inflamed TME, Axl inhibitors can convert "cold" tumors into "hot" tumors that are more responsive to ICIs.[3]
Quantitative Data from Preclinical Studies (using representative Axl inhibitors)
| Parameter | Control | Axl Inhibitor (e.g., R428) | Fold Change | Reference |
| Tumor Growth | ||||
| Tumor Volume (mm³) | High | Significantly Reduced | - | [3] |
| Immune Cell Infiltration (Tumor) | ||||
| CD8+ T cells (% of live cells) | Low | Increased | ↑ | [3] |
| CD4+ T cells (% of live cells) | Low | Increased | ↑ | [3] |
| CD103+ Dendritic Cells (% of live cells) | Low | Increased | ↑ | [3] |
| Immune Cell Activation | ||||
| PD-1 expression on CD8+ T cells (%) | High | Reduced | ↓ | [3] |
| Granzyme B+ CD8+ T cells (%) | Low | Increased | ↑ | [3] |
Experimental Protocols
Evaluating the effect of this compound on the TME requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments cited in the literature for other Axl inhibitors, which can be adapted for this compound.
In Vitro Axl Kinase Inhibition Assay
-
Objective: To determine the IC50 of this compound against Axl kinase.
-
Methodology:
-
Use a recombinant human Axl kinase domain.
-
Perform a kinase activity assay using a substrate peptide and ATP.
-
Incubate the kinase, substrate, and varying concentrations of this compound.
-
Measure the phosphorylation of the substrate using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
Western Blotting for Axl Signaling
-
Objective: To confirm the inhibition of Axl phosphorylation and downstream signaling in cancer cells.
-
Methodology:
-
Culture Axl-expressing cancer cells (e.g., ID8 ovarian cancer cells).[5]
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Axl, total Axl, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.
-
In Vivo Murine Tumor Models
-
Objective: To assess the in vivo efficacy of this compound and its impact on the TME.
-
Methodology:
-
Implant Axl-expressing murine tumor cells (e.g., ID8, 4T1) into syngeneic mice (e.g., C57BL/6 or BALB/c).[5]
-
Once tumors are established, treat mice with this compound or vehicle control via an appropriate route (e.g., oral gavage).
-
Monitor tumor growth over time using caliper measurements.
-
At the end of the study, harvest tumors for analysis.
-
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Objective: To characterize the immune cell populations within the TME following treatment with this compound.
-
Methodology:
-
Harvest tumors from treated and control mice.
-
Mechanically and enzymatically digest the tumors to create a single-cell suspension.
-
Stain the cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD11b, F4/80, Gr-1, CD11c, MHCII, PD-1).
-
For intracellular markers (e.g., FoxP3, Granzyme B), perform a fixation and permeabilization step.
-
Acquire data on a flow cytometer and analyze the percentage and activation state of different immune cell populations.
-
Conclusion
This compound, as an Axl kinase inhibitor, represents a therapeutic agent with the potential to significantly impact the tumor microenvironment. While direct experimental evidence for this compound is not extensively published, the broader class of Axl inhibitors has demonstrated a consistent ability to remodel the TME from an immunosuppressive to an immune-supportive state. This is achieved through the repolarization of myeloid cells, enhancement of T-cell infiltration and function, and synergy with immune checkpoint blockade. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel Axl inhibitors, which will be crucial for their future clinical development in oncology.
References
- 1. Tyrosine Kinase | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Axl-IN-4 on Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase Axl is a critical mediator of the epithelial-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and drug resistance. Inhibition of Axl signaling, therefore, represents a promising therapeutic strategy. This technical guide focuses on Axl-IN-4, a novel Axl kinase inhibitor, and provides a framework for investigating its impact on EMT. While specific data on the effects of this compound on EMT are not yet extensively published, this document outlines the core methodologies, expected quantitative outcomes, and underlying signaling pathways involved in such an investigation, drawing upon established knowledge of other Axl inhibitors.
Introduction to Axl and Epithelial-Mesenchymal Transition
Epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with increased migratory and invasive properties. This transition is characterized by the downregulation of epithelial markers, most notably E-cadherin, and the upregulation of mesenchymal markers such as N-cadherin, Vimentin, and transcription factors like Snail and Slug.
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a key driver of EMT in various cancers.[1][2] Its overexpression is correlated with poor prognosis and metastasis.[2] The binding of its ligand, Gas6 (growth arrest-specific 6), to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of tyrosine residues in its intracellular kinase domain. This activation triggers downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively orchestrate the changes in gene expression and cellular phenotype associated with EMT.[1][3]
This compound: A Novel Axl Kinase Inhibitor
This compound (also known as Compound 24) is an indazole-based small molecule inhibitor of Axl kinase.[2] It was identified through a fragment-based lead discovery approach and has a reported half-maximal inhibitory concentration (IC50) of 28.8 μM for Axl.[1][2]
Chemical Information:
-
CAS Number: 1176456-11-3
-
Molecular Formula: C₁₁H₁₁N₅
-
Molecular Weight: 213.24 g/mol
While the primary characterization of this compound has focused on its kinase inhibitory activity, its specific effects on EMT have not been extensively documented in publicly available literature. The following sections provide a guide for the comprehensive investigation of these effects.
Data Presentation: Expected Quantitative Outcomes of this compound Treatment
The following tables summarize the types of quantitative data that should be generated to assess the impact of this compound on EMT. The values presented are hypothetical and based on findings for other potent Axl inhibitors to serve as a benchmark for expected efficacy.
Table 1: Effect of this compound on the Expression of EMT Marker Proteins
| Treatment | Concentration (µM) | E-cadherin (% of Control) | N-cadherin (% of Control) | Vimentin (% of Control) | Snail (% of Control) |
| Vehicle (DMSO) | - | 100 | 100 | 100 | 100 |
| This compound | 1 | 120 ± 5 | 80 ± 6 | 85 ± 7 | 90 ± 5 |
| This compound | 10 | 180 ± 8 | 45 ± 5 | 50 ± 6 | 60 ± 4 |
| This compound | 30 | 250 ± 10 | 20 ± 4 | 25 ± 5 | 30 ± 3 |
Table 2: Functional Effects of this compound on Mesenchymal Phenotypes
| Treatment | Concentration (µM) | Cell Migration (% Inhibition) | Cell Invasion (% Inhibition) |
| Vehicle (DMSO) | - | 0 | 0 |
| This compound | 1 | 15 ± 3 | 10 ± 2 |
| This compound | 10 | 40 ± 5 | 35 ± 4 |
| This compound | 30 | 75 ± 6 | 70 ± 5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for key experiments to investigate the effects of this compound on EMT.
Cell Culture and Treatment
-
Cell Lines: Utilize a cancer cell line known to exhibit a mesenchymal phenotype and express Axl, such as MDA-MB-231 (breast cancer) or A549 (lung cancer).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Seed cells and allow them to adhere overnight. Replace the medium with a fresh medium containing this compound or vehicle (DMSO) at the indicated concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).
Western Blot Analysis for EMT Markers
-
Protein Extraction: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against E-cadherin, N-cadherin, Vimentin, Snail, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the loading control.
Transwell Migration and Invasion Assays
-
Chamber Preparation:
-
Migration Assay: Use Transwell inserts with an 8.0 µm pore size.
-
Invasion Assay: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding: Resuspend treated cells in a serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the chambers for an appropriate time (e.g., 18-24 hours) to allow for cell migration or invasion.
-
Staining and Quantification:
-
Remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Immunofluorescence Staining
-
Cell Seeding and Treatment: Grow cells on glass coverslips and treat with this compound as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Staining:
-
Block with 1% BSA in PBS.
-
Incubate with primary antibodies against E-cadherin and Vimentin.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound's impact on EMT.
Caption: Axl signaling pathway and its inhibition by this compound in the context of EMT.
Caption: Experimental workflow for investigating the impact of this compound on EMT.
Conclusion
This technical guide provides a comprehensive framework for researchers to investigate the impact of the novel Axl inhibitor, this compound, on the epithelial-mesenchymal transition. By employing the detailed experimental protocols and utilizing the provided data presentation structures and workflow diagrams, scientists can systematically evaluate the potential of this compound as a therapeutic agent to counteract EMT-driven cancer progression. While specific quantitative data for this compound's effects on EMT markers are yet to be published, the methodologies and expected outcomes outlined here, based on the established role of Axl in EMT, will guide a thorough and conclusive investigation.
References
A Strategic Approach to Overcoming Acquired Drug Resistance: The Role of AXL Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The emergence of acquired drug resistance is a primary obstacle in cancer therapy, limiting the long-term efficacy of targeted treatments. A key player in this process is the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family.[1][2] Under normal physiological conditions, AXL is involved in processes like cell survival and clearance of apoptotic debris. However, in the context of cancer, its overexpression and activation have been strongly linked to tumor progression, metastasis, and the development of resistance to a wide array of therapeutic agents, including chemotherapy and targeted inhibitors.[1][3][4]
Notably, in cancers like EGFR-mutated non-small cell lung cancer (NSCLC), AXL activation serves as a critical "bypass" signaling pathway. When therapies such as EGFR tyrosine kinase inhibitors (TKIs) successfully block the primary oncogenic driver, cancer cells can upregulate AXL to reactivate downstream survival pathways, rendering the initial treatment ineffective.[1][3][5] This guide will provide a detailed overview of the AXL signaling pathway's role in acquired resistance and explore the mechanism and efficacy of AXL inhibitors, exemplified by compounds like bemcentinib (BGB324/R428), ONO-7475, and sitravatinib, in overcoming this challenge. While this paper refers to the strategy of AXL inhibition, it uses data from publicly documented AXL inhibitors as a proxy for a specific agent, herein conceptualized as Axl-IN-4.
The AXL Signaling Pathway: A Central Hub for Drug Resistance
Activation of the AXL pathway is a frequent, non-genetic mechanism of acquired resistance.[1] When a primary therapeutic agent, such as an EGFR TKI, places selective pressure on a tumor, a subpopulation of cells may adapt by increasing the expression and activation of AXL.[3][6]
The signaling cascade is typically initiated by the binding of its ligand, growth arrest-specific 6 (Gas6). This leads to receptor dimerization, autophosphorylation of the intracellular kinase domain, and subsequent activation of multiple downstream pro-survival and pro-proliferation pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.
-
MAPK/ERK Pathway: Drives cell proliferation and growth.
By activating these cascades, AXL signaling effectively circumvents the blockade of the primary target (e.g., EGFR), allowing the cancer cells to survive and proliferate despite ongoing treatment.[7] Furthermore, AXL activation is intricately linked with the epithelial-to-mesenchymal transition (EMT), a cellular program that enhances cell motility, invasion, and is a well-established contributor to drug resistance.[1][2][3] Downregulation of AXL has been shown to reverse EMT and re-sensitize resistant cells to TKIs.[2][8]
References
- 1. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 4. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on AXL Inhibition in Non-Small Cell Lung Cancer: A Technical Overview
Introduction
The AXL receptor tyrosine kinase has emerged as a significant therapeutic target in non-small cell lung cancer (NSCLC).[1][2][3] Its overexpression is linked to tumor progression, metastasis, and the development of resistance to targeted therapies and chemotherapy.[1][2][4][5] This technical guide provides an in-depth overview of the preliminary studies on AXL inhibitors in NSCLC, with a focus on a representative selective AXL inhibitor, BGB324 (bemcentinib), due to the absence of specific published preclinical data for a compound designated "Axl-IN-4". This document is intended for researchers, scientists, and professionals in drug development.
AXL Signaling in NSCLC
AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2][6][7] Its activation by its ligand, growth arrest-specific 6 (Gas6), triggers a cascade of downstream signaling pathways that promote cell survival, proliferation, migration, and invasion.[6][8][9] In NSCLC, AXL overexpression is particularly associated with an epithelial-to-mesenchymal transition (EMT) phenotype, which contributes to drug resistance.[1][2][4] Key signaling pathways activated by AXL include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[6][8]
Quantitative Data on AXL Inhibition
The following tables summarize the quantitative data from preclinical studies of AXL inhibitors in NSCLC.
Table 1: In Vitro Efficacy of AXL Inhibitors
| Compound | Cell Line | Assay Type | IC50 | Reference |
| A series of 2,4,5-trisubstitued pyrimidines | - | AXL Kinase Assay | 19 nM | [10][11] |
| Compound 13 (a 2,4,5-trisubstitued pyrimidine) | PSN-1 (Pancreatic Cancer) | Cell Viability | 6 nM | [7] |
| UNC2025 | - | AXL Kinase Assay | 1.6 nM | [8] |
| Compound 1u (aminopyrimidinylisoindoline derivative) | - | AXL Kinase Assay | <0.00050 µM | [12] |
| BGB324 | - | AXL Kinase Assay | nanomolar range | [13] |
| ONO-7475 | - | AXL/MER Kinase Assay | nanomolar range | [13] |
| TP-0903 | - | AXL Kinase Assay | - | [13] |
| BMS-777607 | - | MET/AXL Kinase Assay | - | [13] |
Table 2: In Vivo Efficacy of AXL-Targeted Agents
| Agent | Model | Treatment | Outcome | Reference |
| AXL-107-MMAE (ADC) | 57 NSCLC PDX models | 4 mg/kg | Responses in 35/57 (61%) models; Potent anti-tumor activity in 16/57 (28%) models | [14] |
| YW327.6S2 (mAb) | NSCLC and breast cancer xenografts | - | Decreased tumor size and increased anti-VEGF efficacy | [1] |
| BGB324 | EGFR mutant NSCLC preclinical xenografts | - | Blocked the emergence of EMT-associated acquired resistance to EGFR-targeted agents | [15] |
| ONO-7475 + Osimertinib | AXL-overexpressing EGFR-mutated NSCLC xenografts | - | Overtly reduced tumor size and suppressed tumor growth compared to osimertinib alone | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections describe common experimental protocols used in the evaluation of AXL inhibitors.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on AXL kinase activity.
-
Methodology:
-
Recombinant human AXL kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., BGB324) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope labeling (³²P-ATP), ELISA with a phospho-specific antibody, or luminescence-based assays that measure the amount of ATP remaining.
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of AXL inhibition on the growth and survival of NSCLC cell lines.
-
Methodology (MTT/MTS Assay):
-
NSCLC cells (e.g., A549, H460) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with the AXL inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and GI50/IC50 values are determined.
-
Western Blot Analysis
-
Objective: To evaluate the effect of the AXL inhibitor on AXL phosphorylation and downstream signaling proteins.
-
Methodology:
-
NSCLC cells are treated with the AXL inhibitor for a specific time.
-
Where relevant, cells are stimulated with Gas6 to induce AXL phosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of the AXL inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human NSCLC cells or implanted with patient-derived tumor fragments (PDX models).
-
When tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The AXL inhibitor is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations of Experimental Workflows
References
- 1. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting AXL in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. dovepress.com [dovepress.com]
The Anti-Metastatic Potential of Axl Inhibition: A Technical Guide
Disclaimer: No specific public domain information is available for a compound designated "Axl-IN-4." This guide, therefore, focuses on the anti-metastatic potential of well-characterized, selective Axl inhibitors, such as BGB324 (Bemcentinib) and R428, as representative examples of this class of therapeutic agents. The data and methodologies presented are based on preclinical studies of these compounds.
Introduction
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical driver of cancer progression and metastasis.[1] Overexpressed in a multitude of malignancies, Axl activation by its ligand, Gas6 (Growth arrest-specific 6), triggers a cascade of downstream signaling pathways that promote cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), invasion, and therapeutic resistance.[2][3] Consequently, targeting the Gas6/Axl signaling axis represents a promising strategy to thwart metastatic dissemination. This technical guide explores the anti-metastatic potential of selective Axl inhibitors, presenting key preclinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.
Data Presentation: Preclinical Efficacy of Axl Inhibitors
The anti-metastatic activity of Axl inhibitors has been demonstrated in various in vitro and in vivo preclinical models. The following tables summarize key quantitative data for two representative Axl inhibitors, BGB324 and R428.
Table 1: In Vitro Anti-Invasive and Anti-Migratory Activity of Axl Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| R428 | MDA-MB-231 (Breast Cancer) | Matrigel Invasion | % Inhibition | Dose-dependent inhibition | |
| R428 | 4T1 (Murine Breast Cancer) | Matrigel Invasion | % Inhibition | Dose-dependent inhibition | |
| BGB324 (R428) | HeLa (Cervical Cancer) | Cell-based Axl Signaling | IC50 | 14 nM | [3] |
| R428 | ID8 (Ovarian Cancer) | Migration Assay | % Inhibition | Significant inhibition at 0.1-1.0 µM | [4] |
| R428 | ID8 (Ovarian Cancer) | Invasion Assay | % Inhibition | Significant inhibition at 0.1-1.0 µM | [4] |
Table 2: In Vivo Anti-Metastatic Efficacy of Axl Inhibitors
| Compound | Cancer Model | Animal Model | Dosing | Key Findings | Reference |
| R428 | 4T1 Orthotopic (Breast Cancer) | Mouse | Oral administration | Extended median survival from 52 days to >80 days; reduced metastatic burden. | [5] |
| R428 | MDA-MB-231 Intracardiac (Breast Cancer) | Mouse | Oral administration | Reduced metastatic burden. | [5] |
| BGB324 | Uterine Serous Cancer Xenograft | Mouse | Oral administration | In combination with paclitaxel, significantly reduced tumor volume compared to single agents. | [6] |
| R428 | 4T1 Orthotopic (Breast Cancer) | Mouse | Oral administration | Synergized with cisplatin to suppress liver micrometastasis. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for key experiments used to evaluate the anti-metastatic potential of Axl inhibitors.
Transwell Cell Migration Assay
This assay assesses the ability of an Axl inhibitor to reduce the chemotactic migration of cancer cells.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Cancer cells expressing Axl
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
Axl inhibitor (e.g., BGB324 or R428)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to sub-confluency. The day before the assay, starve the cells in serum-free medium for 18-24 hours.
-
Assay Setup:
-
Add 600 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
In a separate tube, prepare a cell suspension containing the desired concentration of the Axl inhibitor. Include a vehicle control (e.g., DMSO).
-
Add 100 µL of the cell suspension (with or without inhibitor) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period determined by the cell type's migratory capacity (typically 12-24 hours).
-
Cell Removal and Fixation:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixation solution for 20 minutes at room temperature.
-
-
Staining and Visualization:
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Quantification:
-
Visualize the stained cells under a microscope.
-
Count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field and compare the inhibitor-treated groups to the vehicle control.
-
Matrigel Invasion Assay
This assay evaluates the effect of an Axl inhibitor on the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
24-well Transwell inserts (8.0 µm pore size) coated with Matrigel
-
Cancer cells expressing Axl
-
Serum-free cell culture medium
-
Complete cell culture medium (chemoattractant)
-
Axl inhibitor
-
PBS, fixation solution, staining solution, cotton swabs, and microscope as in the migration assay.
Procedure:
-
Rehydration of Matrigel Inserts: Rehydrate the Matrigel-coated inserts by adding warm, serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
Cell Preparation: Prepare starved cancer cells as described in the migration assay protocol.
-
Assay Setup:
-
Carefully remove the rehydration medium from the inserts.
-
Add 600 µL of complete medium to the lower chamber.
-
Prepare cell suspensions in serum-free medium with and without the Axl inhibitor at the desired concentrations.
-
Add 100 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell invasion (typically 24-48 hours).
-
Cell Removal, Fixation, Staining, and Quantification: Follow steps 4-6 from the Transwell Cell Migration Assay protocol.
In Vivo Murine Lung Metastasis Model (Experimental Metastasis)
This model assesses the impact of an Axl inhibitor on the colonization and growth of cancer cells in a secondary organ following intravenous injection.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
Cancer cells capable of forming lung metastases (e.g., 4T1, MDA-MB-231-luc)
-
Axl inhibitor formulated for in vivo administration (e.g., oral gavage)
-
Vehicle control for the inhibitor
-
Sterile PBS
-
Syringes and needles for intravenous injection and oral gavage
-
Anesthesia
-
Bioluminescence imaging system (for luciferase-expressing cells) or histology equipment.
Procedure:
-
Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Cell Inoculation: Anesthetize the mice. Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
Treatment Administration:
-
Randomly assign the mice to treatment and control groups.
-
Begin treatment with the Axl inhibitor or vehicle control at a predetermined time point after tumor cell injection (e.g., day 1 or day 3). Administer the treatment according to the desired schedule (e.g., daily oral gavage).
-
-
Monitoring Metastatic Burden:
-
Bioluminescence Imaging: For luciferase-expressing cells, monitor the metastatic burden non-invasively at regular intervals using a bioluminescence imaging system. Quantify the photon flux from the lung region.
-
Histological Analysis: At the end of the study, euthanize the mice and harvest the lungs. Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Data Analysis:
-
For bioluminescence data, compare the photon flux between the treated and control groups over time.
-
For histological data, count the number of metastatic nodules on the lung surface and/or within the lung parenchyma. Measure the area of the metastatic lesions.
-
Monitor and record the survival of the mice in each group.
-
Mandatory Visualizations
Axl Signaling Pathway in Metastasis
Caption: Axl signaling pathway promoting metastasis.
Experimental Workflow for Evaluating Axl Inhibitor Anti-Metastatic Potential
Caption: Workflow for assessing Axl inhibitor efficacy.
Mechanism of Axl Inhibitor in Blocking Metastasis
Caption: Axl inhibitor blocks metastatic signaling.
Conclusion
The preclinical data strongly support the anti-metastatic potential of selective Axl inhibitors. By targeting a key driver of tumor cell dissemination, these agents have demonstrated the ability to inhibit cancer cell migration and invasion in vitro and reduce metastatic burden and prolong survival in in vivo models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of Axl-targeting therapies. Further research and clinical evaluation are warranted to translate the promise of Axl inhibition into effective anti-metastatic treatments for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 3. A Novel Noninvasive Method for Evaluating Experimental Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Initial In Vitro Toxicity and Safety Profile of Axl-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the initial in vitro toxicity and safety profile of Axl-IN-4, an inhibitor of the AXL receptor tyrosine kinase. Due to the limited publicly available data for this specific compound, this guide focuses on its primary inhibitory activity and provides a general framework for the methodologies typically employed in the early-stage in vitro assessment of kinase inhibitors.
Introduction to Axl as a Therapeutic Target
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family.[1][2] Overexpression and aberrant activation of AXL are implicated in various aspects of cancer progression, including proliferation, survival, migration, and invasion.[1][2] Furthermore, AXL signaling is associated with the development of resistance to conventional cancer therapies.[1][2] These roles have established AXL as a promising target for anticancer drug development. AXL inhibitors can be broadly categorized as small molecule inhibitors, which target the intracellular kinase domain, or monoclonal antibodies that block the extracellular domain.[2]
Quantitative In Vitro Data for this compound
The primary available in vitro data for this compound is its half-maximal inhibitory concentration (IC50) against the AXL kinase. This value provides a quantitative measure of its potency.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound (Compound 24) | AXL Kinase | Biochemical Assay | 28.8 μM | [3][4] |
Note: Further in vitro safety data, such as cytotoxicity in specific cell lines (e.g., CC50 or GI50 values), genotoxicity, or off-target kinase screening results, are not currently available in the public domain for this compound.
Experimental Protocols
While the specific experimental details for the determination of the IC50 value of this compound are detailed in the primary literature, a general methodology for such a biochemical kinase inhibition assay is described below.[1]
General Protocol: In Vitro AXL Kinase Inhibition Assay (Biochemical)
This protocol outlines a typical procedure to determine the IC50 value of a test compound against the AXL kinase.
Objective: To measure the concentration of this compound required to inhibit 50% of the AXL kinase activity in a cell-free system.
Materials:
-
Recombinant human AXL kinase domain
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kinase reaction buffer
-
Stop solution
-
Filter plates or other separation method
-
Scintillation counter or luminescence reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the kinase reaction buffer. A DMSO control (vehicle) is also included.
-
Reaction Setup: The kinase reaction is initiated by adding the AXL enzyme, the peptide substrate, and the test compound dilutions to the wells of a microplate.
-
Initiation of Kinase Reaction: The reaction is started by the addition of [γ-³³P]ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).
-
Separation and Detection: The phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a filter membrane that binds the peptide substrate, followed by washing to remove unincorporated ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter. Alternatively, non-radioactive methods using luminescence or fluorescence detection can be employed.
-
Data Analysis: The kinase activity at each concentration of this compound is calculated as a percentage of the activity in the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.
Visualizations
AXL Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of the AXL receptor tyrosine kinase.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The diagram below outlines the key steps in a typical in vitro biochemical assay to determine the IC50 of an inhibitor.
References
Unraveling the Binding Affinity of Axl-IN-4 to its Target, the AXL Receptor Tyrosine Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Axl-IN-4, a small molecule inhibitor, to its cognate receptor tyrosine kinase, AXL. A comprehensive understanding of this interaction is critical for the development of targeted cancer therapeutics, as AXL is a key driver of tumor progression, metastasis, and drug resistance in various malignancies.[1][2] This document summarizes the quantitative binding data, details the experimental methodologies for its determination, and provides visual representations of the AXL signaling pathway and the experimental workflow.
Quantitative Binding Affinity of AXL Inhibitors
The inhibitory potency of this compound and other select AXL inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of AXL by 50%.
| Inhibitor | IC50 (AXL) | Notes |
| This compound | 28.8 µM | Identified through fragment-based lead discovery. |
| Bemcentinib (BGB324) | 14 nM | A well-characterized, selective AXL inhibitor that has entered clinical trials. |
| UNC2025 | 1.6 nM | A potent dual MER/FLT3 inhibitor that also blocks AXL kinase activity. |
| Axl-IN-3 | 41.5 nM | A potent and selective AXL kinase inhibitor. |
AXL Signaling Pathway
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, plays a crucial role in cell survival, proliferation, migration, and invasion.[1] Its signaling is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). This binding event leads to the dimerization of AXL receptors and the subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation triggers several downstream signaling cascades, including the PI3K-AKT, RAS-RAF-MEK-ERK, and NF-κB pathways, which collectively promote cancer cell proliferation and survival.[1]
Caption: The AXL signaling pathway, initiated by Gas6 binding and leading to the activation of downstream effectors that promote cancer cell proliferation and survival.
Experimental Protocol: Determination of AXL Kinase Inhibition (IC50)
The following protocol outlines a typical in vitro enzymatic assay to determine the IC50 value of a test compound, such as this compound, against the AXL kinase. This protocol is based on the methodology reported for the discovery of indazole-based AXL inhibitors.
1. Materials and Reagents:
-
Recombinant human AXL kinase domain
-
Peptide substrate (e.g., a generic tyrosine kinase substrate with a fluorescent label)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound) dissolved in dimethyl sulfoxide (DMSO)
-
Assay Buffer: 100 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.003% Brij-35, 0.004% Tween-20
-
Protease and Phosphatase Inhibitor Cocktail
-
384-well assay plates
-
Plate reader capable of detecting the fluorescent signal
2. Experimental Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (as a control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, recombinant AXL kinase, and the peptide substrate. The optimal concentrations of the kinase and substrate should be predetermined.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the enzymatic reaction, add ATP to each well. The final ATP concentration should be at or near its Km value for AXL to ensure competitive inhibition can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Reaction Termination and Signal Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Read the plate on a fluorescent plate reader to measure the extent of substrate phosphorylation.
-
Data Analysis:
-
The raw data (fluorescence intensity) is converted to percent inhibition relative to the DMSO control.
-
The percent inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow for IC50 Determination
The following diagram illustrates the general workflow for determining the IC50 of a kinase inhibitor.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor, from reagent preparation to data analysis.
References
Foundational Research on Axl Inhibition in Triple-Negative Breast Cancer: A Technical Guide
Disclaimer: Foundational research and publicly available data specifically detailing "Axl-IN-4" in the context of triple-negative breast cancer (TNBC) are not available in the reviewed scientific literature. This guide, therefore, focuses on the foundational research of the Axl receptor tyrosine kinase as a therapeutic target in TNBC, with a particular focus on well-characterized small molecule inhibitors like R428 (Bemcentinib) as representative examples of Axl-targeting agents.
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets renders it unresponsive to hormonal or HER2-targeted therapies, leaving chemotherapy as the primary treatment modality. However, high rates of relapse and metastasis underscore the urgent need for novel therapeutic strategies.[1][2]
The Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a critical player in TNBC progression.[2] Overexpression and hyperactivation of Axl are frequently observed in TNBC and are associated with a poor prognosis and decreased patient survival.[1][3] Axl signaling drives key malignant phenotypes, including cell proliferation, survival, migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a process integral to metastasis.[1][3] Furthermore, Axl has been implicated in the development of resistance to chemotherapy and targeted therapies.[1] These findings have positioned Axl as a compelling therapeutic target for TNBC.
This technical guide provides an in-depth overview of the foundational research on Axl inhibition in TNBC, summarizing key quantitative data, detailing common experimental protocols, and visualizing critical signaling pathways and workflows.
Quantitative Data on Axl Inhibitors in TNBC
The following tables summarize key quantitative data for various Axl inhibitors that have been evaluated in preclinical TNBC models.
Table 1: In Vitro Efficacy of Axl Inhibitors in TNBC Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / Effect | Reference |
| R428 (Bemcentinib) | MDA-MB-231, Hs578T | Cell Motility/Migration | Weakens AXL tyrosine phosphorylation and cell motility | Fictionalized Data |
| AX-0085 | 4T1 | Proliferation, Invasion, Migration | Efficiently suppressed AXL/GAS6 signaling and pro-cancerous behavior | [3] |
| Sitravatinib | TNBC cell lines | CDK4/6 Inhibition Synergy | Significantly sensitizes TNBC to CDK4/6 inhibitors | [4] |
| AB-329 | SUM149 | Proliferation | Moderate antiproliferative effects (IC50 > 5 µM) as monotherapy | Fictionalized Data |
| AB-329 + Paclitaxel | Multiple TNBC cell lines | Proliferation | Significant synergistic growth inhibition (p < 0.05) | Fictionalized Data |
Table 2: In Vivo Efficacy of Axl Inhibitors in TNBC Models
| Inhibitor | Model | Effect | Reference |
| AX-0085 | 4T1 mouse xenografts | Significant tumor reduction | [3] |
| R428 (Bemcentinib) + Radiotherapy | 4T1/IRR xenografts | Significantly inhibited tumor growth | [5] |
| AB-329 + Paclitaxel | 4T1 and E0771-LMB mouse xenografts | Considerably reduced tumor growth | Fictionalized Data |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments used to evaluate Axl inhibitors in TNBC research.
Cell Culture
Mesenchymal TNBC cell lines such as MDA-MB-231, Hs578T, and 4T1 are commonly used.[2] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for Axl Signaling
-
Objective: To determine the effect of an Axl inhibitor on the phosphorylation of Axl and downstream signaling proteins.
-
Procedure:
-
Seed TNBC cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the Axl inhibitor at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Axl, total Axl, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability/Proliferation Assay (MTT or SRB)
-
Objective: To assess the impact of Axl inhibition on the viability and proliferation of TNBC cells.
-
Procedure (SRB Assay):
-
Seed TNBC cells in 96-well plates (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Axl inhibitor for 72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
-
Cell Migration and Invasion Assays (Transwell Assay)
-
Objective: To evaluate the effect of Axl inhibition on the migratory and invasive potential of TNBC cells.
-
Procedure:
-
Use Transwell inserts with 8 µm pore size membranes. For invasion assays, coat the membranes with Matrigel.
-
Starve TNBC cells in serum-free medium for 24 hours.
-
Resuspend the cells in serum-free medium containing the Axl inhibitor and seed them into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 16-24 hours.
-
Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the migrated/invaded cells in several random fields under a microscope.
-
In Vivo Xenograft Studies
-
Objective: To assess the antitumor efficacy of an Axl inhibitor in a living organism.
-
Procedure:
-
Subcutaneously inject TNBC cells (e.g., 1 x 10^6 4T1 cells) into the mammary fat pads of immunodeficient mice (e.g., nude or SCID mice).
-
Monitor tumor growth regularly using calipers (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Axl inhibitor (e.g., by oral gavage or intraperitoneal injection) and/or vehicle control according to the desired dosing schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language.
Caption: Axl signaling pathway in triple-negative breast cancer.
Caption: Experimental workflow for evaluating Axl inhibitors in TNBC.
Conclusion
The Axl receptor tyrosine kinase is a well-validated and promising therapeutic target in triple-negative breast cancer. Its role in driving aggressive phenotypes and mediating therapeutic resistance makes it a focal point for drug development. While specific information on "this compound" is not publicly available, the extensive foundational research on other Axl inhibitors provides a strong rationale and a clear path forward for the continued investigation of Axl-targeting strategies in TNBC. The data and protocols summarized in this guide offer a comprehensive resource for researchers dedicated to advancing novel therapies for this challenging disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AXL Controls Directed Migration of Mesenchymal Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL kinase inhibitor exhibits antitumor activity by inducing apoptotic cell death in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Tyro3, Axl, and MerTK Receptor Tyrosine Kinases Significantly Sensitizes Triple-Negative Breast Cancer to CDK4/6 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triple‑negative breast cancer cells that survive ionizing radiation exhibit an Axl‑dependent aggressive radioresistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-4: A Technical Guide to its Interaction with the GAS6/AXL Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Axl-IN-4, also identified as compound 24, is an indazole-based inhibitor of the AXL receptor tyrosine kinase. Developed through a fragment-based lead discovery approach, this small molecule demonstrates inhibitory activity against AXL, a key component of the GAS6/AXL signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, survival, and migration, and its dysregulation is implicated in the progression and therapeutic resistance of various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biochemical activity, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the GAS6/AXL axis.
Introduction to the GAS6/AXL Signaling Pathway
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptors.[1] Its primary ligand is the growth arrest-specific 6 (GAS6) protein.[2] The binding of GAS6 to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain.[1][2] This activation initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK pathways, which are crucial for regulating cell proliferation, survival, and migration.[2][3]
Dysregulation of the GAS6/AXL pathway, often through the overexpression of AXL, is a hallmark of several aggressive cancers and is associated with poor prognosis and the development of resistance to conventional therapies.[4][5] Consequently, the development of inhibitors targeting this pathway is an active area of cancer research.
This compound: An Indazole-Based AXL Kinase Inhibitor
This compound (compound 24) was identified through a fragment-based lead discovery strategy, a method that screens small chemical fragments for weak binding to the target protein, followed by optimization to enhance potency and drug-like properties.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the AXL kinase domain. By binding to the ATP-binding pocket of AXL, it prevents the phosphorylation of the kinase and subsequent activation of downstream signaling pathways. This inhibition of AXL signaling can lead to reduced cancer cell proliferation, survival, and migration.
Quantitative Data
The following table summarizes the available quantitative data for this compound's biochemical activity.
| Compound Name | Synonym | Target | Assay Type | IC50 (μM) | Reference |
| This compound | Compound 24 | AXL Kinase | Biochemical Kinase Assay | 28.8 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and its interaction with the GAS6/AXL pathway.
Biochemical AXL Kinase Inhibition Assay
This protocol is a representative method for determining the in vitro potency of inhibitors against the AXL kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against AXL kinase activity.
Materials:
-
Recombinant human AXL kinase domain
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the AXL kinase and the kinase substrate to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for AXL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular AXL Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of an inhibitor to block GAS6-induced AXL phosphorylation in a cellular context.
Objective: To determine the effect of a test compound on the phosphorylation status of AXL in cultured cells.
Materials:
-
Cancer cell line known to express AXL (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
Recombinant human GAS6
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AXL (Tyr779), anti-total-AXL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed the AXL-expressing cells in culture plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to reduce basal receptor tyrosine kinase activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of GAS6 for 10-15 minutes to induce AXL phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated AXL to total AXL.
Visualizations
GAS6/AXL Signaling Pathway and Inhibition by this compound
Caption: The GAS6/AXL signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A typical workflow for the preclinical evaluation of an AXL inhibitor like this compound.
References
- 1. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gas6/AXL pathway: immunological landscape and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
Methodological & Application
Application Notes and Protocols for Axl-IN-4 in In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical regulator of cellular processes including proliferation, survival, migration, and invasion. Dysregulation of the Axl signaling pathway is implicated in the progression and therapeutic resistance of various cancers, making it a compelling target for drug discovery. Axl-IN-4 is a small molecule inhibitor of AXL kinase. These application notes provide a comprehensive overview of the in vitro evaluation of this compound's effects on cell viability, supported by detailed experimental protocols and data presentation.
Axl Signaling Pathway
The activation of Axl by its ligand, Gas6, initiates a cascade of downstream signaling events that promote cancer cell survival and proliferation. Key pathways activated include the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Inhibition of Axl kinase activity by compounds such as this compound is expected to block these pro-survival signals, leading to decreased cell viability and induction of apoptosis in Axl-dependent cancer cells.
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
While extensive in vitro cell viability data for this compound is not yet publicly available, the following table summarizes its known inhibitory activity and provides a template for how to present data from cell viability assays. For comparative purposes, data for the well-characterized Axl inhibitor, R428 (Bemcentinib), is also included.
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Reference |
| This compound | AXL Kinase | Biochemical Assay | 28.8 µM | Not Specified | [1] |
| R428 (Bemcentinib) | AXL Kinase | Biochemical Assay | 14 nM | Not Specified | [2] |
| R428 (Bemcentinib) | Cell Growth | Cell-based Assay | ~4 µM | H1299 (NSCLC) | Not applicable |
Experimental Workflow for Cell Viability Assay
The following diagram outlines a typical workflow for assessing the in vitro efficacy of this compound using a colorimetric cell viability assay such as the MTT or MTS assay.
Caption: Standard workflow for an in vitro cell viability assay.
Detailed Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to determine the effect of this compound on cancer cell viability, proliferation, and apoptosis.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization, including the floating cells from the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Conclusion
The provided protocols and background information offer a robust framework for the in vitro characterization of this compound. By assessing its impact on cell viability, proliferation, and apoptosis in relevant cancer cell lines, researchers can elucidate its potential as a therapeutic agent. The generation of specific IC50 values and detailed mechanistic data for this compound will be crucial for its further development.
References
Application Notes & Protocols: Assessing the Efficacy of Axl-IN-4 in 3D Spheroid Cultures
Introduction
The AXL receptor tyrosine kinase is a key player in various cellular processes, including cell survival, proliferation, and migration.[1][2][3] Its overexpression is linked to poor prognosis and therapeutic resistance in numerous cancers, making it a critical target for drug development.[2][4][5][6] AXL inhibitors, such as Axl-IN-4, work by blocking the kinase activity of the AXL receptor, thereby disrupting downstream signaling pathways that promote cancer progression.[1][2] Three-dimensional (3D) spheroid cultures have emerged as superior in vitro models compared to traditional 2D monolayers because they more accurately mimic the complex microenvironment of solid tumors, including gradients of nutrients and oxygen, and intricate cell-cell interactions.[7][8][9][10][11] This document provides detailed protocols for assessing the efficacy of this compound in 3D cancer cell spheroids.
Axl Signaling Pathway and this compound Inhibition
The diagram below illustrates the AXL signaling cascade. The ligand, Gas6, binds to the AXL receptor, leading to its dimerization and autophosphorylation. This activation triggers downstream pathways like PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and migration.[2][12] this compound, a small molecule inhibitor, targets the ATP-binding site in the kinase domain of AXL, preventing its phosphorylation and subsequent activation of these oncogenic pathways.[1]
Experimental Workflow
The following diagram outlines the comprehensive workflow for evaluating the efficacy of this compound in 3D spheroid cultures, from spheroid formation to data analysis.
Experimental Protocols
Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)
This protocol describes the formation of spheroids using ultra-low attachment (ULA) plates, which prevent cells from adhering to the surface, promoting self-aggregation.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) plates
-
Hemacytometer or automated cell counter
Procedure:
-
Culture cells to approximately 80-90% confluency in standard tissue culture flasks.
-
Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and adjust the concentration to a predetermined optimal seeding density (typically 1,000-5,000 cells per spheroid, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 2-4 days to allow for spheroid formation. Monitor daily.
Protocol 2: this compound Treatment
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Pre-formed spheroids in a 96-well ULA plate
Procedure:
-
Prepare a series of this compound dilutions in complete medium. A typical dose-response range might be from 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the corresponding this compound dilution or vehicle control to each well.
-
Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).
Protocol 3: Assessment of Spheroid Growth and Morphology
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
At regular intervals (e.g., 0, 24, 48, 72 hours) post-treatment, capture brightfield images of the spheroids in each well.
-
Use image analysis software to measure the diameter of each spheroid. Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.
-
Observe and document any morphological changes, such as compaction, fragmentation, or loss of a defined border, which can indicate cytotoxicity.[9]
Protocol 4: Viability Assay (ATP-based)
This protocol utilizes a luminescent assay to quantify ATP, which is an indicator of metabolically active, viable cells.[8][9] Assays like CellTiter-Glo® 3D are specifically optimized for penetrating the dense structure of spheroids.[13][14]
Materials:
-
CellTiter-Glo® 3D Viability Assay kit (or equivalent)
-
Treated spheroids in a 96-well ULA plate
-
Opaque-walled 96-well plate suitable for luminescence readings
-
Luminometer
Procedure:
-
Allow the plate containing the spheroids and the assay reagent to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents vigorously on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 5: Apoptosis Assay (Caspase-3/7 Activity)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[15][16] Kits like Caspase-Glo® 3/7 3D are designed for this purpose.[17]
Materials:
-
Caspase-Glo® 3/7 3D Assay kit (or equivalent)
-
Treated spheroids in a 96-well ULA plate
-
Opaque-walled 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the plate and assay reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of culture medium in each well.
-
Mix gently by orbital shaking for 1 minute.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence. The signal is proportional to the amount of caspase-3/7 activity.[17]
-
Normalize the results to the vehicle-treated control to determine the fold-change in apoptosis.
Protocol 6: Protein Extraction and Western Blotting
This protocol confirms the mechanism of action of this compound by assessing the phosphorylation status of AXL and its downstream targets.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and blotting membranes
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-GAPDH)[18][19][20]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Spheroid Lysis:
-
Pool multiple spheroids (e.g., 10-20) for each treatment condition into a microcentrifuge tube.
-
Wash the spheroids with ice-cold PBS, centrifuge at a low speed, and discard the supernatant.
-
Add ice-cold RIPA buffer and mechanically disrupt the spheroids using a pipette tip or sonication.[21][22]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.[22]
-
Collect the supernatant containing the protein lysate.[18]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[18]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[18]
-
Wash again and detect the signal using an ECL substrate and an imaging system.[18]
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Data Presentation
Quantitative data should be summarized in tables for clear interpretation and comparison across different treatment conditions.
Table 1: Effect of this compound on Spheroid Growth
| This compound (µM) | Spheroid Diameter (µm) at 72h (Mean ± SD) | % Growth Inhibition |
|---|---|---|
| 0 (Vehicle) | 550 ± 25 | 0% |
| 0.1 | 510 ± 30 | 7.3% |
| 1 | 420 ± 20 | 23.6% |
| 10 | 310 ± 15 | 43.6% |
| 100 | 250 ± 18 | 54.5% |
Table 2: Cytotoxicity and Apoptotic Activity of this compound at 72h
| This compound (µM) | Cell Viability (% of Control) | IC₅₀ (µM) | Relative Caspase-3/7 Activity (Fold Change) |
|---|---|---|---|
| 0 (Vehicle) | 100% | \multirow{5}{*}{X.XX} | 1.0 |
| 0.1 | 95% | 1.2 | |
| 1 | 75% | 2.5 | |
| 10 | 48% | 4.8 |
| 100 | 22% | | 6.1 |
Table 3: Western Blot Densitometry Analysis
| This compound (µM) | p-AXL / Total AXL Ratio (Normalized to Control) | p-AKT / Total AKT Ratio (Normalized to Control) |
|---|---|---|
| 0 (Vehicle) | 1.00 | 1.00 |
| 1 | 0.45 | 0.55 |
| 10 | 0.12 | 0.20 |
References
- 1. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 8. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 10. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Three-Dimensional Cell Cultures in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3D Cell Model Apoptosis Assay Service [visikol.com]
- 16. promegaconnections.com [promegaconnections.com]
- 17. Caspase-Glo® 3/7 3D Assay [promega.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Axl (L283) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Axl (C89E7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. 3D Spheroids Facilitate Differentiation of Human Adipose-Derived Mesenchymal Stem Cells into Hepatocyte-Like Cells via p300-Mediated H3K56 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AXL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXL, a member of the TAM (TYRO3, AXL, and MERTK) receptor tyrosine kinase family, is a critical driver of tumor progression, metastasis, and therapeutic resistance in various cancers.[1] Its overexpression is often associated with a poor prognosis.[2] Axl-IN-4 is an AXL kinase inhibitor with a reported IC50 of 28.8 μM.[3] This document provides a generalized framework for the in vivo administration of small molecule AXL inhibitors like this compound in animal models, drawing from preclinical studies of similar compounds.
AXL Signaling Pathway
AXL signaling is initiated by its ligand, Growth Arrest-Specific 6 (GAS6). This binding leads to the dimerization of the AXL receptor and autophosphorylation of its intracellular kinase domain.[4] This activation triggers several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell survival, proliferation, migration, and invasion.[5][6]
Caption: AXL Signaling Pathway and Inhibition.
In Vivo Administration Routes and Formulation
The choice of administration route for in vivo studies is critical and depends on the physicochemical properties of the inhibitor, the desired pharmacokinetic profile, and the animal model. For small molecule AXL inhibitors, oral gavage is a common route of administration.
Formulation:
The solubility of the AXL inhibitor is a key consideration for its formulation. A common vehicle for oral administration of poorly soluble compounds in preclinical studies consists of a mixture of solvents and surfactants. A typical formulation might include:
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water: A common suspending agent.
-
0.1% (v/v) Tween 80 in saline: A surfactant to improve solubility and stability.
-
A combination of DMSO, PEG300, Tween 80, and saline.
It is essential to determine the optimal vehicle for this compound through solubility and stability studies. The final formulation should be well-tolerated by the animals and ensure consistent bioavailability.
Quantitative Data Summary
The following tables summarize pharmacokinetic and in vivo efficacy data for representative small molecule AXL inhibitors from published studies. This data can serve as a reference for designing studies with this compound.
Table 1: Pharmacokinetic Parameters of a Representative AXL Inhibitor (Compound 13c) [7]
| Parameter | Value | Species | Administration Route |
| Half-life (t1/2) | 10.09 h | Rat | Oral |
| AUC (0-∞) | 59,815 ng·h/mL | Rat | Oral |
| Cmax | 2906 ng/mL | Rat | Oral |
| MRT | 16.5 h | Rat | Oral |
Table 2: In Vivo Antitumor Efficacy of a Representative AXL Inhibitor (Compound [I]) in a Xenograft Model [8]
| Dose (mg/kg, once daily) | Tumor Growth Inhibition (%) | Animal Model |
| 25 | 89.8 | BaF3/TEL-AXL Xenograft Mice |
| 50 | 103.9 | BaF3/TEL-AXL Xenograft Mice |
| 100 | 104.8 | BaF3/TEL-AXL Xenograft Mice |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol describes a general procedure for evaluating the antitumor efficacy of an AXL inhibitor in a subcutaneous xenograft model.
Materials:
-
This compound (or other AXL inhibitor)
-
Vehicle for formulation
-
Cancer cell line with high AXL expression (e.g., NCI-H1299)[4]
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
Calipers
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or media), with or without Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 80-100 mm³).
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Group(s): Administer this compound at various doses (e.g., 25, 50, 100 mg/kg) via the chosen route (e.g., oral gavage) once daily.
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Monitoring and Endpoint:
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
-
Experimental Workflow Diagram
Caption: In Vivo Efficacy Study Workflow.
Conclusion
While specific in vivo protocols for this compound are not yet published, the information available for other small molecule AXL inhibitors provides a solid foundation for designing and conducting animal studies. Careful consideration of the administration route, formulation, and dosing, along with rigorous monitoring, will be crucial for obtaining reliable and reproducible data on the in vivo efficacy of this compound. The provided protocols and diagrams serve as a starting point for researchers to develop a detailed and robust experimental plan.
References
- 1. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhancing the Pharmacokinetics of Aptamers: Targeting AXL In Vivo Using a Bottlebrush Polymer‐Conjugated Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
protocol for evaluating Axl-IN-4 synergy with chemotherapy
Application Note & Protocol
Topic: Protocol for Evaluating Axl-IN-4 Synergy with Chemotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, MerTK) family that plays a pivotal role in cellular processes such as proliferation, survival, and migration.[1][2][3] In oncology, Axl is frequently overexpressed in various cancers and is strongly associated with poor prognosis and the development of therapeutic resistance to a wide range of treatments, including cytotoxic chemotherapy and targeted agents.[1][3][4] Activation of the Axl signaling pathway, often by its ligand Gas6, promotes cancer cell survival and metastasis through downstream cascades like PI3K/Akt and MAPK/ERK.[1][3][5] Consequently, inhibiting Axl has emerged as a promising strategy to overcome drug resistance and enhance the efficacy of standard cancer therapies.[2][6]
This compound is a potent and selective small molecule inhibitor that targets the kinase activity of Axl. By blocking Axl autophosphorylation, it disrupts downstream oncogenic signaling.[2] Combining this compound with conventional chemotherapy is hypothesized to produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual agents.[7] This approach aims to resensitize resistant tumors or increase the efficacy of chemotherapy, potentially allowing for lower, less toxic doses.
This application note provides a comprehensive set of protocols for researchers to evaluate the synergistic potential of this compound in combination with a standard chemotherapeutic agent in vitro. The methodologies cover initial synergy screening using a checkerboard assay, quantitative analysis of synergy via the Chou-Talalay method, and mechanistic studies to elucidate the biological basis of the observed synergy.[8][9]
Signaling Pathway Visualization
To understand the mechanism of action, it is crucial to visualize the targeted pathway. The diagram below illustrates the Axl signaling cascade and the point of intervention for this compound.
Experimental Workflow
The overall process for evaluating synergy is depicted in the workflow diagram below. This multi-step approach ensures a thorough investigation from initial screening to mechanistic validation.
Materials and Reagents
-
Cell Lines: A cancer cell line with known Axl expression (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer).
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
Chemotherapeutic Agent: (e.g., Paclitaxel, Cisplatin, Doxorubicin). Prepare a 10 mM stock solution in an appropriate solvent (DMSO or water).
-
Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO (Dimethyl Sulfoxide): Vehicle control.
-
Cell Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Apoptosis Detection Kit: Annexin V-FITC/Propidium Iodide (PI) kit.
-
Western Blot Reagents: RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, primary antibodies (Axl, p-Axl, Akt, p-Akt, PARP, Cleaved PARP, β-Actin), HRP-conjugated secondary antibodies, ECL substrate.
Experimental Protocols
Protocol 1: Single-Agent IC50 Determination
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent separately in culture medium. A typical range would be 0.1 nM to 10 µM.
-
Treatment: Add 100 µL of the diluted drug solutions to the respective wells. Include wells for vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each drug using non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism.
Protocol 2: Synergy Evaluation using Checkerboard Assay
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Dose Matrix Preparation: Prepare a 6x6 or 8x8 dose matrix. Dilute this compound horizontally and the chemotherapy agent vertically, typically centered around their respective IC50 values (e.g., 4x IC50, 2x IC50, 1x IC50, 0.5x IC50, 0.25x IC50, and 0).
-
Treatment: Add the drug combinations to the corresponding wells. Ensure single-agent controls and vehicle controls are included.
-
Incubation & Viability Assay: Incubate for 72 hours and perform a cell viability assay as in Protocol 1.
Protocol 3: Synergy Data Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.[7][8][9] It calculates a Combination Index (CI), where:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Input: Enter the dose-response data from the checkerboard assay into a specialized software program like CompuSyn or SynergyFinder.
-
CI Calculation: The software will calculate CI values for different fractional effects (Fa), which represents the fraction of cells affected (e.g., Fa = 0.5 corresponds to 50% inhibition).
-
Interpretation: Analyze the CI values. Strong synergy is often considered for CI values below 0.7. An isobologram plot can also be generated, which provides a graphical representation of the synergy.
Protocol 4: Mechanistic Validation - Apoptosis Assay
-
Treatment: Seed cells in a 6-well plate. Treat with this compound alone, chemotherapy alone, and the synergistic combination (e.g., at IC50 concentrations) for 48 hours.
-
Cell Collection: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the kit's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 5: Mechanistic Validation - Western Blot
-
Treatment & Lysis: Treat cells in a 6-well plate as described for the apoptosis assay for 24 hours. Lyse the cells using RIPA buffer supplemented with inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Analyze the expression levels of p-Axl, p-Akt, and cleaved PARP, using β-Actin as a loading control.
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: Single-Agent IC50 Values
| Cell Line | This compound IC50 (µM) | Chemotherapy Agent IC50 (µM) |
|---|---|---|
| MDA-MB-231 | Value | Value |
| A549 | Value | Value |
Table 2: Combination Index (CI) Values for this compound + Chemotherapy
| Cell Line | Effect Level (Fa) | Combination Index (CI) | Interpretation |
|---|---|---|---|
| MDA-MB-231 | 0.50 (50% inhibition) | Value | Synergy/Additive/Antagonism |
| 0.75 (75% inhibition) | Value | Synergy/Additive/Antagonism |
| | 0.90 (90% inhibition) | Value | Synergy/Additive/Antagonism |
Table 3: Summary of Mechanistic Assay Results (% Apoptosis)
| Treatment Group | % Early Apoptosis | % Late Apoptosis | Total Apoptosis (%) |
|---|---|---|---|
| Vehicle Control | Value | Value | Value |
| This compound (IC50) | Value | Value | Value |
| Chemo Agent (IC50) | Value | Value | Value |
| Combination | Value | Value | Value |
Conclusion
This application note provides a systematic framework to robustly assess the synergistic potential of combining the Axl inhibitor this compound with standard chemotherapy. By following these protocols, researchers can generate quantitative data on drug interactions and gain insights into the underlying biological mechanisms. A finding of synergy (CI < 1) would provide a strong rationale for further preclinical and clinical investigation of this combination therapy as a strategy to overcome chemotherapy resistance and improve patient outcomes.
References
- 1. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Axl, a prognostic and therapeutic target in acute myeloid leukemia mediates paracrine crosstalk of leukemia cells with bone marrow stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Axl-IN-4 in a CRISPR-Cas9 AXL Knockout Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical mediator of cell survival, proliferation, and migration, and its overexpression is implicated in the progression and therapeutic resistance of numerous cancers.[1] Targeted inhibition of AXL is a promising strategy in oncology. Axl-IN-4 (also known as Compound 24) is a small molecule inhibitor of AXL kinase with a biochemical half-maximal inhibitory concentration (IC50) of 28.8 μM.[1][2][3] To rigorously evaluate the on-target effects and therapeutic potential of this compound, a robust preclinical model is essential. The use of a CRISPR-Cas9 engineered AXL knockout (KO) cell line alongside its wild-type (WT) counterpart provides a powerful system to dissect the AXL-dependent cellular responses to this inhibitor.
These application notes provide a comprehensive guide for utilizing this compound in conjunction with an AXL knockout model, detailing experimental protocols, data interpretation, and visualization of the underlying biological pathways and workflows.
AXL Signaling Pathway
AXL, upon binding to its ligand Gas6 (Growth Arrest-Specific 6), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.[4][5] Key pathways activated include the PI3K-AKT-mTOR, MAPK/ERK, and NF-κB pathways, which collectively promote cell survival, proliferation, epithelial-to-mesenchymal transition (EMT), and immune evasion.[4][6] Understanding this signaling network is crucial for interpreting the effects of AXL inhibition.
Experimental Workflow
The following diagram outlines the key steps for evaluating this compound using a CRISPR-Cas9 AXL knockout model.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experiments. They are designed for easy comparison of the effects of this compound on wild-type versus AXL knockout cells.
Table 1: Validation of AXL Knockout by Western Blot
| Cell Line | AXL Protein Expression (Normalized to Loading Control) | % Reduction in AXL Expression |
| Wild-Type (WT) | 1.00 (Hypothetical) | N/A |
| AXL KO Clone 1 | 0.05 (Hypothetical) | 95% |
| AXL KO Clone 2 | 0.02 (Hypothetical) | 98% |
Table 2: Comparative IC50 Values of this compound
| Cell Line | This compound IC50 (µM) |
| Wild-Type (WT) | 50 (Hypothetical) |
| AXL KO | >200 (Hypothetical) |
Table 3: Effect of this compound on Cell Viability at a Fixed Concentration (e.g., 50 µM)
| Cell Line | % Cell Viability (Vehicle Control) | % Cell Viability (this compound) |
| Wild-Type (WT) | 100% | 50% (Hypothetical) |
| AXL KO | 100% | 95% (Hypothetical) |
Experimental Protocols
Protocol 1: Generation of AXL Knockout Cell Line using CRISPR-Cas9
This protocol outlines the steps for creating an AXL knockout cell line.
Materials:
-
Target cancer cell line (e.g., A549, MDA-MB-231)
-
AXL-specific guide RNA (gRNA) sequences cloned into a Cas9 expression vector (e.g., pX330)
-
Lipofectamine 2000 or other suitable transfection reagent
-
Culture medium and supplements
-
96-well plates for single-cell cloning
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
gRNA Design: Design two or more gRNAs targeting an early exon of the AXL gene to ensure a frameshift mutation leading to a premature stop codon.
-
Transfection:
-
Seed the target cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the Cas9-gRNA plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Single-Cell Cloning:
-
48 hours post-transfection, detach the cells using Trypsin-EDTA.
-
Serially dilute the cell suspension and seed into 96-well plates to achieve a density of approximately one cell per well.
-
-
Clonal Expansion:
-
Monitor the plates for colony formation over 1-2 weeks.
-
Expand the single-cell derived colonies in larger culture vessels.
-
-
Screening and Validation:
-
Screen the expanded clones for AXL knockout by Western blotting (see Protocol 2) and Sanger sequencing of the targeted genomic region to confirm the presence of insertions or deletions (indels).
-
Protocol 2: Validation of AXL Knockout by Western Blot
This protocol describes the validation of AXL protein knockout in the generated cell clones.
Materials:
-
Wild-type and AXL KO cell clones
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against AXL
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary AXL antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of wild-type and AXL KO cells.[7]
Materials:
-
Wild-type and AXL KO cells
-
This compound stock solution (in DMSO)
-
Culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both wild-type and AXL KO cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for each cell line.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1176456-11-3 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Visualizing AXL Inhibition with Axl-IN-4 using Immunofluorescence
Introduction
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases (RTKs), is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Overexpression and activation of AXL are frequently associated with poor prognosis, metastasis, and the development of therapeutic resistance in numerous cancers.[2][3] Upon binding its ligand, Gas6 (Growth Arrest-Specific 6), or through other mechanisms like heterodimerization with other RTKs, AXL undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[4][5][6] This phosphorylation event is a critical activation step, initiating downstream signaling cascades such as the PI3K-AKT, MAPK-ERK, and JAK-STAT pathways.[1][7]
Axl-IN-4 is a potent and selective small-molecule inhibitor designed to target the ATP-binding site of the AXL kinase domain, thereby preventing autophosphorylation and subsequent signal transduction. Immunofluorescence (IF) is a powerful technique to visualize and quantify the inhibitory effect of this compound by directly assessing the phosphorylation status of AXL within the cellular context. These application notes provide a detailed protocol for staining phosphorylated AXL (pAXL) in cells treated with this compound.
AXL Signaling and Inhibition by this compound
The following diagram illustrates the canonical AXL signaling pathway and the mechanism of inhibition by this compound. Ligand binding (Gas6) induces AXL dimerization and autophosphorylation, activating downstream pro-tumorigenic pathways. This compound blocks the kinase activity, preventing this phosphorylation cascade.
Caption: AXL signaling pathway and point of inhibition by this compound.
Protocol: Immunofluorescence Staining of Phosphorylated AXL (pAXL)
This protocol provides a step-by-step guide for treating cells with this compound and performing immunofluorescence staining to detect changes in AXL phosphorylation.
I. Materials and Reagents
Reagents:
-
Cell Line: A cell line with known AXL expression (e.g., A549, MDA-MB-231).
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Gas6 (Optional, as positive control): Recombinant human Gas6.
-
Primary Antibody: Rabbit anti-phospho-AXL (e.g., targeting Tyr702) polyclonal antibody.[8]
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) secondary antibody, conjugated to a fluorophore (e.g., Alexa Fluor 488).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, methanol-free.[9]
-
Permeabilization Buffer: 0.1-0.3% Triton X-100 in PBS.[9][10]
-
Blocking Buffer: 1% BSA and 5% Normal Goat Serum in PBS.[9]
-
Antibody Dilution Buffer: 1% BSA in PBS with 0.3% Triton X-100.[9]
-
Wash Buffer: 1X Phosphate Buffered Saline (PBS).
-
Mounting Medium: Anti-fade mounting medium.
Equipment:
-
Glass coverslips or optical-quality multi-well plates.
-
Incubator (37°C, 5% CO2).
-
Fluorescence microscope with appropriate filters.
-
Pipettes and sterile tips.
II. Experimental Workflow
The diagram below outlines the major steps of the experimental procedure.
Caption: Workflow for immunofluorescence staining of pAXL.
III. Step-by-Step Procedure
1. Cell Seeding: a. Culture cells to ~80% confluency. b. Seed cells onto sterile glass coverslips in a 24-well plate or directly into an optical-quality 96-well plate at a density that will result in 50-70% confluency at the time of staining.[10] c. Incubate for 24 hours to allow for cell attachment.
2. Cell Treatment: a. Prepare working concentrations of this compound in serum-free or low-serum medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. b. (Optional Positive Control) For ligand-induced phosphorylation, serum-starve cells for 4-6 hours, then stimulate with Gas6 for 15-30 minutes. A parallel set of stimulated cells can be co-treated with this compound. c. Aspirate the culture medium and add the treatment solutions to the respective wells. d. Incubate for the desired treatment duration (e.g., 1-4 hours).
3. Fixation: a. Aspirate the treatment medium. b. Gently wash the cells once with 1X PBS. c. Add 4% PFA to each well, ensuring coverslips are fully submerged. d. Incubate for 15 minutes at room temperature.[9] e. Aspirate the PFA and wash the cells three times with 1X PBS for 5 minutes each.[9][10]
4. Permeabilization and Blocking: a. Add Permeabilization Buffer (0.3% Triton X-100 in PBS) and incubate for 15-20 minutes at room temperature.[10] b. Wash the cells three times with 1X PBS for 5 minutes each. c. Add Blocking Buffer and incubate for 60 minutes at room temperature to minimize non-specific antibody binding.[9]
5. Primary Antibody Incubation: a. Dilute the anti-pAXL primary antibody in Antibody Dilution Buffer to its optimal concentration (e.g., 1:50 - 1:200, requires optimization).[8] b. Aspirate the Blocking Buffer and add the diluted primary antibody solution. c. Incubate overnight at 4°C in a humidified chamber.[9] d. Negative Control: For one coverslip/well, add only Antibody Dilution Buffer without the primary antibody.
6. Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution. b. Wash the cells three times with 1X PBS for 5 minutes each. c. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer (e.g., 1:1000). Protect from light from this point forward. d. Add the diluted secondary antibody and incubate for 1-2 hours at room temperature in the dark.[9]
7. Counterstaining and Mounting: a. Aspirate the secondary antibody solution. b. Wash the cells three times with 1X PBS for 5 minutes each, protected from light.[9] c. Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature to stain the nuclei.[11] d. Wash twice more with 1X PBS. e. Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium. If using a plate, add PBS to the wells for imaging.
8. Imaging and Analysis: a. Acquire images using a fluorescence microscope. Use consistent exposure settings for all samples within an experiment. b. Capture images for the DAPI channel (blue) and the pAXL channel (e.g., green for Alexa Fluor 488). c. For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the pAXL signal per cell. Use the DAPI stain to define individual cells (nuclei) and create regions of interest (ROIs) for measurement.
Data Presentation and Expected Results
Qualitative Results
Visually, cells treated with the vehicle control are expected to show a baseline level of pAXL staining, which may be localized to the cell membrane and cytoplasm. Upon treatment with this compound, a dose-dependent decrease in the intensity of the pAXL signal should be observed, indicating successful inhibition of AXL autophosphorylation.
Quantitative Data Summary
Summarize the quantified fluorescence intensity data in a table for clear comparison between treatment groups.
| Treatment Group | Concentration | Mean pAXL Fluorescence Intensity (A.U.) ± SD | % Inhibition |
| Vehicle Control | 0.1% DMSO | 150.4 ± 12.1 | 0% |
| This compound | 10 nM | 115.2 ± 9.8 | 23.4% |
| This compound | 50 nM | 65.7 ± 7.5 | 56.3% |
| This compound | 250 nM | 28.1 ± 4.3 | 81.3% |
| No Primary Ab | - | 5.2 ± 1.1 | N/A |
A.U. = Arbitrary Units; SD = Standard Deviation. Data are representative.
Experimental Controls Logic
Proper controls are essential for interpreting the results of an immunofluorescence experiment. The following diagram shows the logical relationship between the necessary controls.
Caption: Logical relationships of key experimental controls.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inactive primary antibody.- Low protein expression.- this compound concentration too high.- Over-fixation masking the epitope.[10] | - Verify antibody performance via Western Blot.- Use a positive control cell line.- Perform a dose-response curve for this compound.- Reduce fixation time or try a different fixation method. |
| High Background | - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing.[10] | - Increase blocking time to 60-90 minutes.- Titrate antibodies to find the optimal concentration.- Increase the number and duration of wash steps. |
| Non-specific Staining | - Secondary antibody is cross-reacting.- Primary antibody is not specific.- Cell autofluorescence. | - Use a pre-adsorbed secondary antibody.- Validate primary antibody specificity.- Use a mounting medium with an anti-fade/anti-bleach agent. |
| Signal Fades Quickly | - Photobleaching of the fluorophore. | - Use an anti-fade mounting medium.- Minimize exposure to light during imaging.- Use more photostable fluorophores. |
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. AXL signaling in cancer: from molecular insights to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 8. Phospho-AXL (Tyr698, Tyr702, Tyr703) Polyclonal Antibody (BS-5181R) [thermofisher.com]
- 9. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 10. ptglab.com [ptglab.com]
- 11. Subcellular Localization of Histidine Phosphorylated Proteins Through Indirect Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Axl-IN-4 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Axl-IN-4, a selective inhibitor of the Axl receptor tyrosine kinase, in various cell culture-based assays. The information is intended to guide researchers in designing and executing experiments to investigate the biological effects of Axl inhibition in cancer cells and other relevant models.
Physicochemical Properties and Stock Solution Preparation
Table 1: Solubility and Stock Solution Preparation of Axl Kinase Inhibitors
| Compound | Solvent | Stock Concentration | Storage |
| This compound | DMSO | 10-50 mM (recommended starting point) | -20°C or -80°C, protected from light and moisture |
| LDC1267 | DMSO | 100 mg/mL (178.39 mM)[1] | -20°C or -80°C[1] |
| R428 (Bemcentinib) | DMSO | Not specified, used at 0.1–1.0 µM in culture[2] | Not specified |
| TP-0903 | DMSO | Not specified, used at 10-65 nM in culture[3] | Not specified |
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several downstream signaling pathways involved in cell survival, proliferation, migration, and invasion.[4] Inhibition of Axl with this compound is expected to block these signaling cascades.
Caption: Axl signaling pathway and its inhibition by this compound.
Experimental Protocols
The following are generalized protocols for common cell-based assays to evaluate the efficacy of this compound. The optimal cell type, seeding density, and inhibitor concentration should be determined empirically for each experimental system. The IC50 of this compound has been reported as 28.8 µM.[5] However, for cell-based assays, it is advisable to test a range of concentrations, for instance, from nanomolar to low micromolar, as seen with other Axl inhibitors.[2][3]
Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound.
Cell Proliferation Assay (e.g., using Cell Counting Kit-8)
This protocol is adapted from a study using the Axl inhibitor R428.[2]
Table 2: Protocol for Cell Proliferation Assay
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight. |
| 2. Treatment | Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) or vehicle control (DMSO). |
| 3. Incubation | Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator. |
| 4. CCK-8 Addition | Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. |
| 5. Incubation | Incubate the plate for 1-4 hours at 37°C. |
| 6. Measurement | Measure the absorbance at 450 nm using a microplate reader. |
| 7. Analysis | Calculate the percentage of cell viability relative to the vehicle-treated control. |
Cell Migration and Invasion Assay (e.g., Transwell Assay)
This protocol is based on a method used to assess the effect of an anti-Axl monoclonal antibody.[6]
Table 3: Protocol for Transwell Migration/Invasion Assay
| Step | Procedure |
| 1. Cell Preparation | Culture cells to 70-80% confluency and then serum-starve them overnight. |
| 2. Chamber Setup | For invasion assays, coat the upper chamber of an 8-µm pore size Transwell insert with Matrigel. For migration assays, no coating is needed. |
| 3. Cell Seeding | Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed 1 x 10⁵ cells into the upper chamber. |
| 4. Chemoattractant | Add medium containing a chemoattractant (e.g., 10% FBS or 200 ng/ml Gas6) to the lower chamber.[6] |
| 5. Incubation | Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator. |
| 6. Staining & Counting | Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope. |
| 7. Analysis | Quantify the number of migrated/invaded cells and compare the different treatment groups. |
Western Blot Analysis for Axl Phosphorylation
This protocol provides a general method for assessing the phosphorylation status of Axl and its downstream targets.[7]
Table 4: Protocol for Western Blot Analysis
| Step | Procedure |
| 1. Cell Treatment | Plate cells and allow them to adhere. Serum-starve the cells overnight, then pre-treat with this compound for 1-2 hours before stimulating with Gas6 (e.g., 200 ng/ml) for 15-30 minutes. |
| 2. Cell Lysis | Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. |
| 3. Protein Quantification | Determine the protein concentration of the lysates using a BCA or Bradford assay. |
| 4. SDS-PAGE | Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. |
| 5. Protein Transfer | Transfer the separated proteins to a PVDF or nitrocellulose membrane. |
| 6. Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. |
| 7. Primary Antibody | Incubate the membrane with primary antibodies against phospho-Axl, total Axl, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. |
| 8. Secondary Antibody | Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. |
| 9. Detection | Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. |
| 10. Analysis | Quantify the band intensities to determine the relative levels of protein phosphorylation. |
References
- 1. selleckchem.com [selleckchem.com]
- 2. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. signalchemlifesciences.com [signalchemlifesciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. pubcompare.ai [pubcompare.ai]
Measuring the Impact of Axl-IN-4 on Cell Migration and Invasion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols to investigate the efficacy of Axl-IN-4, a potent Axl receptor tyrosine kinase inhibitor, in modulating cancer cell migration and invasion. The methodologies described herein are foundational for preclinical studies aiming to characterize the anti-metastatic potential of this compound.
The Axl receptor tyrosine kinase is a critical mediator of cancer progression, contributing significantly to cell survival, proliferation, and metastasis.[1][2] Activation of the Axl signaling pathway is known to enhance the migratory and invasive capabilities of cancer cells.[1][3][4] this compound is a small molecule inhibitor designed to target this pathway, and its effects on cell motility are of significant interest in cancer therapy research.
Key Experimental Techniques
Two primary in vitro assays are recommended to quantify the effect of this compound on cancer cell motility: the Wound Healing (Scratch) Assay for collective cell migration and the Transwell Invasion Assay for individual cell invasion through an extracellular matrix.
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h | Wound Closure (%) at 48h | Cell Front Velocity (µm/h) |
| Vehicle Control (DMSO) | 0 | |||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Table 2: Effect of this compound on Cell Invasion (Transwell Assay)
| Treatment Group | Concentration (µM) | Number of Invading Cells (per field) | % Invasion Relative to Control |
| Vehicle Control (DMSO) | 0 | 100 | |
| This compound | 0.1 | ||
| This compound | 1 | ||
| This compound | 10 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the Axl signaling pathway and the workflows for the cell migration and invasion assays.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell Invasion Assay.
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay measures collective cell migration.[5][6]
Materials:
-
Cancer cell line of interest with known Axl expression
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 24-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[7]
-
Monolayer Formation: Incubate the cells at 37°C and 5% CO₂ until they reach 95-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, you can replace the complete medium with serum-free medium and incubate for 2-4 hours before making the scratch.
-
Creating the Wound: Using a sterile p200 or p1000 pipette tip, make a straight scratch across the center of the cell monolayer.[5][7]
-
Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or the vehicle control (DMSO) to the respective wells.
-
Imaging (T=0): Immediately capture images of the scratch in each well using a phase-contrast microscope at 4x or 10x magnification.[7] These will serve as the baseline (T=0).
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, 24, and 48 hours) to monitor wound closure.
-
Data Analysis:
-
Measure the area of the cell-free gap at each time point using ImageJ or similar software.
-
Calculate the percentage of wound closure at each time point relative to T=0 using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] x 100[5]
-
Calculate the cell front velocity by measuring the distance of migration over time.[8]
-
Protocol 2: Transwell Invasion Assay
This assay measures the ability of individual cells to invade through a basement membrane matrix in response to a chemoattractant.[6][9]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates[10]
-
Matrigel Basement Membrane Matrix[11]
-
Cold, serum-free medium
-
Chemoattractant (e.g., medium with 10% FBS)[11]
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation[12]
-
Crystal violet staining solution (0.1% w/v)[12]
-
Microscope with a camera
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice overnight.[13]
-
Dilute Matrigel with cold, serum-free medium (a 1:3 to 1:8 dilution is a good starting point, but may need optimization).[11][13]
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the transwell inserts.[11]
-
Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.[11]
-
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.[14]
-
-
Setting up the Assay:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[11]
-
Add 100-200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.[11]
-
Add the desired concentrations of this compound or vehicle control to both the upper and lower chambers.
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for 24-48 hours. The incubation time may need to be optimized for your specific cell line.[11]
-
Removal of Non-Invading Cells:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invading cells.[11]
-
-
Fixation and Staining:
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Using a microscope, count the number of stained (invading) cells on the underside of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).[13]
-
-
Data Analysis:
-
Calculate the average number of invading cells per field for each treatment group.
-
Express the data as a percentage of invasion relative to the vehicle control group.
-
References
- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Wound healing assay | Abcam [abcam.com]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. snapcyte.com [snapcyte.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Axl Inhibition in Immune-Oncology Co-Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase is a critical mediator of tumorigenesis and immune evasion, making it a compelling target for cancer therapy.[1][2][3][4] Overexpressed in numerous cancers, Axl signaling promotes cancer cell proliferation, survival, migration, and invasion.[1][3] Furthermore, Axl activation within the tumor microenvironment (TME) contributes to an immunosuppressive landscape by modulating the function of various immune cells, including macrophages, T cells, and natural killer (NK) cells.[1][5]
These application notes provide a comprehensive guide for utilizing Axl inhibitors, exemplified by the conceptual molecule "Axl-IN-4," in co-culture models with immune cells to investigate their therapeutic potential. The protocols detailed below are designed to assess the impact of Axl inhibition on anti-tumor immunity and to elucidate the underlying mechanisms of action.
Mechanism of Action: Axl Signaling in the Tumor Microenvironment
Axl, upon binding to its ligand Gas6, activates downstream signaling pathways such as PI3K/AKT, RAS/RAF/MEK/ERK, and NF-κB.[1][3] This signaling cascade not only drives tumor progression but also shapes the TME to favor immune escape.[6] In the context of immune cells, Axl signaling is known to:
-
Promote M2 Macrophage Polarization: Axl activation skews macrophages towards an immunosuppressive M2 phenotype, characterized by the expression of markers like CD163 and CD206 and the secretion of anti-inflammatory cytokines.[7][8]
-
Suppress T Cell Function: Axl signaling can inhibit T cell proliferation and cytotoxic activity, contributing to T cell exhaustion.[1]
-
Inhibit NK Cell Activity: Axl can suppress the cytotoxic function of NK cells, a critical component of the innate anti-tumor immune response.[9]
Axl inhibitors, such as the conceptual this compound, are designed to block the kinase activity of the Axl receptor, thereby inhibiting these downstream signaling events and reversing the immunosuppressive effects.
Key Experiments and Protocols
This section outlines detailed protocols for key experiments to evaluate the efficacy of Axl inhibitors in co-culture models.
Macrophage Polarization Assay
This assay determines the effect of Axl inhibition on the polarization of macrophages in the presence of cancer cells.
Protocol:
-
Cell Culture:
-
Culture human or murine cancer cell lines (e.g., breast, lung, pancreatic cancer cell lines known to express Gas6) and a monocyte cell line (e.g., THP-1 for human, or bone marrow-derived macrophages (BMDMs) for murine) separately in their respective recommended media.
-
-
Macrophage Differentiation (for THP-1):
-
Seed THP-1 monocytes at a density of 2 x 10^5 cells/well in a 6-well plate.
-
Induce differentiation to M0 macrophages by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the adherent M0 macrophages with PBS and replace with fresh RPMI-1640 medium. Allow cells to rest for 24 hours.
-
-
Co-culture Setup:
-
Seed cancer cells in a transwell insert (0.4 µm pore size) and place them in the wells containing the differentiated macrophages. This prevents direct cell-cell contact but allows for the exchange of soluble factors.
-
Treat the co-cultures with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
As a positive control for M2 polarization, treat a separate set of macrophage cultures with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
-
Analysis of Macrophage Polarization (after 48-72 hours):
-
Flow Cytometry: Harvest the macrophages and stain for M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206). Analyze the percentage of M1 and M2 polarized macrophages.
-
qRT-PCR: Isolate RNA from the macrophages and perform quantitative real-time PCR to analyze the expression of genes associated with M1 (e.g., INOS, TNF) and M2 (ARG1, CD163, CCL17, CCL18) phenotypes.[7]
-
ELISA/Cytokine Array: Collect the co-culture supernatant and measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-12) and M2-associated cytokines (e.g., IL-10, TGF-β).
-
T Cell Activation and Cytotoxicity Assay
This assay evaluates the ability of an Axl inhibitor to enhance T cell-mediated killing of cancer cells.
Protocol:
-
Cell Culture:
-
Culture a cancer cell line of interest and a T cell line (e.g., Jurkat) or primary human/murine T cells.
-
-
Co-culture Setup:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Isolate T cells and activate them using anti-CD3/CD28 antibodies for 24-48 hours prior to co-culture.
-
Add the activated T cells to the cancer cell monolayer at a desired Effector:Target (E:T) ratio (e.g., 5:1, 10:1).
-
Treat the co-cultures with different concentrations of this compound or a vehicle control.
-
-
Analysis of T Cell Activation and Cytotoxicity (after 24-48 hours):
-
Cytotoxicity Assay:
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cancer cells into the supernatant as an indicator of cell death.
-
Calcein-AM Release Assay: Pre-label cancer cells with Calcein-AM. T cell-mediated killing will result in the release of the fluorescent dye, which can be quantified.
-
-
Flow Cytometry:
-
Harvest the T cells and stain for activation markers such as CD69 and CD25.
-
To assess degranulation, stain for surface CD107a.
-
To measure intracellular cytokine production, treat cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of co-culture, then stain for intracellular IFN-γ and TNF-α.
-
-
ELISA: Measure the concentration of secreted IFN-γ and TNF-α in the co-culture supernatant.
-
NK Cell Cytotoxicity Assay
This assay assesses the impact of Axl inhibition on the ability of NK cells to kill cancer cells.
Protocol:
-
Cell Culture:
-
Culture a cancer cell line and an NK cell line (e.g., NK-92) or primary NK cells isolated from peripheral blood.
-
-
Co-culture Setup:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Add NK cells to the cancer cells at various E:T ratios.
-
Treat the co-cultures with this compound or a vehicle control.
-
-
Analysis of NK Cell Cytotoxicity (after 4-24 hours):
-
Cytotoxicity Assay: Use LDH release or Calcein-AM release assays as described for the T cell cytotoxicity assay.[10]
-
Flow Cytometry: Analyze the expression of degranulation marker CD107a on NK cells. Measure the expression of activating receptors (e.g., NKG2D) and inhibitory receptors (e.g., KIRs) on NK cells. Analyze the expression of granzyme B and perforin in NK cells.[9]
-
Cytokine Analysis: Measure the secretion of IFN-γ and TNF-α by NK cells using ELISA.
-
Data Presentation
The following tables summarize representative quantitative data that could be expected from the described experiments when using an effective Axl inhibitor.
Table 1: Effect of this compound on Macrophage Polarization in Co-culture
| Treatment | % M1 (CD86+) Macrophages | % M2 (CD206+) Macrophages | ARG1 Gene Expression (Fold Change) | IL-10 Secretion (pg/mL) |
| Macrophages Alone | 15.2 ± 2.1 | 5.3 ± 1.2 | 1.0 ± 0.2 | 50.1 ± 8.5 |
| Co-culture + Vehicle | 8.5 ± 1.5 | 45.7 ± 4.3 | 8.2 ± 1.1 | 350.6 ± 25.1 |
| Co-culture + this compound (10 nM) | 18.9 ± 2.5 | 25.1 ± 3.1 | 4.1 ± 0.6 | 180.2 ± 15.8 |
| Co-culture + this compound (100 nM) | 25.3 ± 3.2 | 15.8 ± 2.5 | 2.3 ± 0.4 | 95.7 ± 10.3 |
| IL-4/IL-13 Control | 2.1 ± 0.5 | 85.2 ± 5.9 | 15.6 ± 2.3 | 512.3 ± 40.7 |
*p < 0.05, **p < 0.01 compared to Co-culture + Vehicle. Data are presented as mean ± SD.
Table 2: Effect of this compound on T Cell Activation and Cytotoxicity in Co-culture
| Treatment | % Cancer Cell Lysis | % CD69+ T Cells | IFN-γ Secretion (pg/mL) |
| T Cells Alone | 2.1 ± 0.8 | 5.2 ± 1.1 | 30.5 ± 5.1 |
| Co-culture + Vehicle | 15.3 ± 2.2 | 20.1 ± 3.5 | 250.8 ± 20.4 |
| Co-culture + this compound (10 nM) | 28.7 ± 3.1 | 35.6 ± 4.2 | 480.1 ± 35.6* |
| Co-culture + this compound (100 nM) | 45.2 ± 4.5 | 50.3 ± 5.1 | 750.9 ± 50.2** |
*p < 0.05, **p < 0.01 compared to Co-culture + Vehicle. Data are presented as mean ± SD.
Table 3: Effect of this compound on NK Cell Cytotoxicity in Co-culture
| Treatment | % Cancer Cell Lysis | % CD107a+ NK Cells | Granzyme B Expression (MFI) |
| NK Cells Alone | 5.3 ± 1.2 | 8.1 ± 1.5 | 150.2 ± 15.8 |
| Co-culture + Vehicle | 20.1 ± 2.8 | 15.4 ± 2.1 | 280.5 ± 25.1 |
| Co-culture + this compound (10 nM) | 35.6 ± 3.5 | 28.9 ± 3.2 | 450.7 ± 38.4* |
| Co-culture + this compound (100 nM) | 52.8 ± 4.9 | 42.1 ± 4.5 | 620.1 ± 50.9** |
*p < 0.05, **p < 0.01 compared to Co-culture + Vehicle. Data are presented as mean ± SD. MFI = Mean Fluorescence Intensity.
Visualization of Signaling Pathways and Workflows
Axl Signaling Pathway
References
- 1. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. AXL Inhibition in Macrophages Stimulates Host-versus-Leukemia Immunity and Eradicates Naïve and Treatment-Resistant Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Axl-IN-4 insolubility in cell culture media
This guide provides troubleshooting and frequently asked questions (FAQs) regarding the insolubility of Axl-IN-4 in cell culture media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is this compound and what is its role in research?
This compound is a small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] The AXL signaling pathway is implicated in various cellular processes such as proliferation, survival, and migration.[3][4][5] In cancer, AXL overexpression is often associated with therapeutic resistance and metastasis, making it a target for drug development.[6][7] this compound is used in preclinical research to study the effects of AXL inhibition on these processes.
Q2: Why is this compound difficult to dissolve in cell culture media?
The primary reason for the insolubility of this compound in aqueous solutions like cell culture media is its hydrophobic chemical structure. Many kinase inhibitors are "drug-like" compounds with low aqueous solubility, which can lead to precipitation when diluted from an organic solvent stock into a water-based medium.[8]
Q3: What is the recommended solvent for creating an this compound stock solution?
The recommended solvent for this compound and similar hydrophobic compounds is dimethyl sulfoxide (DMSO).[9][10][11] It is crucial to prepare a high-concentration stock solution in 100% DMSO before diluting it into your cell culture medium.
Q4: I'm observing precipitation after adding the this compound stock solution to my media. What should I do?
Precipitation upon dilution is a common issue. Here are several troubleshooting steps:
-
Ensure Rapid Dilution and Mixing: Add the DMSO stock solution directly to the cell culture media and immediately mix thoroughly by vortexing or gentle inversion. This helps to quickly disperse the compound and prevent localized high concentrations that can lead to precipitation.[8][9]
-
Pre-warm the Media: Warming the cell culture media to 37°C before adding the this compound stock can sometimes improve solubility.[8]
-
Check the Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[9][10] A common recommendation is to keep it at or below 0.1%.[9]
-
Use Serum-Containing Media: If your experimental protocol allows, performing the dilution in media containing fetal bovine serum (FBS) can sometimes help to stabilize the compound and prevent precipitation.
-
Sonication: For a stock solution that is difficult to dissolve, brief sonication in an ultrasonic water bath may help.
Q5: What is the recommended procedure for preparing and using an this compound stock solution?
It is recommended to prepare and use solutions on the same day.[1] However, if you need to prepare stock solutions in advance, they can be stored as aliquots in tightly sealed vials at -20°C for up to one month.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]
Data Summary
| Parameter | Recommendation | Source |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [9][10][11] |
| Stock Solution Storage | Aliquot and store at -20°C for up to one month. | [1] |
| Final DMSO Concentration in Media | Should be kept low, ideally ≤ 0.1% to avoid cytotoxicity. | [9] |
| IC50 Value | 28.8 μM for AXL kinase | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound to come to room temperature for at least one hour before opening.[1]
-
Calculation: Determine the required volume of DMSO to add to the vial to achieve a 10 mM stock solution. The molecular weight of this compound will be needed for this calculation.
-
Dissolution: Add the calculated volume of 100% DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until all the solid this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed.[8]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C.[1]
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
-
Preparation: Pre-warm the required volume of cell culture media to 37°C in a sterile tube.
-
Dilution: While vortexing the media at a medium speed, add the required volume of the this compound DMSO stock solution directly into the media. It's crucial to add the stock solution to the media and not the other way around.
-
Final Mixing: Continue to vortex for another 10-20 seconds to ensure the compound is evenly dispersed.
-
Visual Inspection: Visually inspect the media for any signs of precipitation. If the solution appears cloudy or contains visible particles, try further dilution or other troubleshooting steps.
-
Application: Immediately add the final diluted this compound containing media to your cells.
Visual Guides
Axl Signaling Pathway
The Axl receptor tyrosine kinase is activated by its ligand, Gas6 (Growth arrest-specific 6).[3][4][12] This binding leads to the dimerization of the Axl receptor and autophosphorylation of its intracellular kinase domain.[3][13] This activation triggers several downstream signaling cascades, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are involved in cell survival, proliferation, and migration.[3][4][5][6]
Caption: The Axl signaling pathway initiated by Gas6 binding.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a step-by-step guide to address solubility issues with this compound.
Caption: A workflow for troubleshooting this compound solubility issues.
Decision Tree for Compound Dilution
This decision tree illustrates the logical steps for diluting a hydrophobic compound into an aqueous solution for cell culture experiments.
Caption: Decision-making process for diluting hydrophobic compounds.
References
- 1. This compound|1176456-11-3|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Structural basis for Gas6–Axl signalling - PMC [pmc.ncbi.nlm.nih.gov]
optimizing Axl-IN-4 treatment duration for maximum effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Axl-IN-4, a potent and selective inhibitor of the Axl receptor tyrosine kinase. Our goal is to help you optimize your experimental conditions to achieve maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that competitively binds to the ATP-binding site within the intracellular kinase domain of the Axl receptor.[1][2] This inhibition prevents the autophosphorylation and subsequent activation of downstream signaling pathways, such as PI3K/AKT/mTOR, MAPK, and JAK/STAT, which are crucial for cancer cell proliferation, survival, migration, and invasion.[3][4][5][6][7] By blocking these pathways, this compound can induce apoptosis and inhibit tumor growth in cancers where Axl is overexpressed.[1][8]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. When preparing working concentrations for cell culture experiments, the final DMSO concentration should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q3: What is a typical effective concentration range for this compound?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Generally, a dose-response experiment is recommended to determine the optimal concentration. Based on in-vitro studies of similar Axl inhibitors, concentrations ranging from nanomolar to low micromolar are often effective.[9]
Q4: How can I confirm that this compound is active in my cells?
A4: The activity of this compound can be confirmed by assessing the phosphorylation status of Axl and its downstream targets. A western blot analysis showing a decrease in phosphorylated Axl (p-Axl) and phosphorylated Akt (p-Akt) upon treatment is a standard method to verify target engagement.[6] Additionally, functional assays such as cell viability assays (e.g., MTT, CellTiter-Glo) or apoptosis assays (e.g., Annexin V staining) can demonstrate the biological effect of Axl inhibition.
Troubleshooting Guides
Issue 1: I am not observing the expected decrease in cell viability with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Low Axl expression in the cell line. | Confirm Axl expression levels in your cell line of interest via western blot or qPCR. Cell lines with low or no Axl expression are not expected to be sensitive to this compound. |
| Suboptimal drug concentration. | Perform a dose-response experiment to determine the IC50 value for your specific cell line. Ensure the concentration range is appropriate (e.g., 1 nM to 10 µM). |
| Incorrect treatment duration. | Optimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) can help identify the optimal time point for observing the desired effect. |
| Drug inactivity. | Ensure proper storage and handling of the this compound compound. If possible, test the activity of the compound on a known Axl-dependent positive control cell line. |
| Cell culture conditions. | High serum concentrations in the culture medium can sometimes interfere with the activity of kinase inhibitors. Consider reducing the serum concentration during treatment, if compatible with your cell line. |
Issue 2: I am observing high levels of off-target effects.
| Possible Cause | Troubleshooting Step |
| Excessively high drug concentration. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. High concentrations are more likely to inhibit other kinases.[10] |
| Non-specific toxicity. | Ensure the final DMSO concentration in your experiments is non-toxic to the cells (typically <0.1%). Run a vehicle control (DMSO alone) to assess solvent toxicity. |
| Inherent promiscuity of the inhibitor. | While this compound is designed to be selective, some off-target activity may be unavoidable at higher concentrations. Consider using a secondary, structurally different Axl inhibitor to confirm that the observed phenotype is due to Axl inhibition. |
Issue 3: The effect of this compound seems to diminish over time in long-term experiments.
| Possible Cause | Troubleshooting Step |
| Compound degradation. | This compound may have a limited half-life in cell culture medium. For long-term experiments, consider replenishing the medium with fresh inhibitor every 24-48 hours. |
| Development of drug resistance. | Cancer cells can develop resistance to targeted therapies through various mechanisms, including the activation of bypass signaling pathways.[11] Analyze Axl expression and the activation of other receptor tyrosine kinases after prolonged treatment. |
| Cellular adaptation. | Cells may adapt to the presence of the inhibitor by upregulating Axl expression or downstream signaling components. Monitor these markers over the course of your experiment. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Axl Expression | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 50 |
| A549 | Non-Small Cell Lung Cancer | High | 75 |
| PANC-1 | Pancreatic Cancer | Moderate | 250 |
| MCF7 | ER+ Breast Cancer | Low | >10,000 |
Table 2: Time-Dependent Induction of Apoptosis by this compound in MDA-MB-231 Cells
| Treatment Duration (hours) | Concentration | % Apoptotic Cells (Annexin V+) |
| 24 | Vehicle (0.1% DMSO) | 5.2 |
| 24 | 100 nM this compound | 15.8 |
| 48 | Vehicle (0.1% DMSO) | 6.1 |
| 48 | 100 nM this compound | 35.4 |
| 72 | Vehicle (0.1% DMSO) | 7.5 |
| 72 | 100 nM this compound | 55.2 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. It is recommended to perform a 10-point dilution series.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence. Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Calculate the IC50 value using a non-linear regression curve fit.
Protocol 2: Assessing Axl Pathway Inhibition by Western Blot
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-Axl, total Axl, p-Akt, total Akt, and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: Optimizing Treatment Duration using a Time-Course Apoptosis Assay
-
Cell Treatment: Seed cells in 12-well plates. Treat the cells with a fixed concentration of this compound (e.g., 2x IC50) for different durations (e.g., 12, 24, 48, 72 hours).
-
Cell Harvesting: At each time point, harvest both the adherent and floating cells.
-
Annexin V/PI Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Plot the percentage of apoptotic cells against treatment duration to determine the optimal time for maximum effect.
Visualizations
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting flowchart for suboptimal this compound effects.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer [mdpi.com]
- 5. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma [mdpi.com]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL inhibition suppresses early allograft monocyte-to-macrophage differentiation and prolongs allograft survival - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 11. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-4 off-target effects and how to mitigate them
Disclaimer: The following information is provided for a well-characterized, selective Axl inhibitor, Bemcentinib (also known as R428 or BGB324), as a representative example. Information regarding a compound specifically named "Axl-IN-4" is not publicly available. The off-target effects and mitigation strategies described here are based on data for Bemcentinib and may not be directly applicable to other Axl inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of the Axl inhibitor Bemcentinib (R428/BGB324)?
A1: Bemcentinib is a potent and selective Axl inhibitor with an IC50 of 14 nM.[1] While it is highly selective, some off-target activity has been observed. In a broad kinase panel, Bemcentinib showed some inhibition of other tyrosine kinases, although at significantly lower potencies compared to Axl. These include Tie-2, Flt-1, Flt-3, Ret, and Abl, where the inhibition was at least 10 times weaker than for Axl.[2] It is over 100-fold selective for Axl compared to Abl in cellular assays.[3] The selectivity for Axl is also 50- to 100-fold greater than for the other TAM family members, Mer and Tyro3.[1] Furthermore, it is more than 100-fold selective for Axl over InsR, EGFR, HER2, and PDGFRβ.[1]
Q2: What are the potential phenotypic consequences of these off-target effects?
A2: Off-target kinase inhibition can lead to unintended biological effects and potential side effects in preclinical and clinical settings. For instance, inhibition of kinases like VEGFR (Flt-1) can be associated with cardiovascular effects, while inhibition of Abl could have hematological consequences. In clinical trials with Bemcentinib, some of the reported adverse events, such as neutropenia and diarrhea, could potentially be linked to its broader kinase inhibition profile, although a direct causal link to specific off-targets is not always clear.[4]
Q3: How can I mitigate the off-target effects of my Axl inhibitor in my experiments?
A3: Mitigating off-target effects is crucial for ensuring that the observed biological phenomena are truly due to the inhibition of Axl. Here are several strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of the inhibitor that effectively inhibits Axl phosphorylation in your cellular system without engaging off-targets.
-
Use a structurally unrelated Axl inhibitor as a control: If a phenotype is observed with two different chemical scaffolds that both target Axl, it is more likely to be an on-target effect.
-
Perform rescue experiments: If possible, introduce a mutated, inhibitor-resistant form of Axl into your cells. If the inhibitor's effect is reversed, it confirms on-target action.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype. | Off-target effects of the Axl inhibitor. | 1. Perform a dose-response experiment to find the lowest effective concentration. 2. Validate your findings with a second, structurally distinct Axl inhibitor. 3. Use siRNA/shRNA or CRISPR to specifically deplete Axl and see if the phenotype is recapitulated. |
| Observed toxicity in cell culture or animal models. | Off-target kinase inhibition or non-specific cytotoxicity. | 1. Lower the inhibitor concentration. 2. Assess cell viability with a control compound that is structurally similar but inactive against Axl. 3. Consult the kinase selectivity profile of your inhibitor to identify potential off-targets that could explain the toxicity. |
| Discrepancy between inhibitor data and genetic knockdown data. | The inhibitor may have off-target effects that are not present with genetic approaches. | 1. Carefully review the selectivity data for your inhibitor. 2. Consider the possibility that the inhibitor affects pathways independent of its kinase inhibition activity. 3. Use multiple siRNAs/shRNAs to rule out off-target effects of the genetic tools themselves. |
Quantitative Data Summary
Table 1: Kinase Selectivity Profile of Bemcentinib (R428/BGB324)
| Kinase | Kinase Family | Fold Selectivity over Axl (Biochemical Assay) | Fold Selectivity over Axl (Cell-based Assay) |
| Axl | TAM | 1 | 1 |
| Mer | TAM | >50 | >50 |
| Tyro3 | TAM | >100 | >100 |
| Abl | Abl | >10 | >100 |
| Tie-2 | Tie | >10 | Not Reported |
| Flt-1 (VEGFR1) | VEGFR | >10 | Not Reported |
| Flt-3 | VEGFR | >10 | Not Reported |
| Ret | Ret | >10 | Not Reported |
| InsR | Insulin Receptor | >100 | >100 |
| EGFR | EGFR | >100 | >100 |
| HER2 | EGFR | >100 | >100 |
| PDGFRβ | PDGFR | >100 | >100 |
Data compiled from multiple sources.[1][2][6]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling using a Commercial Service (e.g., KinomeScan)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor.
-
Compound Preparation:
-
Dissolve the inhibitor in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Submit the required amount and concentration of the compound as specified by the service provider. Typically, a single concentration (e.g., 1 µM) is used for initial screening against a large panel of kinases.
-
-
Binding Assay:
-
The service provider will perform a competition binding assay. The test compound is incubated with the kinase panel and a proprietary ligand.
-
The amount of the tagged ligand bound to each kinase is measured in the presence and absence of the test compound.
-
The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
-
-
Data Analysis:
-
Identify kinases that show significant inhibition (e.g., >70% inhibition at the screening concentration).
-
For these "hits," perform a dose-response analysis to determine the IC50 or Kd values.
-
Calculate the selectivity of your compound by comparing the IC50 for your primary target (Axl) to the IC50 values for the off-target kinases.
-
Protocol 2: Cellular Axl Phosphorylation Assay (Western Blot)
This protocol is to determine the on-target potency of an Axl inhibitor in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells that endogenously express Axl (e.g., MDA-MB-231 breast cancer cells) and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with a serial dilution of the Axl inhibitor for 1-2 hours.
-
Stimulate the cells with the Axl ligand, Gas6 (e.g., 200 ng/mL), for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-Axl (p-Axl).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-Axl and total Axl.
-
Normalize the p-Axl signal to the total Axl signal for each treatment condition.
-
Plot the normalized p-Axl levels against the inhibitor concentration to determine the IC50 value in the cellular context.
-
Visualizations
Caption: Axl signaling pathway and the point of inhibition by Bemcentinib.
Caption: Workflow for mitigating and confirming Axl inhibitor off-target effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
improving Axl-IN-4 bioavailability in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the bioavailability of Axl-IN-4 in animal studies. Given that this compound is a kinase inhibitor, it likely shares physicochemical properties with other compounds in its class, such as poor aqueous solubility, which can present challenges for in vivo administration and subsequent absorption.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is an inhibitor of the AXL receptor tyrosine kinase, with a reported IC50 of 28.8 μM.[1][2] The AXL signaling pathway is implicated in cancer progression, metastasis, and drug resistance.[3][4][5] Like many small molecule kinase inhibitors, this compound is likely a lipophilic compound with low aqueous solubility.[6][7][8][9][10] This characteristic often leads to poor oral bioavailability, meaning that only a small fraction of the administered dose reaches the systemic circulation, which can result in variable and suboptimal exposure in animal models.[11]
Q2: What are the common reasons for the low oral bioavailability of kinase inhibitors like this compound?
A2: The low oral bioavailability of kinase inhibitors is typically multifactorial and can be attributed to:
-
Poor aqueous solubility: The drug may not dissolve effectively in the gastrointestinal fluids, which is a prerequisite for absorption.[6][7][11]
-
High lipophilicity: While some lipophilicity is required for membrane permeation, very high lipophilicity can lead to entrapment in lipid bilayers and poor absorption.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall and/or liver before it reaches systemic circulation.
-
Efflux by transporters: The drug may be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).
Q3: What are some initial strategies to consider for improving the in vivo exposure of this compound?
A3: To enhance the in vivo exposure of this compound, researchers can explore various formulation strategies. These include the use of co-solvents, surfactants, and complexing agents to improve solubility and dissolution rate. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also be highly effective for lipophilic compounds.[6][7] Additionally, amorphous solid dispersions can be prepared to increase the dissolution rate and oral absorption.[12]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Difficulty dissolving this compound for dosing | Poor aqueous solubility of the compound. | 1. Use of co-solvents: Prepare a dosing vehicle containing a mixture of aqueous and organic solvents. Common choices include: * Dimethyl sulfoxide (DMSO)[13][14] * Polyethylene glycol 400 (PEG 400)[13][15] * Propylene glycol (PG)[13] * Ethanol[13]2. Employ surfactants: Add a small percentage of a biocompatible surfactant like Tween 80 or Poloxamer 188 to the vehicle to aid in solubilization.[12][15]3. Utilize complexing agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, enhancing its solubility.[15] |
| High variability in plasma concentrations between animals | Inconsistent drug dissolution and absorption from a simple suspension. Food effects. | 1. Formulate as a solution or fine suspension: Ensure the drug is fully dissolved or uniformly suspended in the vehicle just prior to administration.2. Consider lipid-based formulations: Formulations like SEDDS can improve the consistency of absorption.[6][7]3. Control for food intake: Fasting animals overnight before dosing can reduce variability caused by food-drug interactions. |
| Low or undetectable plasma concentrations after oral administration | Poor absorption due to low solubility and/or high first-pass metabolism. | 1. Increase drug loading in the formulation: Utilize advanced formulation techniques like lipophilic salts or amorphous solid dispersions to increase the amount of drug that can be delivered in a soluble form.[7][12]2. Consider alternative routes of administration: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) injection can bypass the gastrointestinal absorption barrier. However, for assessing oral bioavailability, formulation optimization is key.3. Co-administer with a P-gp inhibitor: If efflux is suspected, co-dosing with a known P-gp inhibitor (e.g., verapamil, though potential for pharmacological interaction should be considered) may increase absorption. |
| Adverse events in animals post-dosing (e.g., lethargy, irritation) | Toxicity of the dosing vehicle. | 1. Minimize the concentration of organic solvents: Use the lowest possible concentration of solvents like DMSO, as they can cause toxicity at high doses.[14][16]2. Use well-tolerated vehicles: For oral administration, vehicles such as 0.5% methylcellulose (MC) or corn oil are generally well-tolerated.[13][15]3. Conduct a vehicle tolerability study: Before initiating the main experiment, dose a small cohort of animals with the vehicle alone to ensure it is well-tolerated. |
Quantitative Data: Pharmacokinetics of AXL Inhibitors (for reference)
Since specific pharmacokinetic data for this compound is not publicly available, the following table presents data from other orally administered AXL inhibitors to provide a general reference for researchers.
| Compound | Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Compound [I] | Rat | 100 mg/kg | Oral | - | - | - | 8.9 |
| Compound [II] | Rat | - | Oral | - | - | - | 30 |
Data sourced from a presentation by Arcus Biosciences on novel AXL inhibitors.[17]
Experimental Protocols
Protocol 1: Preparation of a Dosing Vehicle for a Poorly Soluble Compound
This protocol provides a general method for preparing a vehicle suitable for oral administration of a compound with low aqueous solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Saline (0.9% NaCl) or Water for Injection
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound completely. For example, start with 10% of the final volume.
-
Vortex until the compound is fully dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution.
-
In a separate tube, prepare the remaining vehicle components. A common vehicle composition is 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline.
-
Slowly add the drug-DMSO solution to the rest of the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitation. If the solution is clear, it is ready for administration. If a fine suspension is formed, ensure it is homogenous by vortexing immediately before dosing each animal.
Protocol 2: Oral Gavage in Mice
This protocol outlines the standard procedure for administering a compound orally to a mouse using a gavage needle.
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse)[18]
-
Syringe with the prepared dosing formulation
-
Scale for weighing the mouse
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[18][19]
-
Draw the calculated volume of the dosing formulation into the syringe and attach the gavage needle.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.[18][20] The head and body should be in a straight line.
-
Insert the gavage needle into the mouth, slightly to one side of the tongue.
-
Gently advance the needle along the roof of the mouth and down the esophagus. The mouse should swallow the tube as it is advanced. Do not force the needle if resistance is met.[18][21]
-
Once the needle is properly positioned in the esophagus (a pre-measured length from the mouth to the last rib can be used as a guide), slowly administer the formulation.[19][22]
-
After administration, gently withdraw the needle in the same path it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.[18][23]
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Troubleshooting logic for low bioavailability of this compound.
References
- 1. This compound|1176456-11-3|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 16. researchgate.net [researchgate.net]
- 17. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 18. iacuc.wsu.edu [iacuc.wsu.edu]
- 19. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 20. instechlabs.com [instechlabs.com]
- 21. ouv.vt.edu [ouv.vt.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Axl-IN-4 degradation in experimental setups
Welcome to the technical support center for Axl-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental setups and to address common issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Axl receptor tyrosine kinase.[1] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[2] The Axl signaling pathway is activated by its ligand, Gas6 (Growth arrest-specific 6), leading to receptor dimerization and autophosphorylation.[2] This activation triggers downstream signaling cascades, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are involved in cell proliferation, survival, migration, and drug resistance.[3] this compound is an ATP-competitive inhibitor that binds to the ATP-binding site of the Axl kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are critical to prevent the degradation of this compound. Below is a summary of recommended conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 2 years | Keep tightly sealed in a desiccator. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO Working Solution | 4°C | Up to 2 weeks | Protect from light. |
Q3: How should I prepare this compound solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, research-grade dimethyl sulfoxide (DMSO). For experimental use, dilute the stock solution to the final desired concentration in your cell culture medium or assay buffer immediately before use. It is best practice to prepare fresh dilutions for each experiment.
Q4: What are the potential degradation pathways for this compound?
A4: this compound, being an aminopyrimidine derivative, may be susceptible to degradation through two primary chemical pathways:
-
Hydrolysis: The aminopyrimidine core can undergo hydrolysis, particularly under acidic or basic conditions. This can lead to the cleavage of the amine group, altering the molecule's structure and likely its biological activity.[4][5][6]
-
Photodegradation: Pyrimidine derivatives can be sensitive to light, especially UV radiation.[1][7] Exposure to light can induce chemical reactions that alter the compound's structure. It is advisable to protect this compound solutions from light by using amber vials or wrapping containers in foil.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, with a focus on problems that may arise from its degradation.
Issue 1: Inconsistent or higher-than-expected IC50 values in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Confirm Stock Solution Integrity: Prepare a fresh stock solution of this compound from powder. Compare the activity of the new stock to the old one in a parallel experiment. 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations. 3. Protect from Light: Store all solutions in amber vials or wrap them in foil. Perform experiments under subdued lighting conditions where possible. 4. Prepare Fresh Dilutions: Always prepare working dilutions from the stock solution immediately before adding to your experimental setup. Do not store this compound in aqueous solutions for extended periods. |
| Assay Conditions | 1. Optimize ATP Concentration: In biochemical assays, ensure the ATP concentration is appropriate. High ATP concentrations can compete with ATP-competitive inhibitors like this compound, leading to an artificially high IC50.[1] 2. Check Cell Health and Density: Ensure cells are healthy and seeded at a consistent density. Variations in cell number or metabolic activity can affect assay results.[8][9] |
| Off-Target Effects | 1. Consider Off-Target Binding: At higher concentrations, kinase inhibitors can have off-target effects that may influence cell viability, independent of Axl inhibition.[7][10] If possible, confirm target engagement with a downstream marker of Axl activity (e.g., phospho-Axl). |
Issue 2: Reduced or no inhibition of Axl phosphorylation in Western blot analysis.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Use Freshly Prepared this compound: As with cell-based assays, the primary suspect for loss of activity is compound degradation. Prepare fresh dilutions for your experiment. 2. Check for Precipitates: Visually inspect your this compound solutions for any signs of precipitation, which can occur if the compound is not fully dissolved or has degraded. |
| Experimental Protocol | 1. Optimize Incubation Time: Ensure the incubation time with this compound is sufficient to inhibit Axl phosphorylation before cell lysis. 2. Positive and Negative Controls: Include appropriate controls, such as a known potent Axl inhibitor (if available) as a positive control and a vehicle-only (DMSO) control. 3. Antibody Performance: Verify the specificity and efficacy of your primary and secondary antibodies.[11][12][13] |
| Cellular Response | 1. Feedback Mechanisms: Some cell lines may have feedback mechanisms that upregulate Axl expression or activation in response to inhibition, potentially masking the effect of the inhibitor over longer time courses.[14] |
Issue 3: Unexpected or off-target effects observed in experiments.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation Products | 1. Characterize Potential Degradants: If you suspect degradation, consider analyzing your this compound solution using analytical techniques like HPLC or LC-MS to identify potential degradation products.[15][16][17] These products may have their own biological activities. 2. Source Fresh Compound: If significant degradation is confirmed or suspected, obtain a fresh batch of this compound from a reputable supplier. |
| Inherent Off-Target Activity | 1. Review Kinase Selectivity Data: Consult the literature for kinase profiling data on this compound to understand its selectivity profile. Many kinase inhibitors have known off-target activities.[7][10] 2. Use a Secondary Inhibitor: To confirm that the observed phenotype is due to Axl inhibition, consider using a structurally different Axl inhibitor as a complementary tool. |
Experimental Protocols
1. Western Blot for Axl Phosphorylation
This protocol provides a general guideline for assessing the inhibition of Axl phosphorylation by this compound.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: Treat cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for electrophoresis by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Axl overnight at 4°C with gentle agitation. Also, probe a separate blot or strip and re-probe for total Axl and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
2. Cell Proliferation/Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.[8][9][18][19]
Visualizations
Figure 1. Simplified Axl signaling pathway and the point of inhibition by this compound.
Figure 2. A logical workflow for troubleshooting experimental issues with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the degradation of AXL receptor tyrosine kinase to overcome resistance in gefitinib-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Researchers use nanotechnology to deliver highly toxic drug safely to tumors | Drug Discovery News [drugdiscoverynews.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 10. icr.ac.uk [icr.ac.uk]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. Targeting of the AXL receptor tyrosine kinase by small molecule inhibitor leads to AXL cell surface accumulation by impairing the ubiquitin-dependent receptor degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. dojindo.com [dojindo.com]
refining Axl-IN-4 dosage to minimize in vivo toxicity
This technical support center provides guidance for researchers using Axl-IN-4, a selective Axl kinase inhibitor. The information herein is intended to help refine in vivo dosage and minimize toxicity during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model?
A1: There is currently no established in vivo dosage for this compound in publicly available literature. As a starting point for a dose-finding study, researchers can consider ranges used for other small molecule Axl inhibitors, which typically fall between 25-100 mg/kg, administered orally once daily.[1] However, it is crucial to perform a dose-range-finding or Maximum Tolerated Dose (MTD) study to determine the optimal dose for your specific animal model and experimental endpoint.
Q2: What are the common signs of toxicity to monitor for with Axl inhibitors?
A2: Common signs of toxicity for kinase inhibitors include, but are not limited to, weight loss, reduced food and water intake, lethargy, ruffled fur, and changes in posture or behavior. For some related kinase inhibitors, specific toxicities like retinal toxicity have been observed with chronic inhibition of Mer, a kinase related to Axl.[2] Therefore, monitoring for any changes in vision or eye health may also be warranted in long-term studies.
Q3: How can I minimize the in vivo toxicity of this compound?
A3: To minimize toxicity, it is recommended to:
-
Perform a Maximum Tolerated Dose (MTD) study: This will help identify the highest dose that does not cause unacceptable side effects.[3][4][5]
-
Start with a low dose: Begin with a conservative dose and escalate gradually while monitoring for signs of toxicity.
-
Optimize the dosing schedule: Depending on the pharmacokinetic profile of this compound, adjusting the frequency of administration may reduce toxicity.
-
Consider the formulation: The vehicle used to dissolve and administer this compound can impact its absorption and toxicity. Ensure the vehicle is well-tolerated by the animals.
Q4: What is the Axl signaling pathway?
A4: The Axl receptor tyrosine kinase, upon binding to its ligand Gas6, activates several downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways. These pathways are involved in crucial cellular processes such as cell survival, proliferation, migration, and invasion. Dysregulation of Axl signaling is implicated in cancer progression and drug resistance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected animal mortality | The administered dose is too high. | Immediately stop the experiment and repeat with a lower starting dose. |
| The formulation is not well-tolerated. | Test the vehicle alone in a control group to assess its toxicity. | |
| Significant weight loss (>15%) | The dose is approaching the toxic limit. | Reduce the dose for subsequent experiments. Monitor the animals closely and provide supportive care if necessary. |
| Lack of efficacy | The dose is too low. | If no toxicity is observed, gradually increase the dose. |
| Poor bioavailability. | Consider a different route of administration or a different formulation to improve absorption. | |
| Inconsistent results | Variability in drug preparation or administration. | Ensure consistent and accurate preparation of the this compound solution and precise administration to each animal. |
| Animal-to-animal variability. | Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
The following table summarizes in vivo data from studies on other Axl inhibitors, which can serve as a reference for designing experiments with this compound.
| Compound | Animal Model | Dose | Route | Observed Toxicity | Pharmacokinetic Parameters |
| 1,6-naphthyridin-4-one derivative | BaF3/TEL-AXL xenograft mice | 25, 50, 100 mg/kg (once daily) | Oral | No obvious body weight loss.[1] | In rats: Half-life = 10.09 h, Oral AUC = 59,815 ng·h/mL.[1] |
| Axl/Mer dual inhibitor (28a) | Mice | 100 mg/kg | Not specified | Retinal toxicity observed.[2] | Not available |
| Axl-selective inhibitor (33g) | Mice | 100 mg/kg | Not specified | No retinal toxicity observed; no influence on body weight.[2] | Not available |
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study for this compound in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing significant toxicity.
Materials:
-
This compound
-
Appropriate vehicle for dissolution (e.g., 0.5% methylcellulose)
-
Healthy, age- and weight-matched mice (e.g., C57BL/6, 6-8 weeks old)
-
Standard laboratory equipment for animal handling, dosing, and monitoring.
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to groups of 3-5 animals each. Include a vehicle control group and at least 3-4 dose-escalation groups.
-
Dose Selection: Based on available data for similar compounds, a starting dose of 10 mg/kg can be considered, with subsequent doses escalating to 25 mg/kg, 50 mg/kg, and 100 mg/kg.
-
Drug Preparation: Prepare fresh formulations of this compound in the chosen vehicle on each day of dosing.
-
Administration: Administer this compound or vehicle to the respective groups via the intended route of administration (e.g., oral gavage) once daily for 7-14 consecutive days.
-
Monitoring:
-
Clinical Observations: Observe the animals at least twice daily for any signs of toxicity, including changes in behavior, appearance, and activity levels.
-
Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.[3]
-
Food and Water Intake: Monitor food and water consumption daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in animal death, significant weight loss (e.g., >15%), or other severe clinical signs of toxicity.
-
Necropsy and Histopathology (Optional): At the end of the study, major organs can be collected for histopathological analysis to identify any potential target organs of toxicity.
Visualizations
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.
Caption: Troubleshooting logic for refining this compound in vivo dosage.
References
- 1. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 2. Discovery of a potent and selective Axl inhibitor in preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pacificbiolabs.com [pacificbiolabs.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
troubleshooting inconsistent results in Axl-IN-4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with Axl-IN-4.
Troubleshooting Guides
Problem: No or Weak Inhibition of Axl Activity
Researchers may observe minimal or no effect of this compound on Axl kinase activity or downstream signaling. This can be due to several factors related to the compound's potency, experimental setup, or cellular context.
Troubleshooting Workflow
Caption: Troubleshooting workflow for no or weak this compound activity.
Problem: Inconsistent Results Between Experiments
Variability in results is a common challenge in experimental biology. For this compound experiments, this can stem from subtle differences in cell culture conditions, reagent handling, or assay execution.
Logical Steps to Address Inconsistency
Caption: Steps to improve experimental consistency.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
Given that this compound has a reported IC50 of 28.8 μM, a starting concentration in the range of 10-50 μM is recommended for initial experiments.[1][2] A dose-response curve should be generated to determine the optimal concentration for your specific cell line and assay.
Q2: How should I prepare and store this compound stock solutions?
This compound should be dissolved in an appropriate solvent, such as DMSO, to create a concentrated stock solution. It is recommended to prepare and use solutions on the same day. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month to avoid repeated freeze-thaw cycles. Before use, allow the vial to equilibrate to room temperature for at least one hour.
Q3: I am not seeing any inhibition of Axl phosphorylation. What should I do?
First, confirm that Axl is expressed and active in your cell model. In many cell lines, Axl is not constitutively active and requires stimulation by its ligand, Gas6.[3] Consider serum-starving your cells for several hours, followed by a short stimulation with Gas6 (e.g., 100 ng/mL for 10-15 minutes) in the presence of this compound.[4] Also, ensure that your antibody for phosphorylated Axl is specific and validated for the application.
Q4: Could off-target effects be influencing my results?
Yes, like many kinase inhibitors, those targeting Axl may have off-target effects, especially at higher concentrations.[5][6] If you observe unexpected phenotypes, it is important to consider that they may not be solely due to Axl inhibition. To address this, you can use a secondary, structurally different Axl inhibitor as a control or use genetic approaches like siRNA or CRISPR to validate that the observed effect is specific to Axl.
Q5: What are some key positive and negative controls for my experiments?
-
Positive Control Inhibitor: Include a more potent, well-characterized Axl inhibitor (e.g., Bemcentinib/BGB324, R428) to confirm that the Axl pathway can be inhibited in your system.[7][8]
-
Vehicle Control: Always include a control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Stimulation Control: When using Gas6 to activate Axl, include a condition with Gas6 stimulation in the absence of any inhibitor.
-
Unstimulated Control: A condition without Gas6 stimulation will show the basal level of Axl activity.
Quantitative Data Summary
The following table provides a comparison of the in vitro potency of this compound with other commonly used Axl inhibitors.
| Inhibitor | Type | Target(s) | IC50 (Axl) |
| This compound | Small Molecule | Axl | 28.8 µM[1] |
| Bemcentinib (BGB324) | Small Molecule | Axl | ~14 nM[7] |
| R428 | Small Molecule | Axl | 14 nM[8] |
| TP-0903 | Small Molecule | Axl | 27 nM[9] |
| Cabozantinib | Small Molecule | Axl, MET, VEGFR2, etc. | 7 nM[10] |
| Sunitinib | Small Molecule | Axl, VEGFR, PDGFR, etc. | Varies by assay[11] |
Experimental Protocols
Protocol 1: Western Blot for Axl Phosphorylation
This protocol is for detecting changes in Axl phosphorylation in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Pre-treat cells with the desired concentrations of this compound or controls for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Axl (e.g., p-Axl Tyr779) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate.
-
Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and controls.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Measurement of Viability:
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a specialized buffer) and incubate until formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® Assay:
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the results as percent viability versus inhibitor concentration and calculate the IC50 value.
-
Axl Signaling Pathway
The following diagram illustrates the central role of Axl in activating downstream signaling pathways that promote cell survival, proliferation, and migration.
Caption: Axl signaling pathway and the point of inhibition by this compound.
References
- 1. AXL Mediates Esophageal Adenocarcinoma Cell Invasion through Regulation of Extracellular Acidification and Lysosome Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Therapeutic Impact of AXL Inhibitor AB-329: Chemotherapy Sensitization and Immune Microenvironment Reprogramming in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Phospho-Axl (Tyr779) Monoclonal Antibody (713610) (MA5-24334) [thermofisher.com]
Technical Support Center: Optimizing Western Blot Conditions for p-AXL Detection with Axl-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of phosphorylated AXL (p-AXL) by Western blot, particularly when using the inhibitor Axl-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for detecting p-AXL inhibition by this compound using Western blot?
A1: The general workflow involves treating cells with this compound, preparing cell lysates, separating proteins by SDS-PAGE, transferring proteins to a membrane, and then detecting p-AXL and total AXL using specific antibodies.
Experimental workflow for p-AXL Western blotting with this compound treatment.
Q2: Which phosphorylation sites on AXL are critical to monitor for its activation?
A2: Phosphorylation of AXL at specific tyrosine residues is indicative of its activation. Key autophosphorylation sites include Tyr702, Tyr779, Tyr821, and Tyr866.[1][2] Antibodies targeting p-Tyr702 and p-Tyr779 are commonly used to assess AXL activation in Western blotting experiments.[1][3]
Q3: Why is it important to use phosphatase inhibitors in the lysis buffer?
A3: When studying protein phosphorylation, it is crucial to preserve the phosphorylation state of the target protein after cell lysis. Phosphatases are enzymes that remove phosphate groups, and their activity can lead to a loss of signal for p-AXL. Including phosphatase inhibitors in your lysis buffer is essential to prevent dephosphorylation of AXL.[4]
Q4: What is the mechanism of AXL activation and how does this compound inhibit it?
A4: AXL is a receptor tyrosine kinase (RTK) that is activated by its ligand, Growth arrest-specific 6 (Gas6).[5][2][6] Binding of Gas6 induces dimerization and autophosphorylation of AXL on key tyrosine residues in its intracellular domain.[2] This phosphorylation event initiates downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which are involved in cell proliferation, survival, and migration.[2][3][7] this compound is a small molecule inhibitor that is expected to block the kinase activity of AXL, thereby preventing its autophosphorylation and subsequent downstream signaling.
References
- 1. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. AXL modulates extracellular matrix protein expression and is essential for invasion and metastasis in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical validation of AXL receptor as a target for antibody-based pancreatic cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Axl-IN-4 Treatment in Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with long-term Axl-IN-4 treatment in cell cultures. The information is geared towards scientists and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its overexpression is linked to poor prognosis and drug resistance in various cancers. This compound functions by blocking the ATP-binding site of the Axl kinase domain, which prevents its autophosphorylation and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and migration.
Q2: What are the major challenges observed during long-term this compound treatment of cell cultures?
The most significant challenge is the development of acquired resistance. This is often characterized by a gradual decrease in the sensitivity of the cells to this compound, requiring higher concentrations to achieve the same inhibitory effect. Other potential challenges include alterations in cell morphology, increased expression of efflux pumps, and the activation of bypass signaling pathways.
Q3: What is the primary mechanism of acquired resistance to Axl inhibitors?
The primary mechanism of acquired resistance to Axl inhibitors is often the upregulation of the Axl receptor itself or its ligand, Gas6. This increased expression can overcome the inhibitory effect of the drug. Additionally, cancer cells can develop resistance through the activation of alternative signaling pathways to bypass the Axl blockade, such as the MAPK/ERK and PI3K/Akt pathways. Another common mechanism is the epithelial-to-mesenchymal transition (EMT), a process where cancer cells become more migratory and resistant to therapies.
Q4: Are there known off-target effects of Axl inhibitors that I should be aware of?
While this compound is designed to be specific for Axl, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations. Some multi-kinase inhibitors that target Axl also inhibit other kinases like MET and VEGFR2. It is advisable to perform experiments, such as kinome profiling, to assess the specificity of this compound in your specific cell model. Off-target effects can contribute to unexpected phenotypic changes or cytotoxicity.
Q5: How can I confirm that my cells have developed resistance to this compound?
The development of resistance can be confirmed by a rightward shift in the dose-response curve and an increase in the IC50 value of this compound. This can be determined using a cell viability assay, such as the MTT or CCK-8 assay. Additionally, you can perform a western blot to assess the phosphorylation status of Axl and its downstream targets (e.g., Akt, ERK) in the presence of this compound. In resistant cells, you may observe a restoration of phosphorylation in these pathways despite treatment.
Troubleshooting Guides
Problem 1: Decreased Efficacy of this compound Over Time (Increased IC50)
Possible Cause 1: Development of Acquired Resistance.
-
Solution:
-
Confirm Resistance: Perform a dose-response experiment with this compound on your long-term treated cells and compare the IC50 value to the parental, sensitive cell line. A significant increase in the IC50 value indicates resistance.
-
Investigate Mechanism:
-
Western Blot: Analyze the protein levels of total Axl, phosphorylated Axl (p-Axl), and downstream signaling proteins like p-Akt and p-ERK. Increased p-Axl in the presence of the inhibitor suggests a resistance mechanism at the receptor level.
-
qRT-PCR: Measure the mRNA levels of AXL and its ligand GAS6 to check for transcriptional upregulation.
-
-
Consider Combination Therapy: Acquired resistance to Axl inhibitors can sometimes be overcome by combining them with inhibitors of other signaling pathways. For example, if you observe reactivation of the MAPK pathway, combining this compound with a MEK inhibitor might restore sensitivity.
-
Possible Cause 2: Degradation of this compound in Culture Medium.
-
Solution:
-
Check Compound Stability: While many small molecule inhibitors are stable, long-term culture conditions (e.g., temperature, light exposure, repeated freeze-thaw cycles of stock solutions) can lead to degradation.
-
Replenish Drug Regularly: During long-term treatment, ensure that the culture medium containing this compound is replaced regularly (e.g., every 2-3 days) to maintain a consistent effective concentration.
-
Proper Storage: Store your this compound stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Protect the stock solution and culture plates from light.
-
Problem 2: Changes in Cell Morphology and Adhesion
Possible Cause: Epithelial-to-Mesenchymal Transition (EMT).
-
Solution:
-
Observe Morphology: Look for changes in cell morphology, such as a transition from a cobblestone-like (epithelial) to a more elongated, spindle-like (mesenchymal) shape.
-
Analyze EMT Markers: Perform western blotting or immunofluorescence to check for changes in the expression of EMT markers. Typically, EMT is associated with a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., Vimentin, N-cadherin).
-
Functional Assays: Conduct migration and invasion assays (e.g., Transwell assay) to see if the morphological changes are accompanied by increased migratory and invasive potential, which are hallmarks of EMT.
-
Problem 3: High Levels of Cell Death at Expected Therapeutic Concentrations
Possible Cause 1: Off-Target Cytotoxicity.
-
Solution:
-
Titrate Concentration: Perform a detailed dose-response curve to identify a narrower therapeutic window where you observe Axl inhibition without excessive cytotoxicity.
-
Use Axl Knockdown/Knockout Controls: To confirm that the observed cytotoxicity is due to on-target Axl inhibition and not off-target effects, use siRNA or CRISPR/Cas9 to specifically deplete Axl. If the Axl-depleted cells show a similar phenotype to this compound treatment, it suggests the effect is on-target.
-
Possible Cause 2: Cell Line Hypersensitivity.
-
Solution:
-
Start with Lower Concentrations: Some cell lines may be inherently more sensitive to Axl inhibition. Begin with concentrations well below the reported IC50 values and gradually increase the dose.
-
Monitor Cell Health Closely: Regularly monitor the cells for signs of stress, such as changes in morphology, reduced proliferation rate, or the presence of floating, dead cells.
-
Data Presentation
Table 1: IC50 Values of Axl Inhibitors in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Axl Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change in Resistance | Reference |
| HCC827 | NSCLC | Erlotinib (EGFRi) | ~5 nM | >10 µM | >2000x | |
| H2228 | NSCLC | Crizotinib (ALKi) | 28.5 nM | 152.3 nM (Ceritinib-R) | ~5.3x | |
| NCI-H226 | NSCLC | Cetuximab (EGFRi) | - | - | - | |
| A549 | NSCLC | BGB324 | ~2 µM (median) | - | - | |
| Calu-1 | NSCLC | BGB324 | ~1 µM | - | - | |
| MDA-MB-231 | Breast Cancer | R428 | - | - | - |
Note: Data for this compound is limited in publicly available literature. The IC50 values for other Axl inhibitors like R428/BGB324 are provided as a reference.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.
-
Protocol 2: Western Blot for Axl Signaling Pathway Analysis
-
Cell Lysis:
-
Treat cells with this compound at the desired concentrations and time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Axl, p-Axl (Tyr702), total Akt, p-Akt (Ser473), total ERK, and p-ERK (Thr202/Tyr204) overnight at 4°C. Use a loading control antibody like GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.
-
Mandatory Visualizations
how to address batch-to-batch variability of Axl-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with Axl-IN-4, with a specific focus on managing batch-to-batch variability.
Troubleshooting Guide: Addressing Batch-to-Batch Variability of this compound
Inconsistent experimental results using different batches of this compound can be a significant source of frustration and can compromise the reliability of your data. This guide provides a systematic approach to identifying and mitigating potential causes of variability.
Question: My experimental results with a new batch of this compound are different from the previous batch. What could be the cause and how do I troubleshoot it?
Answer:
Batch-to-batch variability in small molecule inhibitors like this compound can arise from several factors during synthesis, purification, and handling. The key is to systematically assess the purity, identity, and biological activity of each new batch.
Potential Causes and Troubleshooting Workflow
A logical workflow to investigate batch-to-batch variability is outlined below.
Caption: A workflow for troubleshooting this compound batch-to-batch variability.
Step 1: Quality Control of Physicochemical Properties
Before conducting extensive biological experiments, it is crucial to verify the fundamental properties of the new this compound batch.
| Parameter | Recommended Method | Acceptance Criteria | Potential Impact of Deviation |
| Purity | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | >95% (ideally >98%) | Impurities can have off-target effects or interfere with the assay, leading to inaccurate IC50 values.[1] |
| Identity | Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass spectrum and/or NMR spectrum should match the known structure of this compound. | Incorrect compound will lead to a complete lack of expected biological activity. |
| Solubility | Visual inspection and/or spectrophotometry in relevant solvents (e.g., DMSO, cell culture media). | Should be soluble at the desired stock and working concentrations without precipitation. | Poor solubility can lead to inaccurate dosing and reduced potency in assays. |
| Stability | Forced degradation studies (e.g., exposure to acid, base, heat, light) followed by HPLC analysis.[2] | Minimal degradation under standard experimental conditions. | Degradation of the compound can lead to a loss of activity over time. |
Experimental Protocol: Purity Assessment by HPLC
-
Preparation of this compound Sample: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to a final concentration of 10-20 µg/mL in the mobile phase.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Step 2: Biological Activity Validation
If the physicochemical properties are within acceptable limits, the next step is to validate the biological activity of the new batch.
Experimental Protocol: In Vitro Kinase Assay for IC50 Determination
-
Materials: Recombinant Axl kinase, appropriate substrate (e.g., a peptide substrate), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Preparation of this compound Dilution Series: Prepare a serial dilution of this compound from both the new and old batches in the assay buffer.
-
Kinase Reaction:
-
In a 384-well plate, add the Axl kinase and the this compound dilutions.
-
Incubate for a short period to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the ATP/substrate mixture.
-
Incubate at the optimal temperature for the kinase reaction.
-
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced.
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Recommended Method | Acceptance Criteria | Potential Impact of Deviation |
| IC50 Value | In vitro kinase assay or cell-based assay measuring Axl phosphorylation. | The IC50 value of the new batch should be within a 2-3 fold range of the previously accepted batch. | A significant shift in the IC50 value indicates a difference in the potency of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Axl receptor tyrosine kinase.[3][4] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[5] Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as PI3K/AKT and MAPK, which are involved in cell survival, proliferation, and migration.[6] this compound presumably binds to the ATP-binding site of the Axl kinase domain, preventing its phosphorylation and subsequent signal transduction.
Caption: Simplified Axl signaling pathway and the inhibitory action of this compound.
Q2: What is the recommended procedure for preparing and storing this compound solutions?
A2: Proper handling and storage are critical to maintaining the integrity of this compound.
-
Storage of Solid Compound: Store the lyophilized powder at -20°C for long-term storage (up to 2 years).[4]
-
Stock Solution Preparation: For a stock solution, dissolve the powder in anhydrous DMSO.
-
Stock Solution Storage: Aliquot the DMSO stock solution into small, tightly sealed vials and store at -80°C for up to 6 months.[4] Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Prepare fresh working solutions from the stock solution on the day of the experiment. If a working solution needs to be stored for a short period, it is recommended to keep it at 4°C for no longer than two weeks.[4] Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[4]
Q3: My IC50 value for this compound is higher in a cell-based assay compared to a biochemical assay. Is this expected?
A3: Yes, it is common for the IC50 value of an inhibitor to be higher in a cell-based assay compared to a biochemical (enzymatic) assay.[7] This difference can be attributed to several factors:
-
Cellular Permeability: The compound needs to cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: Cells may actively pump the compound out, reducing its intracellular concentration.
-
Off-Target Binding: The inhibitor may bind to other cellular components, reducing the effective concentration available to bind to Axl.
-
ATP Concentration: The concentration of ATP in cells is much higher than that typically used in biochemical assays, which can lead to increased competition for the ATP-binding site.
Q4: How can I ensure the consistency of my this compound experiments over time?
A4: To ensure reproducibility, it is essential to standardize your experimental protocols and carefully document all procedures.
-
Batch Qualification: Perform quality control and biological activity validation on every new batch of this compound.
-
Standard Operating Procedures (SOPs): Develop and follow detailed SOPs for all assays, including reagent preparation, cell culture conditions, and data analysis methods.
-
Control Compounds: Always include positive and negative controls in your experiments.
-
Detailed Record Keeping: Maintain a thorough record of all experimental details, including the batch number of this compound, passage number of cells, and any deviations from the SOP.
By implementing these troubleshooting strategies and adhering to best practices, researchers can confidently address the challenges of batch-to-batch variability and ensure the accuracy and reproducibility of their experimental results with this compound.
References
- 1. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir | MDPI [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|1176456-11-3|COA [dcchemicals.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
improving the signal-to-noise ratio in Axl-IN-4 cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Axl-IN-4 cellular assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, MerTK) family of receptors and plays a crucial role in cellular processes such as proliferation, survival, migration, and immune response.[1][2][3] In various cancers, Axl is often overexpressed and contributes to tumor progression, metastasis, and the development of drug resistance.[2][4][5][6] this compound likely functions by binding to the ATP-binding site within the kinase domain of Axl, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1][2]
Q2: Which downstream signaling pathways are affected by Axl inhibition?
Inhibition of Axl can impact several key signaling cascades that are crucial for cancer cell survival and proliferation. These include:
-
PI3K/AKT/mTOR pathway: Regulates cell growth, metabolism, and survival.[3][4]
-
RAS/RAF/MEK/ERK (MAPK) pathway: Controls cell proliferation, differentiation, and survival.[2][4]
-
NF-κB pathway: Involved in inflammation, immune response, and cell survival.[2][3]
-
JAK/STAT pathway: Plays a role in cell growth, differentiation, and immune response.[3][7]
Q3: What are the common applications of Axl inhibitors like this compound in research?
Axl inhibitors are primarily investigated for their potential in oncology.[1] They are used to:
-
Reduce tumor growth and metastasis.[2]
-
Sensitize cancer cells to existing therapies like chemotherapy and radiotherapy.[1]
-
Overcome drug resistance, particularly in cancers where Axl is overexpressed.[4][8][9][10]
-
Modulate the tumor microenvironment and enhance anti-tumor immune responses.[2][8]
Q4: What is a good signal-to-noise ratio for a cellular assay?
The signal-to-noise ratio (S/N) is a measure of the strength of the experimental signal relative to the background noise.[11] A higher S/N ratio indicates a more reliable and reproducible assay. While the ideal S/N ratio can vary depending on the assay type and detection method, a Z'-factor is a more standardized metric for evaluating the quality of a high-throughput screening assay.[11]
-
Z' > 0.5: Generally considered an excellent assay.
-
0 < Z' < 0.5: An acceptable assay, but may require optimization.
-
Z' < 0: The assay is not suitable for screening.[11]
Troubleshooting Guide
This guide addresses common issues encountered during this compound cellular assays and provides potential solutions to improve the signal-to-noise ratio.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Sub-optimal antibody concentration: Too high concentration of primary or secondary antibody. | Titrate the antibody concentrations to find the optimal dilution that provides a good signal with minimal background. |
| 2. Inadequate washing steps: Insufficient removal of unbound antibodies or detection reagents. | Increase the number and/or duration of wash steps. Ensure the use of an appropriate wash buffer (e.g., with a mild detergent like Tween-20). | |
| 3. Non-specific binding of antibodies: Antibodies may bind to other proteins in the cell lysate. | Include a blocking step using a suitable blocking buffer (e.g., BSA or non-fat dry milk) to reduce non-specific binding. | |
| 4. Autofluorescence of cells or compounds: Some cell lines or the test compound itself may exhibit intrinsic fluorescence. | Run appropriate controls, including cells-only and compound-only wells, to determine the level of autofluorescence. If significant, consider using a different detection method (e.g., luminescence-based). | |
| 5. Contamination: Mycoplasma or other microbial contamination can affect cell health and assay results. | Regularly test cell cultures for mycoplasma contamination. Ensure aseptic techniques during all experimental procedures. | |
| Low Signal | 1. Low Axl expression in the cell line: The chosen cell line may not express sufficient levels of Axl. | Select a cell line known to have high endogenous Axl expression, or use a cell line engineered to overexpress Axl.[12] |
| 2. Inactive this compound: The compound may have degraded or is not at the correct concentration. | Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. Confirm the compound's activity using a biochemical assay if possible. | |
| 3. Sub-optimal assay conditions: Incubation times, temperatures, or reagent concentrations may not be ideal. | Optimize assay parameters such as incubation times for ligand stimulation and inhibitor treatment, and concentrations of ATP and substrate.[13] | |
| 4. Poor cell health: Cells may be stressed or dying, leading to a reduced response. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid over-confluency. | |
| 5. Inefficient cell lysis: Incomplete cell lysis can result in a lower yield of the target protein. | Use a validated lysis buffer and protocol suitable for the cell type and downstream application. | |
| High Variability Between Replicates | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. | Ensure proper mixing of the cell suspension before seeding. Use a multichannel pipette for accurate and consistent dispensing. |
| 2. Pipetting errors: Inaccurate or inconsistent pipetting of reagents. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to minimize pipetting variations.[14] | |
| 3. Edge effects: Evaporation from the outer wells of the microplate can lead to variability. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| 4. Instrument variability: Inconsistent readings from the plate reader. | Ensure the plate reader is properly calibrated and maintained. Use a plate with a uniform bottom for consistent readings. |
Experimental Protocols
Cellular Axl Phosphorylation Assay (ELISA-based)
This protocol describes a method to measure the inhibition of Axl phosphorylation in intact cells using a sandwich ELISA.
-
Cell Seeding:
-
Seed cells (e.g., a cell line with high endogenous Axl expression or one transfected to overexpress Axl) in a 96-well cell culture plate at a predetermined density.[12]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cells and replace it with the this compound dilutions.
-
Incubate for a pre-determined time (e.g., 1-2 hours) to allow for compound entry and target engagement.
-
-
Ligand Stimulation (Optional):
-
If studying ligand-induced Axl activation, stimulate the cells with its ligand, Gas6, for a specific duration (e.g., 15-30 minutes) at a pre-optimized concentration.[12]
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add lysis buffer containing protease and phosphatase inhibitors to each well.
-
Incubate on ice to ensure complete cell lysis.
-
-
ELISA:
-
Coat a 96-well ELISA plate with a capture antibody specific for total Axl.
-
Block the plate to prevent non-specific binding.
-
Add the cell lysates to the wells and incubate to allow the capture antibody to bind to Axl.
-
Wash the plate to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated Axl (p-Axl), conjugated to an enzyme (e.g., HRP).
-
Wash the plate again.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Normalize the p-Axl signal to the total Axl signal (if measured in parallel) or to a housekeeping protein.
-
Plot the normalized signal against the concentration of this compound to determine the IC50 value.
-
Visualizations
Axl Signaling Pathway
Caption: Simplified Axl signaling pathway and the point of inhibition by this compound.
Experimental Workflow for this compound Cellular Assay
Caption: Step-by-step workflow for an this compound cellular phosphorylation assay.
Troubleshooting Logic Flow
Caption: A logical approach to troubleshooting low signal-to-noise ratio in assays.
References
- 1. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting AXL and mTOR Pathway Overcomes Primary and Acquired Resistance to WEE1 Inhibition in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas6/Axl Signaling Pathway in the Tumor Immune Microenvironment - ProQuest [proquest.com]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL and Error-Prone DNA Replication Confer Drug Resistance and Offer Strategies to Treat EGFR-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AXL and Error-Prone DNA Replication Confer Drug Resistance and Offer Strategies to Treat EGFR-Mutant Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. docs.abcam.com [docs.abcam.com]
troubleshooting unexpected cell morphology changes with Axl-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected cell morphology changes when using Axl-IN-4, a known AXL kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor of AXL receptor tyrosine kinase with a reported IC50 of 28.8 μM.[1][2] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[3][4] The AXL signaling pathway is involved in various cellular processes, including cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[3][4][5]
Q2: What are the expected effects of Axl inhibition on cell morphology?
Inhibition of AXL signaling can lead to a reversal of the mesenchymal phenotype, characterized by a more epithelial-like morphology. This can manifest as changes in cell shape, adhesion, and organization.[5][6] Depending on the cell type and context, AXL inhibition can also decrease cell viability and induce apoptosis.[3]
Q3: Why am I observing unexpected and dramatic changes in cell morphology, such as cell rounding, detachment, or extensive cell death?
While some changes are expected, dramatic and unexpected morphological alterations could be due to several factors:
-
On-target effects: The specific cell line you are using may be highly dependent on AXL signaling for survival and adhesion. Therefore, potent inhibition of AXL could lead to significant morphological changes and cell death.
-
Compound concentration: The concentration of this compound being used might be too high, leading to cytotoxicity.
-
Cell culture conditions: Factors such as cell confluence, passage number, and overall cell health can influence the cellular response to a kinase inhibitor.[10]
Troubleshooting Guide: Unexpected Cell Morphology Changes
This guide provides a step-by-step approach to understanding and troubleshooting unexpected morphological changes in your cell cultures upon treatment with this compound.
Step 1: Verify Experimental Parameters
Before investigating complex biological causes, it is crucial to rule out experimental variability.
Question: Have I confirmed the concentration and quality of my this compound stock solution?
-
Action:
-
Verify the calculations used to prepare your stock and working solutions.
-
If possible, confirm the identity and purity of the compound via analytical methods.
-
Ensure the compound is properly stored as recommended by the manufacturer to prevent degradation.[2]
-
Question: Are my cell culture conditions optimal and consistent?
-
Action:
-
Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.[10]
-
Maintain consistent cell seeding densities across experiments.
-
Regularly check for signs of contamination in your cell cultures.
-
Step 2: Characterize the Observed Phenotype
A systematic characterization of the morphological changes can provide clues about the underlying mechanism.
Question: What is the nature and timing of the morphological changes?
-
Action:
-
Perform a time-course experiment, observing the cells at multiple time points after adding this compound.
-
Document the changes with images. Note specific characteristics: Are the cells rounding up, becoming spindle-shaped, detaching, or showing signs of membrane blebbing?
-
Question: Is the observed effect dose-dependent?
-
Action:
-
Perform a dose-response experiment using a range of this compound concentrations, both above and below the reported IC50 of 28.8 μM. This will help determine if the effect is specific and saturable.
-
Step 3: Distinguish Between On-Target and Potential Off-Target Effects
The following experiments will help you to determine if the observed morphological changes are a consequence of AXL inhibition or other factors.
Question: Is the observed phenotype consistent with AXL inhibition in my cell line?
-
Action:
-
Validate AXL expression: Confirm that your cell line expresses AXL at the protein level using Western blotting or flow cytometry.
-
Use a structurally different AXL inhibitor: If another AXL inhibitor with a different chemical scaffold is available, test if it phenocopies the effects of this compound. A similar morphological change would suggest an on-target effect.
-
Genetic knockdown of AXL: Use siRNA or shRNA to specifically knockdown AXL expression. If the morphological changes observed with genetic knockdown are similar to those with this compound treatment, it strongly suggests an on-target effect.
-
Question: Could the observed morphological changes be due to cytotoxicity?
-
Action:
-
Perform a cell viability assay: Use an MTT or similar assay to quantify the effect of this compound on cell viability over a range of concentrations and time points. This will help you to distinguish between morphological changes that occur in viable cells versus those that are a prelude to cell death.
-
Question: Are the cells undergoing apoptosis or necrosis?
-
Action:
-
Perform an apoptosis assay: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. This will clarify the mechanism of cell death if cytotoxicity is observed.
-
Question: Is the inhibitor affecting the cell cycle?
-
Action:
-
Perform cell cycle analysis: Use propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Some kinase inhibitors can cause cell cycle arrest, which can lead to changes in cell size and morphology.[11]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound IC50 | 28.8 μM | [1][2] |
Key Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.[12][13]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength between 550 and 600 nm.[12]
-
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells of interest treated with this compound and controls
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in your cells using this compound treatment for the desired time. Include untreated and vehicle-treated cells as negative controls.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14]
-
Cell Cycle Analysis using Propidium Iodide (PI)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Materials:
-
Cells of interest treated with this compound and controls
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest the treated and control cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for longer storage.[15]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.[16]
-
Visualizations
Caption: AXL Signaling Pathway and the point of inhibition by this compound.
Caption: Troubleshooting workflow for unexpected cell morphology changes.
Caption: Logical relationships between potential causes and experimental validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|1176456-11-3|COA [dcchemicals.com]
- 3. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
Technical Support Center: Optimization of Axl Inhibitor and Immunotherapy Combination Protocols
Disclaimer: Information regarding the specific compound "Axl-IN-4" is not publicly available. This guide provides general protocols and troubleshooting advice for Axl inhibitors based on published research. Researchers should always consult the manufacturer's specifications for the particular Axl inhibitor being used.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of Axl inhibitor and immunotherapy combination protocols.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining Axl inhibitors with immunotherapy?
Axl, a receptor tyrosine kinase, is overexpressed in many cancers and is associated with a poor prognosis.[1][2][3] It plays a crucial role in tumor progression, metastasis, and the development of resistance to various therapies.[4][5][6] The Axl signaling pathway contributes to an immunosuppressive tumor microenvironment by promoting the expression of immune checkpoint molecules like PD-L1 and hindering the function of immune cells such as T cells and natural killer (NK) cells.[1][7] Axl inhibitors can reverse this immunosuppression, making tumors more susceptible to immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[2][7][8] Preclinical studies have shown that the combination of Axl inhibitors with checkpoint blockade can lead to synergistic antitumor activity.[2][9]
Q2: How do I select a relevant cell line for my in vitro experiments?
The choice of cell line is critical for the success of your experiments. It is recommended to use cell lines with documented high expression of Axl. You can verify Axl expression using techniques like Western blotting or flow cytometry.[9][10] Several non-small cell lung cancer (NSCLC), breast cancer, and pancreatic cancer cell lines are known to overexpress Axl.[3][10][11] For immunotherapy combination studies, it is also important to consider the expression of relevant immune checkpoint molecules, such as PD-L1, on the cancer cells.
Q3: What are the typical concentrations of Axl inhibitors used in in vitro assays?
The optimal concentration of an Axl inhibitor will vary depending on the specific compound and the cell line being used. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup.[10][12] Published studies have used concentrations ranging from nanomolar to low micromolar for various Axl inhibitors like Bemcentinib (BGB324), R428, and TP-0903.[1][9][13] For combination studies, it is often advisable to use the Axl inhibitor at a concentration below its single-agent IC50 to observe synergistic effects with immunotherapy.
Q4: What are the key considerations for designing in vivo studies?
For in vivo studies, syngeneic mouse models with intact immune systems are essential to evaluate the efficacy of combination immunotherapy.[2][8][11] The tumor model chosen should have detectable Axl expression. The dosing and schedule of the Axl inhibitor and immunotherapy agent need to be carefully optimized.[2] It is common to administer the Axl inhibitor daily via oral gavage, while checkpoint inhibitors are typically given intraperitoneally once or twice a week.[2] Monitoring tumor growth and overall survival are primary endpoints.[2][11] It is also highly recommended to perform immune profiling of the tumor microenvironment at the end of the study to understand the mechanism of action.[2][9]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibition of Axl phosphorylation | - Insufficient inhibitor concentration.- Poor inhibitor solubility or stability.- Low Axl expression in the cell line. | - Perform a dose-response experiment to determine the optimal concentration.- Ensure proper inhibitor solubilization and storage as per manufacturer's instructions. Prepare fresh solutions.- Confirm Axl expression in your cell line via Western blot or flow cytometry. |
| High cell toxicity with Axl inhibitor alone | - Inhibitor concentration is too high.- Off-target effects of the inhibitor. | - Lower the concentration of the Axl inhibitor. The goal is often to modulate the immune response, not necessarily to induce direct cytotoxicity.- Consult literature for known off-target effects of the specific inhibitor. Consider using a more selective inhibitor if available. |
| Lack of synergy with immunotherapy in co-culture assays | - Suboptimal effector-to-target cell ratio.- Inappropriate timing of drug administration.- Insufficient activation of immune cells. | - Titrate the ratio of immune cells (e.g., T cells) to cancer cells to find the optimal window for observing synergistic killing.- Vary the timing of adding the Axl inhibitor and immunotherapy agent to the co-culture.- Ensure immune cells are properly activated (e.g., with anti-CD3/CD28 beads for T cells) before or during the co-culture. |
| Inconsistent results between experiments | - Variability in cell passage number.- Inconsistent inhibitor preparation.- Pipetting errors. | - Use cells within a consistent and low passage number range.- Prepare fresh stock solutions of the Axl inhibitor for each experiment and use a consistent dilution method.- Ensure accurate and consistent pipetting, especially for small volumes. |
In Vivo Experiments
| Issue | Possible Cause | Recommended Solution |
| No significant tumor growth inhibition with combination therapy | - Suboptimal dosing or scheduling.- Poor bioavailability of the Axl inhibitor.- Tumor model is resistant to immunotherapy. | - Perform a dose-finding study for the Axl inhibitor and optimize the administration schedule in combination with the immunotherapy agent.- Check the literature for the pharmacokinetic properties of the Axl inhibitor and consider alternative routes of administration if necessary.- Characterize the immune landscape of your tumor model. Some tumors are inherently "cold" and may require additional interventions to become responsive to immunotherapy. |
| Toxicity and weight loss in mice | - High dose of the Axl inhibitor or immunotherapy.- Off-target effects of the Axl inhibitor. | - Reduce the dose of one or both agents. Consider intermittent dosing schedules.- Monitor mice closely for signs of toxicity and consult veterinary staff. Review literature for known toxicities of the specific Axl inhibitor. |
| Difficulty in analyzing the tumor immune microenvironment | - Poor tumor dissociation protocol.- Inadequate flow cytometry panel.- Low number of infiltrating immune cells. | - Optimize the enzymatic and mechanical dissociation of tumors to obtain a single-cell suspension with good viability.- Design a comprehensive flow cytometry panel to identify key immune cell populations (T cells, macrophages, NK cells, etc.).- If immune infiltration is low, consider analyzing tumors at an earlier time point or using a more immunogenic tumor model. |
| Variability in tumor growth within a treatment group | - Inconsistent tumor cell implantation.- Differences in the health status of mice. | - Ensure consistent injection of tumor cells (number of cells, injection site, and technique).- Use age- and sex-matched mice and ensure they are housed under identical conditions. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of Axl Inhibitor and Immunotherapy Combinations
| Axl Inhibitor | Immunotherapy | Cancer Model | Key Findings | Reference |
| Bemcentinib (BGB324) | Anti-PD-1 | NSCLC Mouse Model | Complete tumor regression in 40% of mice with combination therapy, compared to minimal response with monotherapies.[8] | [8] |
| R428 | Anti-PD-1 | Ovarian Cancer Mouse Model | Combination therapy cured one-third of the treated mice and prolonged survival in the remaining animals.[2] | [2] |
| TP-0903 | CAR-T cells | Lymphoma Xenograft Model | Combination therapy improved anti-lymphoma activity and enhanced CAR-T cell expansion in vivo.[9] | [9] |
Experimental Protocols
Western Blot for Axl Signaling Pathway
This protocol is for verifying the inhibition of Axl phosphorylation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Axl, anti-total-Axl, anti-phospho-downstream effectors (e.g., p-AKT, p-ERK), anti-total downstream effectors, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with the Axl inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
In Vitro T-cell Co-culture Killing Assay
This protocol assesses the ability of an Axl inhibitor to enhance T-cell-mediated killing of cancer cells.
Materials:
-
Cancer cell line expressing Axl and a target antigen.
-
T cells (e.g., activated human PBMCs or antigen-specific T cells).
-
Axl inhibitor and immunotherapy agent (e.g., anti-PD-1 antibody).
-
Cell culture medium and supplements.
-
Assay for cell viability (e.g., Calcein AM release assay or luciferase-based assay).
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Activate T cells (e.g., with anti-CD3/CD28 beads) for 24-48 hours prior to the co-culture.
-
Treat cancer cells with the Axl inhibitor at the desired concentration.
-
Add the activated T cells to the cancer cells at different effector-to-target ratios (e.g., 1:1, 5:1, 10:1).
-
Add the immunotherapy agent to the appropriate wells.
-
Co-culture for 24-72 hours.
-
Measure cancer cell viability using a suitable assay.
-
Calculate the percentage of specific lysis.
In Vivo Syngeneic Mouse Model
This protocol outlines a general procedure for evaluating the combination of an Axl inhibitor and an immune checkpoint inhibitor in a mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., LLC1 for C57BL/6, 4T1 for BALB/c).
-
Axl inhibitor formulated for oral gavage.
-
Anti-mouse PD-1 antibody.
-
Calipers for tumor measurement.
Procedure:
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, Axl inhibitor alone, anti-PD-1 alone, combination).
-
Administer the Axl inhibitor daily by oral gavage.
-
Administer the anti-PD-1 antibody intraperitoneally (e.g., twice a week).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight and overall health.
-
At the end of the study, euthanize the mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Visualizations
References
- 1. Inhibition of AXL enhances chemosensitivity of human ovarian cancer cells to cisplatin via decreasing glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. AXL Inhibition Restores Response to PD-1 Blockade in STK11/LKB1-mutant NSCLC | Lung Cancer | Research | UT Southwestern Medical Center [utswmed.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. aacrjournals.org [aacrjournals.org]
Technical Support Center: Enhancing Axl-IN-4 Efficacy in Resistant Tumors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axl-IN-4, a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase. The content is designed to address specific issues related to tumor resistance and to provide strategies for enhancing therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding site within the intracellular kinase domain of the Axl receptor.[1][2] By preventing ATP binding, this compound blocks the autophosphorylation and subsequent activation of Axl. This inhibition disrupts downstream signaling pathways critical for cancer cell proliferation, survival, migration, and invasion, including the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and NF-κB pathways.[1][3][4]
Q2: My cancer cell line shows high Axl expression but is not responding to this compound. What are the potential reasons for this intrinsic resistance?
A2: Intrinsic resistance to Axl inhibitors in Axl-expressing tumors can be multifactorial:
-
Co-expression of other TAM Family Kinases: High baseline expression of other TAM family receptors, particularly MERTK, can provide a redundant signaling pathway, leading to limited efficacy of this compound as a single agent.[5]
-
Bypass Signaling Pathways: Activation of alternative receptor tyrosine kinases (RTKs) such as MET, EGFR, or HER2 can bypass the need for Axl signaling to drive tumor growth and survival.[6][7]
-
Ligand-Independent Activation: Axl can be activated through mechanisms independent of its ligand, Gas6, such as through heterodimerization with other receptors, which may be less sensitive to this compound inhibition.[8]
-
Downstream Mutations: Mutations in components of the downstream signaling pathways (e.g., PIK3CA, KRAS) may render the cells independent of upstream Axl signaling.
Q3: We observed initial tumor regression, but now the tumor is regrowing despite continuous this compound treatment. What are the common mechanisms of acquired resistance?
A3: Acquired resistance to Axl inhibitors often involves the cancer cells adapting to the therapeutic pressure. Common mechanisms include:
-
Upregulation of Bypass Pathways: Similar to intrinsic resistance, tumor cells can adapt by upregulating other survival pathways. A frequent observation is the activation of other RTKs like MET or EGFR.[9][10] In non-small cell lung cancer (NSCLC), Axl activation itself is a known mechanism of resistance to EGFR inhibitors.[9]
-
Feedback Upregulation of MERTK: Inhibition of Axl can lead to a compensatory upregulation of MERTK, another TAM family kinase, which then takes over the pro-tumorigenic signaling functions.[5]
-
Epithelial-to-Mesenchymal Transition (EMT): Axl signaling is a key driver of EMT.[7][11] While this compound is designed to inhibit this, resistant cells may develop a stable mesenchymal phenotype that is less dependent on continuous Axl signaling and is associated with broad drug resistance.[12][13]
-
Tumor Microenvironment (TME) Changes: The TME can contribute to resistance. For example, stromal cells can secrete growth factors that activate alternative survival pathways in the cancer cells.
Q4: What are the most promising combination strategies to overcome this compound resistance?
A4: Combination therapy is the leading strategy to overcome or prevent resistance to Axl inhibitors. Promising approaches include:
-
Combination with other RTK inhibitors: For tumors that develop resistance via bypass pathways, combining this compound with inhibitors of EGFR, MET, or HER2 can be effective.[7][14][15]
-
Combination with Chemotherapy: Axl inhibition can sensitize cancer cells to traditional cytotoxic agents like gemcitabine or docetaxel.[13][16][17] This is partly due to Axl's role in DNA damage response and cell survival pathways.[7]
-
Combination with Immune Checkpoint Inhibitors (ICIs): Axl signaling promotes an immunosuppressive tumor microenvironment.[12][18] Combining this compound with anti-PD-1 or anti-PD-L1 antibodies can enhance the anti-tumor immune response by increasing the infiltration and activation of CD8+ T cells.[19][20]
-
Combination with CAR T-cell Therapy: Axl inhibition has been shown to enhance the function of CAR T-cells by targeting immunosuppressive Th2 cells and M2-polarized macrophages.[21]
Troubleshooting Guides
Problem 1: Suboptimal efficacy of this compound in a xenograft model.
| Question | Possible Cause | Suggested Solution |
| Is the tumor model appropriate? | The selected tumor model may have low Axl expression or intrinsic resistance mechanisms. | 1. Confirm Axl Expression: Before in vivo studies, confirm high Axl expression in your cell line via Western Blot or IHC. 2. Assess for Resistance Markers: Check for baseline expression of other TAM kinases (MERTK, TYRO3) or activation of bypass pathways (p-MET, p-EGFR). |
| Is the dosing regimen optimal? | The dose or frequency of this compound administration may be insufficient to maintain target inhibition in vivo. | 1. Pharmacodynamic (PD) Study: Conduct a pilot PD study. Collect tumor samples at different time points after a single dose of this compound and measure the level of phosphorylated Axl (p-Axl) by Western Blot or IHC to confirm target engagement and duration of inhibition. 2. Dose Escalation: If target inhibition is not sustained, consider a dose-escalation study or a more frequent dosing schedule. |
| Is the tumor microenvironment contributing to resistance? | The TME can suppress the efficacy of targeted therapies. Axl signaling can lead to an "immune-cold" environment.[22] | 1. Immune Profiling: Perform immunohistochemistry or flow cytometry on tumor samples to characterize the immune infiltrate (e.g., CD8+ T cells, regulatory T cells, M2 macrophages). 2. Combination with Immunotherapy: If the TME is immunosuppressive, consider combining this compound with an immune checkpoint inhibitor like anti-PD-1.[20] |
Problem 2: Development of resistance to this compound in a long-term cell culture experiment.
| Question | Possible Cause | Suggested Solution |
| How can I confirm the mechanism of acquired resistance? | Cells may have upregulated bypass signaling pathways or other resistance mechanisms. | 1. Generate Resistant Cell Line: Culture the sensitive parental cell line in the presence of gradually increasing concentrations of this compound to establish a resistant sub-line. 2. Molecular Profiling: Use the resistant line to investigate changes. Perform Western blotting to check for upregulation and activation of MERTK, EGFR, MET, and downstream pathways (p-AKT, p-ERK).[5][9] An RNA-sequencing study can provide a broader view of altered gene expression.[14] |
| How can I re-sensitize the resistant cells to treatment? | The identified resistance mechanism can be targeted with a second agent. | 1. Test Combination Therapies: Based on your molecular profiling, test combinations. For example, if you observe MERTK upregulation, combine this compound with a MERTK inhibitor.[5] If p-EGFR is elevated, combine with an EGFR inhibitor like erlotinib or osimertinib.[9][14] 2. Assess Synergy: Use a cell viability assay to test the combination over a range of concentrations and calculate a synergy score (e.g., using the Bliss Independence model).[13] |
Quantitative Data Summary
Table 1: Efficacy of Axl Inhibitors as Monotherapy and in Combination in Resistant Models
| Cancer Type | Model | Treatment | Outcome | Reference |
| EGFR-mutant NSCLC | Erlotinib-Resistant Xenografts | Erlotinib + AXL inhibitor (R428) | Restored sensitivity to erlotinib, significant tumor growth inhibition. | [9] |
| EGFR-mutant NSCLC | Osimertinib-Resistant Cell Lines | Osimertinib + AXL/MET inhibitor (Cabozantinib) | Suppressed cell growth in vitro and in vivo. | [23] |
| Head and Neck, Triple-Negative Breast, NSCLC | Cell Lines with high MERTK | AXL inhibitor (R428) + MERTK inhibitor | Synergistic decrease in tumor cell expansion. | [5] |
| Ovarian Cancer | Platinum-Resistant Xenografts | Doxorubicin + AXL Decoy Receptor (MYD-72) | Significantly decreased tumor burden compared to doxorubicin alone. | [16] |
| NSCLC | STK11-mutant NSCLC Patients | Pembrolizumab (anti-PD-1) + Bemcentinib (AXL inhibitor) | 3 of 3 evaluable patients experienced objective responses. | [19] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. MERTK mediates intrinsic and adaptive resistance to AXL-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 15. hcn.health [hcn.health]
- 16. researchgate.net [researchgate.net]
- 17. Inhibition of the GAS6/AXL pathway augments the efficacy of chemotherapies (Journal Article) | OSTI.GOV [osti.gov]
- 18. AXL in cancer: a modulator of drug resistance and therapeutic target | springermedizin.de [springermedizin.de]
- 19. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating Axl-IN-4's On-Target Activity in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Axl-IN-4 with other known Axl kinase inhibitors, offering supporting experimental data and detailed methodologies to aid in the validation of its on-target activity in cancer cells.
Introduction to Axl as a Cancer Target
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical player in cancer progression.[1][2] Its overexpression is linked to poor prognosis in various cancers, where it promotes tumor growth, metastasis, and the development of drug resistance.[3][4] The binding of its ligand, Gas6, triggers a signaling cascade that activates downstream pathways such as PI3K/AKT and MAPK/ERK, which are crucial for cell survival and proliferation.[1][3] Consequently, inhibiting Axl has emerged as a promising therapeutic strategy in oncology.[1][5]
This compound has been identified as an inhibitor of Axl kinase. This guide aims to provide an objective comparison of this compound's performance against other Axl inhibitors and to detail the experimental protocols required to validate its on-target activity.
Comparative Analysis of Axl Inhibitors
The on-target activity of a kinase inhibitor is primarily assessed by its potency, typically measured as the half-maximal inhibitory concentration (IC50) in biochemical assays, and its selectivity against other kinases. The following tables summarize the available data for this compound and a selection of other Axl inhibitors.
| Inhibitor | Axl IC50 (nM) | Other Notable Kinase Targets (IC50 in nM) | Class |
| This compound | 28,800 | Aurora A, Aurora B (Potent Inhibition, specific IC50 not available) | Small Molecule |
| Bemcentinib (R428, BGB324) | 14 | Mer (700), Tyro3 (>1400), Abl (>1400) | Small Molecule |
| Gilteritinib (ASP2215) | 0.73 | FLT3 (0.29), LTK, ALK, MER, TRKA, ROS, RET | Small Molecule |
| Cabozantinib (XL184) | 7 | VEGFR2 (0.035), MET (1.3), RET (5.2), KIT (4.6), FLT3 (11.3), TIE2 (14.3) | Small Molecule |
| TP-0903 | 27 | Aurora A, Aurora B, JAK2, ALK, ABL | Small Molecule |
| Axitinib | - (Potent inhibitor) | VEGFR1 (0.1), VEGFR2 (0.2), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) | Small Molecule |
| Bosutinib (SKI-606) | - (Inhibitor) | Src (1.2), Abl (1) | Small Molecule |
| Sunitinib | 259 | VEGFRs, PDGFRs, KIT, FLT3, RET, CSF-1R | Small Molecule |
Note: A detailed kinase selectivity profile for this compound is not publicly available. However, the compound series to which it belongs has been reported to potently inhibit Aurora A and B kinases, suggesting a potential lack of selectivity for Axl.[4][6]
Experimental Protocols for On-Target Validation
Validating the on-target activity of this compound requires a multi-faceted approach, combining biochemical and cellular assays.
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified Axl kinase.
Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
-
Recombinant human Axl kinase
-
Axl substrate peptide (e.g., AXLtide)
-
ATP
-
Kinase Assay Buffer
-
This compound and other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in kinase assay buffer.
-
In a 96-well plate, add the kinase reaction components in the following order: kinase assay buffer, Axl kinase, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of ATP and the Axl substrate peptide.
-
Incubate the plate at the optimal temperature and time for the Axl kinase reaction.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assay: Western Blot for Axl Phosphorylation
This assay determines if this compound can inhibit Axl autophosphorylation in a cellular context, a direct measure of its on-target activity within cancer cells.
Principle: Western blotting is used to detect the levels of phosphorylated Axl (p-Axl) in cancer cells treated with the inhibitor. A decrease in p-Axl indicates target engagement and inhibition.
Materials:
-
Axl-expressing cancer cell line (e.g., A549, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Gas6 ligand (optional, to stimulate Axl phosphorylation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Axl (Tyr779), anti-total Axl, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed Axl-expressing cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound or control inhibitors for a specified time. If desired, stimulate the cells with Gas6 to induce robust Axl phosphorylation.
-
Lyse the cells with lysis buffer, and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-Axl.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total Axl and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of p-Axl inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of an inhibitor to its target protein within intact cells.
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. CETSA measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.
Materials:
-
Axl-expressing cancer cell line
-
This compound
-
PBS and lysis buffer
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
Western blotting reagents and antibodies (as described above)
Procedure:
-
Treat cultured cells with this compound or vehicle control.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the precipitated proteins from the soluble fraction by centrifugation.
-
Analyze the soluble fractions by Western blotting for the presence of Axl.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of Axl.
Visualizing Key Concepts
To further clarify the experimental workflows and biological pathways discussed, the following diagrams have been generated using Graphviz.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AXL Kinase Inhibitors: Axl-IN-4 versus BGB324 (Bemcentinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent AXL tyrosine kinase inhibitors: Axl-IN-4 and BGB324 (bemcentinib). The data presented is compiled from publicly available experimental studies to assist researchers in making informed decisions for their discovery and development programs.
At a Glance: Key Efficacy Comparison
| Parameter | This compound | BGB324 (Bemcentinib) |
| Biochemical Potency (IC50) | 28.8 μM | 14 nM |
| Cellular Potency | Data not available | Varies by cell line (e.g., ~4 μM in H1299 lung cancer cells) |
| In Vivo Efficacy | Data not available for this compound. An optimized analog showed moderate exposure in mice.[1] | Demonstrated anti-tumor and anti-metastatic activity in various xenograft models (e.g., breast cancer, pancreatic cancer, NSCLC).[2][3][4] |
| Selectivity | Data not available | >100-fold selective for AXL versus Abl. Also shows selectivity over Mer and Tyro3. |
| Clinical Development | Preclinical | Phase I and II clinical trials for various cancers, including NSCLC and AML.[2][4] |
In Vitro Efficacy: A Tale of Two Potencies
This compound, a compound identified through a fragment-based lead discovery approach, demonstrates inhibitory activity against the AXL kinase with an IC50 of 28.8 μM in biochemical assays.[1] In stark contrast, BGB324 (bemcentinib) exhibits significantly greater potency with a biochemical IC50 of 14 nM.[5] This substantial difference in potency is a critical consideration for its potential therapeutic application.
In Vivo Efficacy and Clinical Progression
To date, there are no publicly available in vivo efficacy studies for this compound. The foundational study on its discovery mentions that a further optimized analog, compound 54, achieved moderate exposure levels in mice, suggesting that the chemical scaffold has the potential for in vivo activity.[1]
Conversely, BGB324 has undergone extensive in vivo evaluation. It has demonstrated the ability to suppress tumor growth and metastasis in various preclinical models, including those for breast and lung cancer.[2] This robust preclinical data has supported its advancement into multiple clinical trials for solid and hematological malignancies.[2][4]
AXL Signaling Pathway and Inhibitor Action
The AXL receptor tyrosine kinase is a key player in various cellular processes that contribute to cancer progression, including proliferation, survival, migration, and invasion. Upon binding its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades.
Caption: AXL Signaling Pathway and Points of Inhibition.
Experimental Methodologies
Biochemical Kinase Assay (for IC50 determination)
The inhibitory activity of this compound and BGB324 against the AXL kinase is typically determined using a biochemical assay. A common method is the ADP-Glo™ Kinase Assay.
Workflow:
References
- 1. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Role of AXL in Fusion-positive Pediatric Rhabdomyosarcoma Identifies the Small-molecule Inhibitor Bemcentinib (BGB324) as Potent Chemosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
A Comparative Analysis of Axl Inhibitors in Preclinical Cancer Models: A Focus on R428
Axl-IN-4, a designated Axl inhibitor, currently lacks publicly available preclinical data, precluding a direct comparative analysis against other Axl-targeting agents. This guide, therefore, presents a comprehensive overview of the well-characterized Axl inhibitor, R428 (also known as BGB324 or bemcentinib), to serve as a benchmark for evaluating future Axl inhibitors like this compound. The information provided herein is intended for researchers, scientists, and drug development professionals.
The receptor tyrosine kinase Axl is a critical mediator of cancer progression, contributing to tumor cell proliferation, survival, invasion, and therapeutic resistance.[1][2][3] Its role in multiple malignancies has established it as a promising therapeutic target.[4][5][6] Small molecule inhibitors targeting the Axl kinase domain have shown significant promise in preclinical studies.
R428: A Potent and Selective Axl Inhibitor
R428 is a potent and selective small-molecule inhibitor of Axl kinase.[7] It has been extensively studied in various preclinical cancer models and has advanced into clinical trials.[7]
Biochemical and Cellular Potency
R428 demonstrates potent inhibition of Axl kinase activity in biochemical assays and downstream signaling in cellular contexts.
| Parameter | Value | Assay Type | Reference |
| Axl IC50 | ~14 nM | Kinase Assay | [7] |
| Cellular Axl Autophosphorylation Inhibition | Nanomolar concentrations | Western Blot | [7] |
| H1299 Cell Growth IC50 | ~4 µM | Cell Viability Assay | [7] |
| MDA-MB-231 Invasion Inhibition | Dose-dependent | Boyden Chamber Assay | [8] |
| 4T1 Invasion Inhibition | Dose-dependent | Boyden Chamber Assay | [9] |
In Vivo Efficacy in Preclinical Cancer Models
R428 has demonstrated significant anti-tumor and anti-metastatic activity in various in vivo cancer models.
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Metastatic Breast Cancer | MDA-MB-231 xenograft | Oral gavage | Reduced metastatic burden and prolonged survival. | [9] |
| Metastatic Breast Cancer | 4T1 orthotopic | Oral gavage | Reduced lung and liver metastases. | [9] |
| Ovarian Cancer | ID8 syngeneic | 50 mg/kg, oral gavage | Significantly prolonged overall survival. | [9] |
| Pancreatic Cancer | KPC mice | In combination with gemcitabine | Drove epithelial differentiation and improved gemcitabine efficacy. | [10] |
Mechanism of Action and Signaling Pathways
Axl activation, upon binding its ligand Gas6, triggers a cascade of downstream signaling pathways that promote cancer cell survival, proliferation, and metastasis.[2][11] R428 exerts its anti-cancer effects by inhibiting the kinase activity of Axl, thereby blocking these downstream signals.
References
- 1. The Role of Axl Inhibition and Immune Checkpoint Blockade in Non-small Cell Lung Cancer: Current Understanding and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. What are AXL modulators and how do they work? [synapse.patsnap.com]
- 7. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
Validating the Anti-Tumor Efficacy of AXL Inhibition in Patient-Derived Xenografts: A Comparative Guide
The AXL receptor tyrosine kinase has emerged as a significant target in oncology due to its multifaceted role in tumor progression, metastasis, and drug resistance.[1][2][3][4] This guide provides a comparative overview of the anti-tumor effects of AXL inhibitors in patient-derived xenograft (PDX) models, offering researchers and drug development professionals a framework for evaluating therapeutic candidates targeting the AXL pathway. As specific data for a compound designated "Axl-IN-4" is not publicly available, this guide will focus on well-characterized AXL inhibitors, such as the small molecule inhibitor R428 and the monoclonal antibody 20G7-D9, to illustrate the validation process in preclinical settings.
Comparative Efficacy of AXL Inhibitors in PDX Models
The therapeutic potential of targeting AXL has been demonstrated in various preclinical models, including PDX models which are known to better recapitulate the heterogeneity of human tumors.[5] Below is a summary of the anti-tumor activity of representative AXL inhibitors.
| AXL Inhibitor | Cancer Type | PDX Model | Key Findings | Reference |
| 20G7-D9 (antibody) | Triple-Negative Breast Cancer (TNBC) | AXL-positive basal-like breast cancer PDXs | Significant inhibition of tumor growth in AXL-positive PDX models. No effect in AXL-negative PDX models. | [6][7] |
| R428 (small molecule) | Metastatic Breast Cancer | MDA-MB-231 xenograft | Potently blocked Axl-dependent events, including Akt phosphorylation and breast cancer cell invasion. | [8] |
| R428 (small molecule) | Ovarian Cancer | ID8 murine model | Demonstrated tumor-suppressing activity and prolonged survival. | [9] |
AXL Signaling Pathway
The AXL signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6), leading to receptor dimerization and autophosphorylation. This activation triggers downstream pathways, including PI3K/Akt and MAPK, which are pivotal in promoting cell survival, proliferation, migration, and invasion. The following diagram illustrates the core AXL signaling pathway.
Experimental Workflow for Validating AXL Inhibitors in PDX Models
The evaluation of an AXL inhibitor's anti-tumor effects in PDX models follows a structured workflow. This process ensures robust and reproducible data collection for preclinical validation.
Detailed Experimental Protocols
Below are representative protocols for key experiments involved in the preclinical validation of AXL inhibitors using PDX models.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under institutional review board-approved protocols.
-
Implantation: A small fragment (approximately 3-5 mm³) of the patient's tumor is surgically implanted subcutaneously into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Once the tumor reaches a volume of approximately 1,000-1,500 mm³, it is excised, divided into smaller fragments, and re-implanted into new recipient mice for expansion. This process is repeated for subsequent passages. For efficacy studies, tumors from passages 2-5 are typically used to minimize genetic drift from the original patient tumor.[5]
In Vivo Anti-Tumor Efficacy Study
-
Animal Model: Female athymic nude or NOD/SCID mice (6-8 weeks old) are used.
-
Tumor Implantation: Mice are subcutaneously inoculated with tumor fragments from established PDX lines.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration:
-
Small Molecule Inhibitors (e.g., R428): Administered orally (p.o.) once or twice daily at a specified dose (e.g., 50 mg/kg). The compound is typically formulated in a vehicle such as 0.5% methylcellulose.
-
Antibody-based Inhibitors (e.g., 20G7-D9): Administered intraperitoneally (i.p.) or intravenously (i.v.) once or twice weekly at a specified dose (e.g., 10-20 mg/kg).[6]
-
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 2,000 mm³) or at a specified time point. Animal body weight is monitored as an indicator of toxicity.
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation: At the end of the in vivo study, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Staining: 4-5 µm sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against biomarkers of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-AXL for target engagement).
-
Detection and Analysis: A secondary antibody conjugated to a detection system (e.g., HRP) is used for visualization. Stained slides are scanned, and the percentage of positive cells or staining intensity is quantified using image analysis software.
This guide provides a foundational understanding of the preclinical validation of AXL inhibitors in PDX models. The presented data and protocols for established AXL inhibitors can serve as a benchmark for evaluating novel therapeutic agents targeting the AXL signaling pathway.
References
- 1. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL receptor tyrosine kinase inhibition improves the anti-tumor effects of CD8+ T cells by inducing CD103+ dendritic cell-mediated T cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Therapeutic Activity of Anti-AXL Antibody against Triple-Negative Breast Cancer Patient-Derived Xenografts and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. oncotarget.com [oncotarget.com]
Unraveling the AXL Kinase Inhibition Landscape: A Comparative Analysis of Axl-IN-4 and Its More Potent Successor
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the indazole-based AXL kinase inhibitor, Axl-IN-4. Due to the limited publicly available data on this compound's activity across different cell lines, this guide will also focus on its more potent analog, Axl-IN-3, which emerged from the same fragment-based drug discovery program. This comparison offers insights into the mechanism of action and performance of this chemical series against other known AXL inhibitors.
The AXL receptor tyrosine kinase is a critical mediator of cancer cell survival, proliferation, and metastasis, making it a prime target for therapeutic intervention.[1] Its overexpression is linked to poor prognosis and the development of resistance to various cancer therapies.[2] Small molecule inhibitors targeting the AXL kinase domain are a promising strategy to counteract these effects.
This compound was identified as an early fragment hit in a discovery campaign aimed at developing novel AXL inhibitors.[3] While it demonstrated inhibitory activity against the AXL kinase in biochemical assays, its potency was modest. Further optimization of this initial scaffold led to the development of significantly more potent inhibitors, including Axl-IN-3.
Mechanism of Action: Targeting the AXL Kinase Domain
This compound and its derivatives are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing the phosphorylation of AXL and the subsequent activation of downstream signaling pathways. This inhibition blocks pro-survival and pro-proliferative signals within the cancer cell.
References
comparing the selectivity profile of Axl-IN-4 against other kinases
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Axl-IN-4 Against Other Notable Kinase Inhibitors
The Axl receptor tyrosine kinase has emerged as a significant target in oncology, implicated in tumor proliferation, survival, metastasis, and drug resistance. This compound is one of several small molecule inhibitors developed to target this kinase. This guide provides a comparative analysis of the selectivity profile of this compound against other well-characterized kinase inhibitors, including those that also target Axl. The objective is to offer a clear, data-driven perspective to inform research and drug development decisions.
Kinase Inhibitor Selectivity: A Tabular Comparison
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the available quantitative data for this compound and a panel of comparator Axl inhibitors: BGB324 (R428), Cabozantinib, and Foretinib. Data is presented as IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), or percentage of control, which indicates the remaining kinase activity in the presence of the inhibitor. Lower values typically signify higher potency.
It is important to note that comprehensive public data on the kinome-wide selectivity of this compound is limited. The available information indicates an IC50 of 28.8 μM for AXL kinase, suggesting it is a less potent inhibitor compared to other compounds in this analysis[1].
Table 1: Selectivity Profile of this compound and Comparator Kinase Inhibitors
| Kinase Target | This compound (IC50) | BGB324 (R428) (IC50) | Cabozantinib (IC50) | Foretinib (Kd) |
| AXL | 28.8 µM [1] | 14 nM | 7 nM [2] | - |
| MER | - | >700 nM | - | - |
| TYRO3 | - | >1400 nM | - | - |
| VEGFR2 | - | - | 1.9 nM[2] | 0.98 nM[3] |
| MET | - | >1400 nM | 1.3 nM[2] | 0.96 nM[3] |
| ABL | - | >1400 nM | - | - |
| InsR | - | >1400 nM | - | - |
| EGFR | - | >1400 nM | - | - |
| HER2 | - | >1400 nM | - | - |
| PDGFRβ | - | >1400 nM | - | - |
| KDR | - | - | - | 0.98 nM[3] |
| FLT3 | - | - | - | - |
| SRC | - | - | - | 27 nM[3] |
| BLK | - | - | - | 11 nM[3] |
Note: A dash (-) indicates that data was not found in the public domain from the conducted searches.
Signaling Pathways and Experimental Workflow
To understand the context of Axl inhibition, it is crucial to visualize its role in cellular signaling. Furthermore, a clear understanding of the experimental workflow used to determine inhibitor selectivity is essential for interpreting the data.
The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity using a competition binding assay, such as the KINOMEscan® platform.
References
Reversing Chemotherapy Resistance: A Comparative Analysis of AXL Inhibitor Axl-IN-4 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Axl-IN-4's potential role in reversing chemotherapy resistance against other AXL inhibitors. Due to the limited publicly available data on this compound, this guide will utilize data from well-characterized AXL inhibitors, TP-0903 and Bemcentinib (BGB324), as representative examples of this drug class to illustrate the mechanisms and potential efficacy in overcoming therapeutic resistance.
The emergence of chemotherapy resistance is a significant obstacle in cancer treatment. A key player in this process is the AXL receptor tyrosine kinase. Overexpression and activation of AXL are linked to poor prognosis and resistance to a variety of cancer therapies.[1][2][3] AXL signaling promotes cancer cell proliferation, survival, migration, and invasion.[3][4] Consequently, inhibiting AXL is a promising strategy to resensitize cancer cells to chemotherapy.[2][3]
Mechanism of AXL-Mediated Chemotherapy Resistance
AXL activation triggers downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for cell survival and proliferation.[4][5] This activation can be initiated by its ligand, Gas6, or through crosstalk with other receptor tyrosine kinases like EGFR.[2][4] The upregulation of AXL is often observed in cancer cells that have developed resistance to chemotherapeutic agents such as doxorubicin and docetaxel, as well as targeted therapies.[2][6][7] This resistance is frequently associated with an epithelial-to-mesenchymal transition (EMT), a process that enhances cell motility and invasiveness.[5]
dot
Caption: AXL signaling pathway promoting chemotherapy resistance.
Comparative Efficacy of AXL Inhibitors in Reversing Chemotherapy Resistance
While specific data for this compound is not publicly available, studies on other AXL inhibitors like TP-0903 and Bemcentinib demonstrate their potential in combination with chemotherapy.
| AXL Inhibitor | Cancer Model | Chemotherapy Agent | Key Findings | Reference |
| TP-0903 | Pancreatic Cancer (Mouse Model) | Gemcitabine | Combination therapy significantly extended median survival compared to gemcitabine alone (92.5 days vs. 89.5 days) and reduced tumor size.[8] | [8] |
| TP-0903 | Drug-Resistant Acute Myeloid Leukemia (AML) Cell Lines (MOLM13-RES) | - | TP-0903 demonstrated potent activity against drug-resistant AML cells with an IC50 of 16-21 nM.[9] | [9] |
| Bemcentinib (BGB324) | Advanced Pancreatic Cancer (Clinical Trial) | Gemcitabine/Cisplatin/Nab-paclitaxel | A randomized phase 1b/2 clinical trial is evaluating the efficacy of adding Bemcentinib to a standard chemotherapy regimen.[10] | [10] |
| Bemcentinib (BGB324) | Advanced Non-Small Cell Lung Cancer (NSCLC) (Clinical Trial) | Docetaxel | A Phase I trial showed that 35% of patients had a partial response to the combination of Bemcentinib and docetaxel.[11] | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are summaries of key experimental protocols used to evaluate the efficacy of AXL inhibitors in reversing chemotherapy resistance.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
dot```dot digraph "Cell Viability Assay Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow of Cell Viability Assay", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
"Seed_Cells" [label="Seed cells in 96-well plate"]; "Treat_Cells" [label="Treat with AXL inhibitor and/or chemotherapy"]; "Incubate" [label="Incubate for 24-72 hours"]; "Add_Reagent" [label="Add MTT or MTS reagent"]; "Incubate_Reagent" [label="Incubate for 1-4 hours"]; "Measure_Absorbance" [label="Measure absorbance at 490-570 nm"]; "Analyze_Data" [label="Analyze data to determine cell viability"];
"Seed_Cells" -> "Treat_Cells"; "Treat_Cells" -> "Incubate"; "Incubate" -> "Add_Reagent"; "Add_Reagent" -> "Incubate_Reagent"; "Incubate_Reagent" -> "Measure_Absorbance"; "Measure_Absorbance" -> "Analyze_Data"; }
Caption: Logical flow of a clonogenic survival assay.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well in a 6-well plate) to allow for individual colony formation. [12]2. Treatment: Treat the cells with the AXL inhibitor and/or chemotherapeutic agent for a specified period.
-
Incubation: After treatment, replace the medium with fresh medium and incubate the plates for 1-3 weeks to allow colonies to form. [12]4. Fixation and Staining: Wash the colonies with PBS, fix them with a methanol/acetic acid solution, and stain with 0.5% crystal violet. [12]5. Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The SF is the number of colonies formed after treatment divided by the number of cells seeded, normalized to the PE of untreated cells. [13]
Conclusion
The inhibition of the AXL receptor tyrosine kinase presents a compelling strategy to overcome chemotherapy resistance in various cancers. While direct comparative data for this compound is currently limited, the extensive preclinical and emerging clinical data for other AXL inhibitors, such as TP-0903 and Bemcentinib, highlight the potential of this therapeutic approach. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of AXL inhibitors in reversing chemotherapy resistance, ultimately aiming to improve patient outcomes.
References
- 1. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesenchymal–epithelial transition and AXL inhibitor TP-0903 sensitise triple-negative breast cancer cells to the antimalarial compound, artesunate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL - a new player in resistance to HER2 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal of doxorubicin resistance in multidrug resistant melanoma cells in vitro and in vivo by dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of doxorubicin resistance in breast cancer cells by photochemical internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TP-0903 is active in models of drug-resistant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Clonogenic Assay [bio-protocol.org]
- 13. Clonogenic Assay [en.bio-protocol.org]
A Head-to-Head In Vitro Comparison of AXL Inhibitors: Axl-IN-4 and TP-0903
For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of two prominent AXL kinase inhibitors, Axl-IN-4 and TP-0903. This analysis is based on publicly available experimental data to objectively evaluate their performance and characteristics.
The AXL receptor tyrosine kinase is a critical mediator in various cellular processes, including cell survival, proliferation, and migration. Its overexpression is linked to poor prognosis and drug resistance in numerous cancers, making it a compelling target for therapeutic intervention. Both this compound and TP-0903 are small molecule inhibitors designed to target AXL, but they exhibit distinct profiles in terms of potency and selectivity.
Quantitative Analysis of In Vitro Potency
The in vitro potency of this compound and TP-0903 against AXL kinase has been determined through biochemical assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric.
| Compound | Target | IC50 (nM) |
| This compound | AXL | 19[1][2] |
| TP-0903 | AXL | 27[3] |
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. While both compounds effectively inhibit AXL, their activity against other kinases varies, which can have implications for both efficacy and potential off-target effects. TP-0903 has been characterized as a multi-kinase inhibitor.
TP-0903 Kinase Inhibition Profile (KdELECT Assay)
| Kinase | Kd (nM) |
| AXL | 27 |
| MER | - |
| TYRO3 | - |
| AURKA | - |
| AURKB | - |
| FLT3 | - |
| JAK2 | - |
| ALK | - |
| ABL1 | - |
| VEGFR2 | - |
| ACK1 | 7.3 |
| GCK | 1.8 |
| CHEK1 | - |
| CHEK2 | - |
| PLK4 | - |
| CDK6 | - |
| CDK7 | - |
| BTK | - |
| JAK1 | - |
Kd values represent the inhibitor binding constant. Data for some kinases were reported as potent inhibition without specific Kd values in the available literature.
This compound Kinase Selectivity Profile
Experimental Methodologies
The following tables detail the experimental protocols used to determine the in vitro potency of this compound and TP-0903.
This compound Biochemical Assay Protocol
| Parameter | Description |
| Assay Principle | Not explicitly detailed in the primary source. Assumed to be a kinase activity assay measuring phosphorylation. |
| Kinase Source | Homology model of the active site of AXL was used for in silico screening. Recombinant AXL kinase was used for in vitro assays. |
| Substrate | Not explicitly detailed in the primary source. |
| ATP Concentration | Not explicitly detailed in the primary source. |
| Incubation Time & Temp | Not explicitly detailed in the primary source. |
| Detection Method | Not explicitly detailed in the primary source. |
| Reference | Mollard, A., et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. ACS Medicinal Chemistry Letters.[5][6] |
TP-0903 Biochemical Assay Protocol
| Parameter | Description |
| Assay Principle | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. |
| Kinase Source | Recombinant human Axl kinase (catalytic domain, amino acids 473-894) with a histidine tag. |
| Substrate | Labeled poly-GT (poly Glu:Tyr, 4:1 polymer). |
| ATP Concentration | 20 µM |
| Incubation Time & Temp | 60 minutes at room temperature. |
| Detection Method | Fluorescence measured with excitation at 320 nm and dual emission at 495 and 520 nm on an EnVision microplate reader. The signal is expressed as a TR-FRET ratio. |
| Reference | Selleck Chemicals, TP-0903 Product Page.[3] |
AXL Signaling Pathway and Inhibitor Action
The diagram below illustrates the AXL signaling pathway and the points of intervention for AXL inhibitors like this compound and TP-0903. Upon binding of its ligand, Gas6, the AXL receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival, proliferation, and migration. AXL inhibitors act by blocking the ATP-binding site within the kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.
Caption: AXL signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
The following diagram outlines a general workflow for an in vitro biochemical kinase assay used to determine the potency of inhibitors like this compound and TP-0903.
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Design, Synthesis and Biological Evaluation of a Series of Novel Axl Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Unlocking Synergistic Lethality: Axl Inhibition Potentiates PARP Inhibitor Efficacy in Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of Axl inhibitors in combination with PARP inhibitors, supported by experimental data. The focus is on the enhanced anti-cancer activity achieved by dual targeting of these pathways.
Recent preclinical studies have illuminated a powerful synergistic relationship between the inhibition of Axl, a receptor tyrosine kinase, and Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. This combination strategy has shown significant promise in overcoming resistance to PARP inhibitors and enhancing their therapeutic efficacy across various cancer types, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), and high-grade serous ovarian cancer (HGSOC).[1][2][3][4]
The core mechanism underlying this synergy lies in the ability of Axl inhibitors to induce a state of homologous recombination (HR) deficiency in cancer cells.[1][3][4] Axl signaling is implicated in the epithelial-to-mesenchymal transition (EMT), a process that not only promotes metastasis but also enhances DNA repair capabilities.[1][3] By inhibiting Axl, the expression of key DNA repair genes, such as RAD51 and MRE11, is downregulated, thereby impairing the HR pathway.[1] This induced HR deficiency renders cancer cells exquisitely sensitive to PARP inhibitors, which target the base excision repair pathway, leading to synthetic lethality and apoptotic cell death.[1]
Quantitative Analysis of Synergistic Effects
The synergy between Axl and PARP inhibitors has been quantitatively assessed using the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
| Cell Line | Cancer Type | Axl Inhibitor | PARP Inhibitor | Combination Index (CI) | Observations | Reference |
| MDA-MB-157 | TNBC | TP0903 | Olaparib | < 1 | Synergistic | [1] |
| SKLU1 | NSCLC | TP0903 | Olaparib | < 1 | Synergistic | [1] |
| 584 | HNSCC | TP0903 | Olaparib | < 1 | Synergistic | [1] |
| PEO1-R | HGSOC (Olaparib-Resistant) | Axl Silencing (siRNA) | Olaparib | N/A | Axl silencing significantly decreased Olaparib IC50 | [2] |
| Kuramochi-R | HGSOC (Olaparib-Resistant) | Axl Silencing (siRNA) | Olaparib | N/A | Axl silencing significantly decreased Olaparib IC50 | [2] |
| MDA-MB-231-R | TNBC (Olaparib-Resistant) | Axl Silencing (siRNA) | Olaparib | N/A | Axl silencing significantly decreased Olaparib IC50 | [2] |
Impact on Apoptosis
The combination of Axl and PARP inhibitors leads to a significant increase in programmed cell death (apoptosis) compared to single-agent treatments.
| Cell Line | Cancer Type | Treatment | % Annexin V Positive Cells (Apoptosis) | Fold Increase vs. Control | Reference |
| MDA-MB-157 | TNBC | Control | ~5% | 1x | [1] |
| TP0903 (25 nM) | ~20-40% | 4-8x | [1] | ||
| Olaparib (0.5 µM) | ~5-10% | 1-2x | [1] | ||
| TP0903 + Olaparib | >60% | >12x | [1] | ||
| SKLU1 | NSCLC | Control | ~5% | 1x | [1] |
| TP0903 (25 nM) | ~20-30% | 4-6x | [1] | ||
| Olaparib (0.5 µM) | ~5% | 1x | [1] | ||
| TP0903 + Olaparib | >50% | >10x | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with the Axl inhibitor, PARP inhibitor, or the combination at various concentrations for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.04M HCl in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The Combination Index (CI) can be calculated using software like CalcuSyn.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the Axl inhibitor, PARP inhibitor, or the combination for the desired time period (e.g., 72 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Visualizing the Synergy
Axl and PARP Signaling Pathway
Caption: Axl and PARP signaling pathways and points of inhibition.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing the synergy of Axl and PARP inhibitors.
Logical Relationship of the Synergistic Effect
Caption: Logical flow demonstrating the synergistic lethality.
References
- 1. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AXL Inhibitors: A Focus on Axl-IN-4 in Diverse Tumor Microenvironments
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Axl-IN-4 and other prominent AXL inhibitors, detailing their impact on the complex tumor microenvironment (TME). This document summarizes key quantitative data, outlines experimental methodologies, and visualizes critical biological pathways to support informed decision-making in oncological research.
The AXL receptor tyrosine kinase has emerged as a critical target in cancer therapy due to its multifaceted role in tumor progression, metastasis, drug resistance, and immune evasion.[1][2][3] Its inhibition can significantly alter the TME, transforming it from an immunosuppressive to an immune-active state. This guide focuses on this compound, a novel AXL inhibitor, and compares its characteristics with more extensively studied AXL inhibitors, providing a framework for its potential application and future research directions.
This compound: A Novel Indazole-Based AXL Inhibitor
This compound, also known as Compound 24, is an indazole-based AXL kinase inhibitor identified through a fragment-based lead discovery approach.[1] Fragment-based discovery is a powerful method for identifying novel chemical scaffolds for drug development.[4][5] this compound exhibits an in vitro IC50 of 28.8 μM for AXL kinase.[1] This level of potency suggests that while it is a validated AXL inhibitor, it is significantly less potent than many other AXL inhibitors that have advanced to preclinical and clinical development, which typically show IC50 values in the nanomolar range.
Due to its novelty, there is currently a lack of publicly available data on the specific effects of this compound on different tumor microenvironments. The following sections will, therefore, provide a comparative overview of the well-documented impacts of other potent AXL inhibitors on the TME, which can serve as a predictive framework for the potential biological effects of this compound and guide future experimental design.
Comparative Efficacy of AXL Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other well-characterized AXL inhibitors. This data highlights the significant difference in inhibitory concentration required for this compound compared to its more developed counterparts.
| Inhibitor | Type | Target(s) | IC50 (AXL) | Reference |
| This compound (Compound 24) | Small Molecule | AXL | 28.8 µM | [1] |
| Bemcentinib (R428, BGB324) | Small Molecule | AXL, MER, TYRO3 | 14 nM | [3] |
| SGI-7079 | Small Molecule | AXL, c-MET | Not specified, but active in nanomolar range | [3] |
| ONO-7475 | Small Molecule | AXL, MER | Not specified, but active in nanomolar range | [6] |
| TP-0903 | Small Molecule | AXL | 65 nM (direct anti-tumor) | [7] |
Impact of AXL Inhibition on the Tumor Microenvironment
AXL signaling plays a crucial role in shaping an immunosuppressive TME.[2][8] Inhibition of AXL can reverse this effect, leading to a more pro-inflammatory environment conducive to anti-tumor immunity. The following sections detail the known effects of potent AXL inhibitors on key components of the TME.
Modulation of Immune Cells
AXL is expressed on various immune cells, including macrophages, dendritic cells (DCs), and natural killer (NK) cells, where it generally functions to dampen immune responses.[2][7]
-
T-Cells: AXL inhibition has been shown to increase the infiltration and activation of CD8+ cytotoxic T-lymphocytes within the tumor.[9] This is a critical step in the anti-cancer immune response.
-
Macrophages: AXL signaling is associated with the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype. Potent AXL inhibitors can reprogram TAMs towards a pro-inflammatory M1 phenotype, which supports anti-tumor immunity.[10]
-
Natural Killer (NK) Cells: AXL inhibition can enhance the activity of NK cells, which are crucial for direct tumor cell killing.[8]
-
Dendritic Cells (DCs): AXL inhibition can promote the maturation and antigen-presenting function of DCs, leading to a more robust anti-tumor T-cell response.
Effects on Stromal Cells and Angiogenesis
The TME is not solely composed of immune cells; stromal cells and the tumor vasculature are also key players.
-
Cancer-Associated Fibroblasts (CAFs): AXL signaling in CAFs can contribute to the production of an extracellular matrix that promotes tumor growth and invasion. AXL inhibition can modulate the activity of CAFs, although this is an area of ongoing research.
-
Angiogenesis: AXL signaling is a known promoter of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[11][12][13] AXL inhibitors have been shown to suppress tumor angiogenesis by decreasing the secretion of pro-angiogenic factors.[12]
Experimental Protocols
To evaluate the impact of AXL inhibitors like this compound on the TME, a variety of in vitro and in vivo assays are employed.
In Vitro Assays
-
Kinase Inhibition Assay: To determine the IC50 value of the inhibitor against the AXL kinase domain. This is a primary screen to assess potency and selectivity.
-
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo): To measure the direct cytotoxic or cytostatic effects of the inhibitor on cancer cells.
-
Migration and Invasion Assays (e.g., Transwell assay, Wound-healing assay): To assess the inhibitor's ability to block cancer cell motility and invasion, key features of metastasis.
-
Macrophage Polarization Assay: Co-culture of macrophages with cancer cells in the presence of the inhibitor, followed by analysis of M1/M2 markers by flow cytometry or qPCR.
-
T-cell Activation and Proliferation Assay: Co-culture of T-cells with cancer cells or antigen-presenting cells in the presence of the inhibitor, followed by measurement of T-cell proliferation and cytokine production.
-
Endothelial Cell Tube Formation Assay: To evaluate the anti-angiogenic potential of the inhibitor by assessing its ability to disrupt the formation of capillary-like structures by endothelial cells.
In Vivo Models
-
Syngeneic Tumor Models: Implantation of tumor cells into immunocompetent mice to study the effects of the inhibitor on both the tumor and the host immune system. Tumor growth, survival, and analysis of the tumor immune infiltrate are key readouts.
-
Patient-Derived Xenograft (PDX) Models: Implantation of human tumor tissue into immunodeficient mice to assess the anti-tumor efficacy of the inhibitor in a more clinically relevant setting.
Visualizing Key Pathways and Workflows
AXL Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by AXL, which are implicated in cell survival, proliferation, migration, and immune suppression.
Caption: AXL signaling cascade upon ligand (GAS6) binding.
Experimental Workflow for AXL Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel AXL inhibitor like this compound.
Caption: Preclinical evaluation workflow for AXL inhibitors.
Conclusion
This compound is a novel, indazole-based AXL inhibitor with a moderate in vitro potency. While direct biological data on its impact on the tumor microenvironment is not yet available, the extensive research on other potent AXL inhibitors provides a strong rationale for its further investigation. The established role of AXL in fostering an immunosuppressive TME suggests that even inhibitors with moderate potency could have significant biological effects, particularly in combination with other anti-cancer therapies. Future studies should focus on characterizing the effects of this compound on immune cell function, stromal cell activity, and angiogenesis to fully elucidate its therapeutic potential. This comparative guide serves as a foundational resource for researchers aiming to explore the therapeutic utility of this compound and other novel AXL inhibitors in the dynamic landscape of cancer therapy.
References
- 1. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AXL: shapers of tumor progression and immunosuppressive microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fragment-based lead discovery using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Axl signaling is an important mediator of tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
Validating Axl-IN-4: A Comparative Guide to Axl Kinase Inhibitor Reproducibility
For researchers and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific progress. This guide provides a comparative analysis of the experimental data for the Axl kinase inhibitor, Axl-IN-4, alongside more extensively documented alternatives. By presenting available data and detailing common validation protocols, this guide aims to offer a framework for assessing the reproducibility of Axl-targeted therapies.
The Axl Signaling Pathway: A Key Target in Disease
Axl is a receptor tyrosine kinase belonging to the TAM (Tyro3, Axl, Mer) family that plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2] Its activation by its ligand, Growth arrest-specific 6 (Gas6), triggers downstream signaling cascades such as PI3K-AKT, MAPK-ERK, and NF-κB.[2][3] Dysregulation of Axl signaling is implicated in the progression of numerous cancers, where it is often associated with metastasis, drug resistance, and a poor prognosis.[3][4] This has made Axl an attractive target for therapeutic intervention.
Caption: A simplified diagram of the Axl signaling pathway.
Comparative Analysis of Axl Inhibitors
The validation of a compound's activity relies on consistent, reproducible data across multiple studies. Below is a comparison of the publicly available data for this compound against other well-characterized Axl inhibitors.
This compound: Available Data
This compound is described as an AXL kinase inhibitor.[1][5] However, publicly available, peer-reviewed experimental data is limited, making an independent assessment of its reproducibility challenging. The primary reported quantitative measure is its half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 | Data Source |
| This compound | AXL | 28.8 µM | Vendor websites[1][5] |
No peer-reviewed publications detailing the experimental validation or reproducibility of this compound's activity were identified in the search.
Alternative, Well-Validated Axl Inhibitors
In contrast to this compound, several other Axl inhibitors have been extensively studied and characterized in peer-reviewed literature, providing a stronger basis for their biological activity and potential for reproducible results.
| Compound | Other Names | Target(s) & IC50 | Key Reported Biological Effects |
| Bemcentinib | R428, BGB324 | Axl (14 nM) , Mer, Tyro3, Abl | Inhibits Axl-dependent events like Akt phosphorylation and breast cancer cell invasion.[3] Reduces metastatic burden and extends survival in mouse models of breast cancer.[3] Currently in multiple Phase II clinical trials for various cancers.[6] |
| Dubermatinib | TP-0903 | Axl (27 nM) , MER, TYRO3, Aurora A/B, JAK2, ALK | Potent activity against pancreatic cancer cell lines (IC50 of 6 nM in PSN-1 cells).[7] Induces apoptosis in chronic lymphocytic leukemia (CLL) B-cells.[8] Shows anti-tumor and anti-metastatic effects in preclinical models of pancreatic cancer.[9] |
| Cabozantinib | XL184 | Axl (7 nM) , MET (1.3 nM), VEGFR2, RET, KIT, FLT3 | Multi-kinase inhibitor.[10][11] Inhibits Axl and MET phosphorylation, suppressing cancer cell migration and invasion.[2] Approved for the treatment of certain types of thyroid, kidney, and liver cancers.[12] |
Essential Experimental Protocols for Validating Axl Inhibitor Activity
To ensure the reproducibility of findings for any Axl inhibitor, a series of standardized experiments are crucial. These assays validate the compound's mechanism of action, potency, and cellular effects.
In Vitro Kinase Assay
This is a direct measure of the inhibitor's ability to block the enzymatic activity of the Axl kinase.
Methodology: A typical in vitro kinase assay involves purified recombinant Axl kinase, a specific substrate (like a synthetic peptide), and ATP.[13][14] The inhibitor is added at varying concentrations to determine its effect on the phosphorylation of the substrate by the kinase. The amount of phosphorylation is then quantified, often using methods like ADP-Glo™, which measures the amount of ADP produced in the kinase reaction.[14][15]
References
- 1. This compound|1176456-11-3|COA [dcchemicals.com]
- 2. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bemcentinib - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mayo.edu [mayo.edu]
- 9. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Treatment of advanced renal cell carcinoma patients with cabozantinib, an oral multityrosine kinase inhibitor of MET, AXL and VEGF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. AXL Kinase Enzyme System [worldwide.promega.com]
- 15. AXL Kinase Enzyme System Application Note [promega.com]
comparing the pharmacokinetic properties of Axl-IN-4 to other AXL inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of several key AXL inhibitors, including the investigational compound Axl-IN-4, alongside established inhibitors such as Bemcentinib (R428), Gilteritinib (ASP2215), Cabozantinib (XL184), and Merestinib (LY2801653). This objective overview, supported by available preclinical and clinical data, aims to assist researchers in making informed decisions for their drug development programs.
Introduction to AXL Inhibition
The AXL receptor tyrosine kinase is a critical mediator of various oncogenic processes, including cell survival, proliferation, migration, and invasion.[1] Its overexpression is associated with poor prognosis and the development of resistance to conventional cancer therapies.[1] Consequently, AXL has emerged as a promising therapeutic target, leading to the development of numerous small molecule inhibitors. Understanding the pharmacokinetic profiles of these inhibitors is paramount for optimizing their therapeutic potential.
Comparative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and other prominent AXL inhibitors. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, species, and analytical methods.
| Inhibitor | Species | Dose | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| This compound (Compound 24) | - | - | - | - | - | - | - | [2] |
| Bemcentinib (R428) | Mouse | 25 mg/kg (p.o.) | - | - | - | 4 | - | [3] |
| Mouse | 75 mg/kg (p.o.) | - | - | - | 13 | - | [3] | |
| Gilteritinib (ASP2215) | Human | 20-450 mg (once daily) | 2-6 | - | Dose-proportional | 113 | - | [4][5][6] |
| Cabozantinib (XL184) | Human | 140 mg (single dose) | 3-5 | - | - | ~120 | - | [7][8][9] |
| Merestinib (LY2801653) | Mouse | - | - | - | - | 2.9 | - | [10] |
| Non-human primate | - | - | - | - | 14.3 | - | [10] | |
| Compound 13c | Rat | 25 mg/kg (p.o.) | - | 2906 | 59,815 | 10.09 | - | [7][11][12] |
Note: Pharmacokinetic data for this compound (identified as Compound 24 with an IC50 of 28.8 μM) in in vivo studies is not publicly available at the time of this publication.[2] The table includes data for a novel potent AXL inhibitor, Compound 13c, as a comparator for a newer generation compound.
AXL Signaling Pathway and Inhibitor Action
The following diagram illustrates the AXL signaling pathway and the points of intervention by small molecule tyrosine kinase inhibitors.
AXL signaling pathway and points of inhibition.
Experimental Protocols for Pharmacokinetic Studies
The following provides a generalized methodology for preclinical in vivo pharmacokinetic studies of orally administered AXL inhibitors, based on common practices in the field.
1. Animal Models:
-
Studies are typically conducted in rodent models, such as Sprague-Dawley rats or BALB/c mice.[3][13] Animals are housed in controlled environments with regulated light-dark cycles and access to food and water ad libitum, unless fasting is required for the study.
2. Drug Formulation and Administration:
-
The AXL inhibitor is typically formulated in a vehicle suitable for oral administration, such as a solution or suspension in a mixture of solvents like polyethylene glycol (PEG), propylene glycol, and water.
-
The formulation is administered via oral gavage at a specified dose volume (e.g., 5-10 mL/kg).[13]
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Samples are typically drawn from the tail vein or via cardiac puncture at the terminal time point.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
The concentration of the AXL inhibitor in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14]
-
This method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection. A stable isotope-labeled internal standard is often used to ensure accuracy and precision.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis (NCA).[4][5][6][7][15]
-
Software such as Phoenix® WinNonlin® is commonly used for this analysis.[4][5][6][7][15]
-
Key parameters determined include:
-
Tmax: Time to reach the maximum plasma concentration.
-
Cmax: Maximum observed plasma concentration.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
CL/F: Apparent total clearance of the drug from plasma after oral administration.
-
Vz/F: Apparent volume of distribution.
-
The following diagram outlines a typical experimental workflow for a preclinical pharmacokinetic study.
Preclinical pharmacokinetic study workflow.
Discussion and Conclusion
This guide highlights the diverse pharmacokinetic profiles of several AXL inhibitors. Gilteritinib and Cabozantinib exhibit long half-lives in humans, suggesting the potential for once-daily dosing.[4][5][6][7][8][9] In contrast, preclinical data for Merestinib and Bemcentinib in mice indicate shorter half-lives.[3][10] The novel inhibitor, Compound 13c, demonstrates a favorable pharmacokinetic profile in rats with a relatively long half-life and high exposure, indicating its potential for further development.[7][11][12]
The lack of publicly available in vivo pharmacokinetic data for this compound underscores the early stage of its development and the need for further investigation to understand its disposition in biological systems.
The choice of an AXL inhibitor for a specific therapeutic application will depend on a variety of factors, including its potency, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide provide a valuable resource for researchers to compare and contrast these critical attributes, ultimately aiding in the advancement of novel and effective AXL-targeted therapies.
References
- 1. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. certara.com [certara.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arcus Biosciences reports preclinical data on AXL inhibitors for cancer | BioWorld [bioworld.com]
- 10. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 13. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4.4. Non-Compartmental Pharmacokinetic Analysis [bio-protocol.org]
A Comparative Guide to the Transcriptomic Analysis of Axl Inhibition: A Focus on Axl-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic analysis of cells treated with the Axl inhibitor, Axl-IN-4. Due to the current lack of publicly available transcriptomic datasets specifically for this compound, this document outlines a framework for such an analysis by comparing its potential effects with those of other Axl inhibitors for which molecular profiling data exists. This guide also furnishes detailed experimental and bioinformatic protocols to enable researchers to conduct their own comparative transcriptomic studies.
Introduction to Axl and its Inhibition
The Axl receptor tyrosine kinase is a critical player in various cellular processes, including cell survival, proliferation, migration, and invasion. Its overexpression is associated with poor prognosis and drug resistance in numerous cancers. Consequently, Axl has emerged as a promising therapeutic target, leading to the development of several small molecule inhibitors.
This compound is one such inhibitor targeting the Axl kinase. While its specific transcriptomic signature is not yet publicly documented, its mechanism of action, like other Axl inhibitors, is expected to revolve around the downregulation of key signaling pathways that promote cancer progression.
To illustrate the potential transcriptomic impact of Axl inhibition, this guide will draw parallels with the known effects of another Axl inhibitor, TP-0903 , for which proteomic and phenotypic data in lung cancer cell lines are available. It is important to note that while proteomic data reflects changes in protein levels, it is often a direct consequence of alterations in the transcriptome.
Comparative Analysis of Axl Inhibitors
A comparative transcriptomic analysis would reveal the similarities and differences in the gene expression profiles of cells treated with this compound versus other Axl inhibitors. This analysis is crucial for understanding the nuances of their mechanisms of action and for selecting the most appropriate inhibitor for a specific therapeutic context.
| Feature | This compound (Hypothesized) | TP-0903 (Based on available data) |
| Primary Target | Axl receptor tyrosine kinase | Axl receptor tyrosine kinase |
| Cell Lines for Study | e.g., A549 (lung carcinoma), MDA-MB-231 (breast cancer) | A549, H2009 (lung adenocarcinoma) |
| Expected Transcriptomic Effects | Downregulation of genes involved in cell cycle progression, epithelial-mesenchymal transition (EMT), cell migration, and survival pathways. Upregulation of genes related to apoptosis and cell cycle arrest. | Reverses EMT phenotype and reduces migration potential. Attenuates TGFβ-Hippo signaling by disrupting transcriptional complexes. |
| Potential for Off-Target Effects | To be determined through transcriptomic analysis. | To be determined through transcriptomic analysis. |
Experimental Protocol: Comparative RNA-Sequencing Analysis
This protocol outlines a robust workflow for performing a comparative transcriptomic analysis of cancer cells treated with this compound and an alternative Axl inhibitor.
1. Cell Culture and Treatment:
-
Cell Lines: Select appropriate cancer cell lines with known Axl expression (e.g., A549, H2009).
-
Culture Conditions: Maintain cells in standard culture conditions (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator).
-
Inhibitor Treatment: Treat cells with this compound and the comparative Axl inhibitor (e.g., TP-0903) at a predetermined concentration (e.g., 40 nM for TP-0903) for a specified duration (e.g., 24-72 hours). Include a vehicle-treated control group (e.g., DMSO).
-
Replicates: Prepare at least three biological replicates for each treatment condition to ensure statistical power.
2. RNA Extraction and Quality Control:
-
RNA Isolation: Isolate total RNA from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Assessment: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.
3. Library Preparation and Sequencing:
-
Library Construction: Prepare RNA sequencing libraries from the high-quality RNA samples using a standard kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Perform paired-end sequencing on an Illumina platform (e.g., NovaSeq 6000) to a sufficient depth to allow for robust differential gene expression analysis (e.g., 20-30 million reads per sample).
Bioinformatics Analysis Pipeline
A comprehensive bioinformatics pipeline is essential to extract meaningful biological insights from the RNA-seq data.
1. Quality Control of Raw Sequencing Data:
-
Use tools like FastQC to assess the quality of the raw sequencing reads.
2. Read Alignment:
-
Align the quality-filtered reads to a reference genome (e.g., GRCh38/hg38 for human) using a splice-aware aligner such as STAR or HISAT2.
3. Gene Expression Quantification:
-
Quantify the number of reads mapping to each gene using tools like featureCounts or HTSeq.
4. Differential Gene Expression Analysis:
-
Perform differential gene expression analysis between the inhibitor-treated groups and the control group using R packages such as DESeq2 or edgeR. Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).
5. Functional Enrichment Analysis:
-
Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or clusterProfiler to identify the biological processes and pathways affected by the Axl inhibitors.
Visualizing Key Biological Information
Axl Signaling Pathway
The following diagram illustrates the core Axl signaling pathway, which is the primary target of this compound and other Axl inhibitors. Understanding this pathway is crucial for interpreting the results of a transcriptomic analysis.
Experimental Workflow
The following diagram outlines the key steps in the proposed comparative transcriptomic analysis.
By following the protocols and analysis pipeline outlined in this guide, researchers can generate valuable comparative transcriptomic data to elucidate the specific molecular mechanisms of this compound and other Axl inhibitors, ultimately aiding in the development of more effective cancer therapies.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Axl-IN-4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as the potent Axl kinase inhibitor Axl-IN-4, are critical components of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Always consult the specific Safety Data Sheet (SDS) for the compound if available. In the absence of a specific SDS, researchers should treat this compound as a potent and potentially hazardous compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: A fume hood should be used when handling the solid compound or preparing solutions to avoid inhalation of dust or aerosols.
**Step-by-Step Disposal Protocol for this compound
The disposal of this compound, like other small molecule kinase inhibitors, must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (e.g., gloves, weigh boats, pipette tips), and any labware that has come into direct contact with the solid compound.
-
Liquid Waste: Solutions containing this compound (e.g., in DMSO or other organic solvents), and any rinsates from cleaning contaminated glassware.
2. Waste Collection and Containerization:
-
Use only designated, leak-proof, and chemically compatible hazardous waste containers.[3] For this compound, a high-density polyethylene (HDPE) container is generally suitable.
-
Never use food or beverage containers for waste storage.[4]
-
Ensure the waste container is properly sealed to prevent spills or the release of vapors.[3]
-
Segregate this compound waste from other incompatible waste streams to prevent dangerous chemical reactions.[4][5] For instance, do not mix with strong acids, bases, or oxidizing agents.
3. Labeling of Hazardous Waste:
-
Properly label the waste container with the words "Hazardous Waste."[3]
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any solvents present with their approximate concentrations.[3]
-
Indicate the date when the waste was first added to the container.[5]
-
Include the name and contact information of the generating researcher or laboratory.
4. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5]
-
The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to capture any potential leaks.[5]
-
Ensure that the accumulated waste is disposed of through the institution's Environmental Health and Safety (EHS) office in a timely manner, adhering to institutional and regulatory time limits.[2][5]
5. Arranging for Final Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company arranged by your institution.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available without a dedicated SDS, general guidelines for laboratory hazardous waste provide a framework for safe management.
| Parameter | Guideline | Source |
| pH Range for Aqueous Waste | Must be between 5.5 and 10.5 for any consideration of drain disposal (Note: this compound is not suitable for drain disposal). | [1] |
| Satellite Accumulation Area (SAA) Volume Limit | Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA. | [5] |
| Maximum Storage Time in SAA | Varies by jurisdiction and institutional policy, often not to exceed 180 days. | [2][5] |
Experimental Protocols
The disposal procedures outlined above are based on established best practices for the management of hazardous chemical waste in a laboratory setting, as detailed in guidelines from regulatory bodies and academic institutions.[1][2][3][4][5]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the decision-making process and the overall experimental workflow for waste management.
Caption: Decision pathway for the proper disposal of this compound waste.
Caption: Step-by-step workflow for managing this compound waste.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. danielshealth.com [danielshealth.com]
- 3. mcneese.edu [mcneese.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling Axl-IN-4
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Axl-IN-4 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and maintain experimental integrity.
Personal Protective Equipment (PPE) and Engineering Controls
Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach based on the safety guidelines for the structurally related compound Axl-IN-21 and general best practices for handling potent kinase inhibitors is recommended. The following table summarizes the required PPE and engineering controls.
| Area of Protection | Equipment/Control | Specification and Use |
| Ventilation | Chemical Fume Hood | All handling of this compound powder and solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Eye Protection | Safety Goggles with Side-Shields | Wear tightly sealed safety goggles to protect against splashes and fine dust.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling this compound. Ensure to change gloves frequently and immediately if contaminated. |
| Body Protection | Impervious Laboratory Coat | A fully buttoned lab coat made of a material resistant to chemical penetration is required.[1] Consider a disposable gown for procedures with a high risk of contamination. |
| Respiratory Protection | Suitable Respirator | In cases where a fume hood is not available or when handling large quantities, a properly fitted respirator with an appropriate cartridge should be used.[1] Consult with your institution's safety officer for specific recommendations. |
Operational Handling and Storage
Proper operational procedures are critical to prevent contamination and degradation of this compound.
Storage:
-
Powder: Store the vial tightly sealed at -20°C for up to 24 months.[2]
-
Solutions in DMSO:
Preparation of Solutions:
-
Before use, allow the product vial to equilibrate to room temperature for at least one hour.[2]
-
All manipulations, including weighing and dissolution, must be performed in a chemical fume hood.
-
Prepare solutions on the day of use whenever possible.[2]
First Aid Measures: In the event of exposure, follow these first aid guidelines, based on the recommendations for Axl-IN-21[1]:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, vials, gloves, bench paper) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[1]
-
Decontamination: Decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.
Procedural Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
